molecular formula C21H37N9O5 B13386980 Vialox

Vialox

Cat. No.: B13386980
M. Wt: 495.6 g/mol
InChI Key: BYWJFRMLHFQWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vialox is a useful research compound. Its molecular formula is C21H37N9O5 and its molecular weight is 495.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vialox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vialox including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-aminoacetyl)-N-[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWJFRMLHFQWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N9O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vialox Peptide: A Technical Guide to its Mechanism of Action as a Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vialox, a synthetic pentapeptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala (GPRPA), functions as a potent, competitive antagonist of the muscle nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4][5][6][7][8][9] By mimicking the action of neuromuscular blocking agents like tubocurarine, Vialox effectively inhibits muscle contraction by preventing the binding of the neurotransmitter acetylcholine (ACh) at the postsynaptic membrane of the neuromuscular junction.[1][2][4][6][7][10][11] This mechanism leads to a state of muscle relaxation, which is leveraged in cosmetic applications to reduce the appearance of dynamic wrinkles. This guide provides an in-depth overview of the molecular mechanism, experimental validation protocols, and quantitative efficacy data for Vialox peptide.

Core Mechanism of Action: Competitive Antagonism at the nAChR

The primary action of Vialox is centered at the neuromuscular junction, the synapse between a motor neuron and a muscle fiber. Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then diffuses across the synapse and binds to nicotinic acetylcholine receptors on the muscle cell's postsynaptic membrane.[10][11] This binding event causes a conformational change in the nAChR, opening its integrated ion channel and allowing an influx of sodium ions (Na+) into the muscle cell.[1][2] The resulting depolarization of the muscle cell membrane generates an action potential that propagates and initiates the cascade of events leading to muscle contraction.

Vialox, also known as Pentapeptide-3, acts as a non-depolarizing neuromuscular blocker.[1][4] Its molecular structure allows it to bind to the same sites on the nAChR as acetylcholine.[1][2] However, upon binding, Vialox does not induce the necessary conformational change to open the ion channel.[2] It effectively occupies the receptor, thereby physically blocking acetylcholine from binding.[1][10][12] This competitive antagonism prevents the influx of sodium ions, inhibits depolarization of the muscle fiber, and consequently prevents muscle contraction, leading to a state of flaccid relaxation.[1][3][4][13] The action is described as "curare-like," referencing the natural alkaloid known for its muscle-relaxing properties.[1][4][6][10]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell NerveImpulse Nerve Impulse AChVesicles Acetylcholine Vesicles NerveImpulse->AChVesicles 1. Arrives AChRelease ACh Release AChVesicles->AChRelease 2. Triggers nAChR Nicotinic ACh Receptor (nAChR) AChRelease->nAChR 3. ACh Binds NaChannel Na+ Channel Opens nAChR->NaChannel 4. Conformational Change Block Binding Site Blocked nAChR->Block Depolarization Membrane Depolarization NaChannel->Depolarization 5. Na+ Influx Contraction Muscle Contraction Depolarization->Contraction 6. Leads to Vialox Vialox Peptide Vialox->nAChR Competes with ACh and Binds Block->NaChannel Prevents Opening

Figure 1: Signaling pathway of Vialox peptide at the neuromuscular junction.

Quantitative Data Summary

ParameterResultTime FrameStudy TypeReference(s)
Muscle Contraction Inhibition 71% reduction1 minuteIn vitro[1][3][4][6][14][15][16]
58% reduction2 hoursIn vitro[1][3][4][6][14][15][16]
Wrinkle Size Reduction 49% decrease28 daysIn vivo[1][5][7][10][13][14][15][16][17][18]
Skin Roughness Reduction 47% decrease28 daysIn vivo[1][5][7][10][13][14][15][16][17][18]
Recommended Concentration 0.05% - 0.3%N/AFormulation[13]

Experimental Protocols

The characterization of an nAChR antagonist like Vialox typically involves a combination of binding assays and functional assays to determine its affinity for the receptor and its efficacy in inhibiting muscle contraction. The following are detailed, representative protocols based on standard methodologies in the field.

Radioligand Binding Assay for nAChR

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of Vialox for the nAChR.

  • Objective: To quantify the equilibrium dissociation constant (Ki) of Vialox peptide for the nicotinic acetylcholine receptor.

  • Materials:

    • Membrane preparations from tissue expressing high densities of nAChRs (e.g., Torpedo electric organ) or from cultured cells (e.g., HEK293) transfected to express specific nAChR subunits.[2]

    • High-affinity radioligand for nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).[2]

    • Vialox (Pentapeptide-3) stock solution of known concentration.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[2]

    • Wash Buffer: Cold Binding Buffer.

    • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or d-tubocurarine).[2]

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Vialox concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Incubation: To each well, add the receptor membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific binding control, or the corresponding concentration of Vialox.

    • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

    • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding at each Vialox concentration by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding as a function of the logarithm of Vialox concentration.

      • Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value (the concentration of Vialox that inhibits 50% of specific radioligand binding).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Processing P1 1. Prepare Reagents - nAChR Membranes - Radioligand ([³H]epibatidine) - Vialox dilutions - Buffers P2 2. Assay Plate Setup - Total Binding Wells - Non-Specific Binding Wells - Vialox Competition Wells P1->P2 Dispense P3 3. Incubation Add reagents to wells and incubate to reach equilibrium P2->P3 Incubate P4 4. Filtration Rapidly filter contents through glass fiber filters to separate bound from free radioligand P3->P4 Harvest P5 5. Washing Wash filters with ice-cold buffer to remove non-specifically bound ligand P4->P5 Wash P6 6. Scintillation Counting Measure radioactivity on filters P5->P6 Quantify P7 7. Data Analysis - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki P6->P7 Calculate

References

Vialox snake venom derivative studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Vialox and SYN®-AKE: Synthetic Snake Venom Derivatives in Neuromuscular Modulation

Introduction

In the quest for novel therapeutic and cosmetic agents, researchers have often turned to nature's potent biotoxins for inspiration. Snake venoms, in particular, are a rich source of pharmacologically active peptides and proteins that target a wide range of physiological pathways with high specificity and efficacy.[1][2][3][4] One of the most compelling areas of research has been the development of synthetic mimics of venom components that modulate neuromuscular activity. This guide provides a detailed technical overview of two such derivatives, Vialox (Pentapeptide-3) and SYN®-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate), which are inspired by the muscle-paralyzing action of the Temple Viper venom.[5][6][7]

These synthetic peptides represent a significant advancement in non-invasive approaches to reducing the appearance of dynamic wrinkles by targeting the underlying mechanism of facial muscle contraction.[8][9] This document serves as a resource for researchers, scientists, and drug development professionals, summarizing the core scientific data, experimental protocols, and mechanisms of action for these compounds.

Chemical Identity and Properties

Vialox and SYN®-AKE are distinct synthetic peptides, though both are designed to mimic the neuromuscular-blocking effects of snake venom.

  • Vialox (Pentapeptide-3): This oligopeptide is designed to mimic the effects of peptides found in the venom of the temple viper.[10] Its five-amino-acid sequence is engineered to interfere with muscle excitation, primarily by modulating sodium ion channels and acetylcholine (B1216132) signaling.[11]

  • SYN®-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate): This is a synthetic tripeptide that mimics the activity of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri).[5][6][7] It is a small molecule with a molecular weight of less than 500 Da, which allows for effective skin penetration.[5][12] It is considered a neurotransmitter-inhibiting peptide.[13]

PropertyVialox (Pentapeptide-3V)SYN®-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate)
INCI Name Pentapeptide-3Dipeptide Diaminobutyroyl Benzylamide Diacetate
CAS Number 135679-88-8[14]823202-99-9[15][16]
Molecular Formula C21H37N9O5[17]C24H36N6O6[15]
Molecular Weight 495.58 g/mol [17]~503.6 g/mol [15]
Appearance Not specified in search resultsWhite to light cream-colored powder[15]; supplied as a clear, colorless to yellowish, viscous liquid[16]
Solubility Not specified in search resultsWater-soluble[15]
Recommended Conc. 0.05% to 0.3%[10]1% to 4% (in formulation)[16]

Mechanism of Action: Neuromuscular Blockade

Both peptides function as competitive antagonists at the muscular nicotinic acetylcholine receptor (mnAChR) on the postsynaptic membrane of the neuromuscular junction.[10][15][17][18] This mechanism is analogous to the action of d-tubocurarine, the active component of curare.[17][19][20]

By binding to the mnAChR, the peptides block the binding of the neurotransmitter acetylcholine (ACh).[19][21] This prevents the opening of the receptor's associated sodium ion channel, thereby inhibiting sodium ion (Na+) influx.[18][20] Without the influx of Na+, the muscle cell membrane does not depolarize, and the signal for muscle contraction is blocked.[20][21] This leads to a flaccid paralysis, or relaxation, of the muscle.[19][22] The effect is fast-acting, long-lasting, and fully reversible.[5][6][16]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane (Muscle Cell) NerveImpulse Nerve Impulse Arrives Vesicles ACh Vesicles Fuse with Membrane NerveImpulse->Vesicles AChRelease Acetylcholine (ACh) Released Vesicles->AChRelease ACh ACh AChRelease->ACh mnAChR mnACh Receptor ACh->mnAChR ACh binding Vialox Vialox / SYN®-AKE Vialox->mnAChR Competitive Antagonist NaChannel Na+ Channel (Closed) mnAChR->NaChannel Blocks Channel Opening Relaxation Muscle Remains Relaxed NaChannel->Relaxation

Caption: Signaling pathway of Vialox/SYN®-AKE at the neuromuscular junction.

Quantitative Efficacy Data

Numerous in-vitro and in-vivo studies have been conducted to quantify the efficacy of these peptides. The data highlights their significant potential in reducing muscle contractions and smoothing skin wrinkles.

In-Vitro Studies
ParameterPeptideResultTime PointSource
Muscle Cell ContractionVialox71% reduction1 minute[17][19][20]
Muscle Cell ContractionVialox58% reduction2 hours[17][19][20]
Muscle Cell ContractionSYN®-AKE (0.5 mM)Reduction in frequency of contractionNot specified[6]
In-Vivo Studies (Human Volunteers)
ParameterPeptide / ConcentrationResultDurationSource
Wrinkle SizeVialox49% decrease28 days[10][17][19][20]
Skin RoughnessVialox47% decrease28 days[10][17][19][20]
Wrinkle SizeSYN®-AKE>50% reduction28 days[22]
Skin SmoothingSYN®-AKE (4%)21% smoother (max 52%)28 days[12]
Wrinkle ReductionSYN®-AKE (4%)15-20% less wrinkled (max 52%)28 days[12]
Forehead WrinklesSYN®-AKE (4%)Up to 52% reduction28 days[23]
Wrinkle DepthDipeptide Diaminobutyroyl Benzylamide Diacetate (0.2%)Up to 25% reduction4 weeks[15]

Experimental Protocols

While detailed, step-by-step laboratory protocols are not fully disclosed in the available literature, the general methodologies can be outlined based on the study descriptions.

In-Vitro Muscle Contraction Assay

The primary in-vitro model involves the use of innervated muscle cells to measure the frequency and intensity of contractions upon exposure to the test compound.

  • Cell Culture: Co-culture of neuronal cells and muscle cells to form functional neuromuscular junctions.

  • Compound Application: A solution of the peptide (e.g., 0.5 mM SYN®-AKE) is added to the cell culture medium.[6]

  • Measurement: The frequency of muscle cell contractions is measured over time using microscopy and image analysis software.

  • Data Analysis: The reduction in contraction frequency is calculated relative to a control (placebo or no treatment) at various time points (e.g., 1 minute, 2 hours).[17][20]

In-Vivo Clinical Efficacy Study (Anti-Wrinkle)

In-vivo studies are typically conducted on human volunteers to assess the topical effects of formulations containing the peptides.

  • Subject Recruitment: A cohort of volunteers within a specific age range (e.g., 35-60 years) is selected.[15]

  • Formulation: A cream or serum containing a specified concentration of the peptide (e.g., 4% SYN®-AKE) is prepared.[5][12] A placebo formulation is also created for comparison.

  • Application Protocol: Subjects apply the formulation to a target facial area (e.g., forehead, crow's feet) twice daily for a set period (e.g., 28 days).[6][10][12]

  • Efficacy Measurement: Skin topography is analyzed at baseline and at the end of the study period. This is often done using non-invasive techniques like 3D imaging or silicone replica analysis to measure changes in wrinkle depth, volume, and skin roughness (Ra, Rz, Rt).[5][6]

  • Data Analysis: Statistical analysis is performed to compare the changes in the treatment group versus the placebo group. The percentage of volunteers showing measurable improvement is also reported.[12]

G cluster_treatment Start Subject Recruitment (e.g., N=30, Age 40-60) Baseline Baseline Measurement (Skin Topography Analysis) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Apply Active Formulation (4%) Randomization->GroupA Active GroupB Group B: Apply Placebo Formulation Randomization->GroupB Placebo Treatment Twice Daily Application (28 Days) Treatment_A Twice Daily Application (28 Days) GroupA->Treatment_A Treatment_B Twice Daily Application (28 Days) GroupB->Treatment_B Final Final Measurement (Skin Topography Analysis) Analysis Data Analysis (% Wrinkle Reduction) Final->Analysis End Study Conclusion Analysis->End Treatment_A->Final Treatment_B->Final

Caption: Typical experimental workflow for an in-vivo clinical efficacy study.

Safety and Formulation

  • Safety: The available Safety Data Sheet (SDS) for Vialox (Pentapeptide-3V) indicates it is classified with a GHS07 signal word for acute toxicity and skin/eye irritation.[14] However, when used and handled according to specifications, it is not expected to have harmful effects.[14] It is not listed as a carcinogen by IARC, NTP, or OSHA.[14] For Dipeptide Diaminobutyroyl Benzylamide Diacetate, it is noted to be suitable for sensitive skin as it does not cause permanent changes to muscles or nerves.[15] It is important to note that much of the research is tied to manufacturers, and more independent safety and efficacy studies are needed to fully validate the findings.[13]

  • Formulation: SYN®-AKE is supplied as a glycerin-based aqueous solution.[16] It is miscible with water and can be incorporated into the aqueous phase of O/W, W/O, or W/Si formulations.[16] It can be processed cold or warm (stable for up to 2 hours at 70°C) and is compatible with up to 50% ethanol.[16][23] The recommended pH for the final formulation is between 3.0 and 7.5.[16][23]

Conclusion

Synthetic snake venom derivatives, specifically Vialox (Pentapeptide-3) and SYN®-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate), are potent neuromuscular-inhibiting peptides with well-documented efficacy in reducing the appearance of expression wrinkles. Their mechanism of action, centered on the competitive antagonism of the muscular nicotinic acetylcholine receptor, provides a targeted, non-invasive alternative to injectable treatments. The quantitative data from both in-vitro and in-vivo studies support their muscle-relaxing and skin-smoothing claims. For drug development professionals and researchers, these peptides serve as a compelling example of biomimicry, translating the potent biological activity of a natural toxin into a safe and effective topical agent. Further independent research will be valuable to expand upon the existing data and explore the full therapeutic and cosmetic potential of these innovative compounds.

References

Unveiling the Molecular Landscape of Vialox (Pentapeptide-3V): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vialox, scientifically designated as Pentapeptide-3V, is a synthetic peptide that has garnered significant interest in the fields of dermatology and pharmacology for its neuromuscular-blocking properties. With an amino acid sequence of Gly-Pro-Arg-Pro-Ala (GPRPA), this molecule functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the postsynaptic membrane of the neuromuscular junction.[1][2][3][4] By impeding the binding of acetylcholine, Vialox effectively inhibits muscle contraction, leading to a state of muscle relaxation.[5][6] This mechanism of action, often likened to that of curare or snake venom, has positioned Vialox as a topical alternative for the reduction of expression wrinkles.[4][7][8] This technical guide provides an in-depth exploration of the molecular properties of Vialox, including its chemical characteristics, mechanism of action, and a summary of its efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Molecular Profile

Vialox (Pentapeptide-3V) is a meticulously designed synthetic peptide with specific physicochemical properties that underpin its biological activity.

PropertyValueReference
INCI Name Pentapeptide-3[4]
Amino Acid Sequence Gly-Pro-Arg-Pro-Ala (GPRPA)[3][6][7][8]
Molecular Formula C21H37N9O5[3][6][7][8]
Molecular Weight 495.58 g/mol [3][6][7][8]
Synonyms Vialox, Pentapeptide-3V[3][7][8]
Primary Function Neuromuscular Blocker / nAChR Antagonist[1][2][3][4]

Mechanism of Action: Postsynaptic Inhibition

The primary mechanism of action of Vialox is the competitive antagonism of the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction.[1][2][3][4] This process can be delineated as follows:

  • Normal Muscle Contraction: In a typical physiological state, the arrival of a nerve impulse at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[5] ACh then binds to nAChRs on the muscle cell membrane, causing a conformational change in the receptor that opens its associated ion channel.[4] The subsequent influx of sodium ions (Na+) leads to depolarization of the muscle cell membrane, generating an action potential that ultimately results in muscle contraction.[4][5]

  • Vialox-Induced Inhibition: Vialox, when present, competes with ACh for the same binding sites on the nAChRs.[1][2][3][4] As a competitive antagonist, Vialox binds to the receptor but does not elicit the conformational change necessary to open the ion channel.[1] This occupation of the binding sites effectively blocks ACh from binding, thereby preventing the influx of Na+ and subsequent muscle cell depolarization.[4] The muscle cell remains in a relaxed state, leading to a reduction in the appearance of dynamic wrinkles caused by facial expressions.[1][4]

Signaling Pathway of Vialox (Pentapeptide-3V)

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Cell) Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles Triggers Release ACh Acetylcholine (ACh) ACh_Vesicles->ACh Releases nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Vialox Vialox (Pentapeptide-3V) Vialox->nAChR Competitively Binds & Blocks Na_Channel Sodium Ion Channel (Closed) nAChR->Na_Channel Remains Closed Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Opens Na+ Channel & Depolarizes Muscle_Relaxation Muscle Relaxation Na_Channel->Muscle_Relaxation

Vialox's competitive antagonism at the nAChR.

Quantitative Efficacy Data

The efficacy of Vialox has been evaluated in both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Muscle Contraction Inhibition
ParameterResultTime PointReference
Muscle Contraction Reduction 71%1 minute[9]
Muscle Contraction Reduction 58%2 hours[9]
Table 2: In Vivo Wrinkle and Skin Roughness Reduction
ParameterResultDurationReference
Wrinkle Size Reduction 49%28 days[10][11]
Skin Roughness Reduction 47%28 days[10][11]
Wrinkle Elimination 50% of subjects28 days[9]
Skin Surface Roughness Decrease 47% of subjects28 days[9]
Average Skin Roughness Reduction 11%Not Specified[12]
Average Wrinkle Size Reduction ("Relief") 8%Not Specified[12]

Detailed Experimental Protocols

In Vitro Muscle Contraction Assay

This protocol outlines a method to determine the inhibitory effect of Vialox on acetylcholine-induced muscle cell contraction in a co-culture system.[1]

Objective: To quantify the dose-dependent inhibition of muscle contraction by Pentapeptide-3V.

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived motor neurons

  • Human skeletal myoblasts

  • Motor neuron differentiation medium

  • Skeletal muscle growth and differentiation medium

  • Vialox (Pentapeptide-3V)

  • Acetylcholine (ACh) chloride

  • 96-well culture plates

  • Microscope with live-cell imaging and contraction analysis software

Procedure:

  • Cell Culture and Co-culture Establishment:

    • Culture human skeletal myoblasts in growth medium until they reach 80-90% confluency.

    • Induce differentiation into myotubes by switching to a low-serum differentiation medium.

    • Culture iPSC-derived motor neurons according to the manufacturer's protocol.

    • Once myotubes have formed, seed the motor neurons onto the myotube culture to establish a functional neuromuscular junction co-culture.

    • Allow the co-culture to mature for 7-10 days.

  • Vialox Treatment:

    • Prepare a stock solution of Vialox in sterile, distilled water or a suitable buffer.

    • Prepare serial dilutions of Vialox in the culture medium to achieve final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Treat the co-cultures with the different concentrations of Vialox for a predetermined time (e.g., 1-2 hours). Include a vehicle control (medium without Vialox).

  • Induction and Measurement of Contraction:

    • Prepare a fresh solution of acetylcholine chloride in the culture medium.

    • Add the acetylcholine solution to the wells to induce muscle contraction.

    • Immediately record the muscle contractions using a live-cell imaging system.

  • Data Analysis:

    • Analyze the recorded videos using contraction analysis software to quantify parameters such as contraction frequency, amplitude, and duration.

    • Calculate the percentage inhibition of contraction for each Vialox concentration relative to the control (acetylcholine stimulation without Vialox).

    • Plot a dose-response curve to determine the IC50 value (the concentration of Vialox that inhibits 50% of muscle contraction).

In Vivo Wrinkle Reduction Assessment using Skin Profilometry

This protocol describes a non-invasive method to quantify changes in skin surface topography, such as wrinkle depth and skin roughness, over time following topical application of a Vialox formulation.[2]

Objective: To measure the in vivo efficacy of a topical Vialox formulation in reducing the appearance of wrinkles.

Materials:

  • Human volunteers with visible facial wrinkles

  • Topical formulation containing Vialox at a specified concentration

  • Placebo formulation (vehicle control)

  • Skin profilometry system (e.g., PRIMOS)

  • High-resolution camera

  • Analysis software

Procedure:

  • Baseline Measurement (Day 0):

    • Acclimatize subjects to a controlled environment (temperature and humidity).

    • Cleanse the test area of the skin (e.g., crow's feet area).

    • Capture baseline images and perform profilometry measurements of the wrinkles.

  • Product Application:

    • Instruct subjects to apply the assigned Vialox or placebo formulation to the designated facial area twice daily for a specified period (e.g., 28 days).

  • Follow-up Measurements:

    • At predefined time points (e.g., Day 14 and Day 28), repeat the imaging and profilometry measurements under the same controlled conditions as the baseline.

  • Data Analysis:

    • Use the analysis software to quantify changes in wrinkle parameters such as depth, volume, and skin roughness from baseline for both the Vialox-treated and placebo groups.

    • Perform statistical analysis to determine the significance of the observed changes.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_setup Study Setup cluster_measurement Measurement Protocol cluster_analysis Data Analysis Subject_Recruitment Recruit Human Volunteers (with visible wrinkles) Grouping Randomly Assign to Groups (Vialox vs. Placebo) Subject_Recruitment->Grouping Baseline Day 0: Baseline Measurement (Profilometry & Imaging) Grouping->Baseline Application Twice Daily Topical Application (28 Days) Baseline->Application Follow_Up Day 28: Final Measurement (Profilometry & Imaging) Application->Follow_Up Quantification Quantify Changes in Wrinkle Depth & Roughness Follow_Up->Quantification Comparison Compare Vialox vs. Placebo Quantification->Comparison Statistics Statistical Analysis Comparison->Statistics

Workflow for in vivo peptide efficacy testing.

Synthesis and Purification

Vialox (Pentapeptide-3V) is produced through synthetic means, most commonly via Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Following the completion of the peptide sequence, the peptide is cleaved from the resin and deprotected.

Purification of the crude peptide is typically achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity. The purity and identity of the final product are confirmed using analytical techniques such as analytical HPLC and Mass Spectrometry (MS).

Safety and Toxicology

The available literature suggests that Vialox (Pentapeptide-3V) is safe for topical cosmetic applications. Studies have indicated a short half-life, which may minimize the risk of prolonged systemic exposure. However, as with any active ingredient, comprehensive safety and toxicology studies are essential for any new formulation or application.

Conclusion

Vialox (Pentapeptide-3V) presents a compelling molecular profile for applications requiring targeted muscle relaxation, particularly in the cosmetic industry for the reduction of expression wrinkles. Its well-defined mechanism of action as a competitive nAChR antagonist is supported by both in vitro and in vivo efficacy data. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the potential of this intriguing pentapeptide. Further research into optimizing delivery systems and exploring its potential in other therapeutic areas where muscle relaxation is desired is warranted.

References

The Theoretic Underpinning of Vialox (Pentapeptide-3) in Neuromuscular Blockade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vialox, a synthetic pentapeptide with the sequence Gly-Pro-Arg-Pro-Ala (GPRPA), has emerged as a significant myorelaxant in cosmetic and research applications.[1][2][3] Its mechanism of action is rooted in the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, effectively inhibiting muscle contraction.[4][5] This technical guide provides an in-depth exploration of the theoretical basis of Vialox, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and experimental workflows. Derived from a fragment of waglerin-1, a neurotoxin found in the venom of the Temple Viper, Vialox offers a non-invasive, topical alternative to botulinum toxin for achieving muscle relaxation.[4][6]

Introduction

Expression lines and wrinkles are primarily the result of repetitive facial muscle contractions.[7] The signaling cascade leading to these contractions is initiated by the release of the neurotransmitter acetylcholine (ACh) from motor neurons.[8] Vialox (Pentapeptide-3) intervenes in this process at the post-synaptic membrane, offering a targeted approach to modulate muscle activity.[3][4] Its action is analogous to that of curare, a well-known neuromuscular blocking agent.[8][9] This document serves as a comprehensive resource for understanding the molecular interactions and physiological consequences of Vialox's engagement with the nicotinic acetylcholine receptor.

Mechanism of Action: Competitive Antagonism of Nicotinic Acetylcholine Receptors

The primary mechanism through which Vialox induces muscle relaxation is by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of muscle cells.[3][4][5]

In a normal physiological state, the following sequence of events leads to muscle contraction:

  • An action potential arriving at the motor neuron terminal triggers the release of acetylcholine (ACh) into the synaptic cleft.[8]

  • ACh diffuses across the synapse and binds to nAChRs on the muscle cell membrane.[1][8]

  • This binding event causes a conformational change in the nAChR, opening its integrated ion channel.[2]

  • A rapid influx of sodium ions (Na+) into the muscle cell occurs, leading to depolarization of the postsynaptic membrane.[1][4]

  • This depolarization, if it reaches a certain threshold, generates an action potential that propagates along the muscle fiber, ultimately resulting in muscle contraction.[1]

Vialox disrupts this cascade by competing with acetylcholine for the same binding sites on the nAChR.[4] However, the binding of Vialox to the receptor does not elicit the conformational change necessary to open the ion channel.[8] Consequently, the influx of sodium ions is prevented, the postsynaptic membrane is not depolarized, and muscle contraction is inhibited, leading to a state of muscle relaxation.[9][10] Some research also suggests that Vialox may modulate voltage-gated sodium channels, further reducing the excitability of muscle-innervating neurons.[6]

Quantitative Data

Direct quantitative data on the binding affinity (such as Kᵢ, IC₅₀, or Kₐ) of Vialox for nicotinic acetylcholine receptors is not extensively available in peer-reviewed literature. However, data from its parent molecule, waglerin-1, and manufacturer-cited studies on Vialox provide valuable context for its potency.

CompoundReceptor/SystemParameterValueReference(s)
Waglerin-1Adult Mouse Muscle nAChR (containing ε-subunit)IC₅₀50 nM[4]
Pentapeptide-3 (Vialox®)In vitro muscle activity% Reduction71% (at 1 min), 58% (at 2 hours)[2][4]
ProductApplicationEndpointResultDuration of StudyReference(s)
Pentapeptide-3 (Vialox®)TopicalWrinkle Size49% reduction28 days[2][11]
Pentapeptide-3 (Vialox®)TopicalSkin Roughness47% reduction28 days[2][11]

Note: The data in the second table is based on manufacturer's claims and has not been independently verified in peer-reviewed publications.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of Vialox as an nAChR antagonist. These are based on established techniques in the field.

In Vitro Muscle Contraction Assay

This assay provides a functional measure of the muscle-relaxing properties of Vialox.

Objective: To quantify the inhibitory effect of Vialox on muscle contraction.

Materials:

  • Isolated muscle tissue preparation (e.g., phrenic nerve-hemidiaphragm preparation from a rodent).

  • Organ bath with physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer), maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Force transducer and data acquisition system.

  • Nerve stimulator.

  • Vialox (Pentapeptide-3) stock solution.

  • Acetylcholine or other nicotinic agonist.

Procedure:

  • Mount the isolated muscle preparation in the organ bath under a resting tension.

  • Allow the tissue to equilibrate for a specified period (e.g., 60 minutes), with regular changes of the physiological salt solution.

  • Elicit baseline muscle contractions by electrical stimulation of the phrenic nerve or by direct addition of a nicotinic agonist to the bath.

  • Record the force of contraction until a stable response is achieved.

  • Introduce Vialox into the organ bath at various concentrations.

  • After an incubation period, re-stimulate the nerve or re-apply the agonist and record the resulting muscle contraction.

  • Calculate the percentage inhibition of contraction at each Vialox concentration relative to the baseline.

  • Plot the percentage inhibition as a function of Vialox concentration to determine the effective concentration for muscle relaxation.[4]

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological protocol assesses the functional effect of Vialox on nAChR ion channel activity.

Objective: To determine if Vialox acts as an antagonist and to quantify its inhibitory concentration (IC₅₀).

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR.

  • Vialox stock solution.

  • Acetylcholine (agonist) solution.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Two-electrode voltage clamp setup with microelectrodes.

Procedure:

  • Inject the cRNA encoding the nAChR subunits into the Xenopus oocytes.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply a pulse of acetylcholine to elicit an inward current mediated by the expressed nAChRs.

  • After washing out the agonist, perfuse the oocyte with a solution containing Vialox for a defined period.

  • Co-apply acetylcholine and Vialox and record the resulting current.

  • Measure the peak current amplitude in the presence and absence of Vialox.

  • Construct a dose-response curve by plotting the percentage of current inhibition against the concentration of Vialox to determine the IC₅₀.

Visualizations

Signaling Pathway

G MotorNeuron Motor Neuron ActionPotential Action Potential Arrives AChVesicles Acetylcholine Vesicles ActionPotential->AChVesicles Triggers Release ACh Acetylcholine (ACh) AChVesicles->ACh SynapticCleft Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Vialox Vialox (Pentapeptide-3) Vialox->nAChR Competitively Binds NaChannelOpen Na+ Channel Opens nAChR->NaChannelOpen NaChannelClosed Na+ Channel Remains Closed nAChR->NaChannelClosed PostsynapticMembrane Postsynaptic Membrane Depolarization Membrane Depolarization NaChannelOpen->Depolarization Na+ Influx NoDepolarization No Depolarization NaChannelClosed->NoDepolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction MuscleRelaxation Muscle Relaxation NoDepolarization->MuscleRelaxation

Caption: Signaling pathway of Vialox at the neuromuscular junction.

Experimental Workflow: In Vitro Muscle Contraction Assay

G Start Start Prep Isolate Muscle Tissue Preparation Start->Prep Mount Mount Tissue in Organ Bath Prep->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Baseline Elicit & Record Baseline Contraction Equilibrate->Baseline AddVialox Add Vialox (Varying Concentrations) Baseline->AddVialox Incubate Incubate AddVialox->Incubate Stimulate Re-stimulate & Record Contraction Incubate->Stimulate Analyze Calculate % Inhibition Stimulate->Analyze End End Analyze->End

Caption: Workflow for the in vitro muscle contraction assay.

Logical Relationship: Vialox's Antagonistic Action

G ACh Acetylcholine (ACh) nAChR nAChR Binding Site ACh->nAChR Vialox Vialox Vialox->nAChR Binding Binding Occurs nAChR->Binding If ACh Binds NoBinding Binding Blocked nAChR->NoBinding If Vialox Competes ChannelActivation Ion Channel Activation Binding->ChannelActivation ChannelInhibition Ion Channel Remains Inactive NoBinding->ChannelInhibition Contraction Muscle Contraction ChannelActivation->Contraction Relaxation Muscle Relaxation ChannelInhibition->Relaxation

Caption: Logical flow of Vialox's competitive antagonism.

Conclusion

The theoretical basis for the muscle-relaxing effects of Vialox (Pentapeptide-3) is firmly established in its role as a competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction. By effectively blocking the binding of acetylcholine, Vialox prevents the ion flux necessary for muscle cell depolarization and subsequent contraction, resulting in a state of muscle relaxation. This mechanism, supported by in vitro functional assays, positions Vialox as a compelling molecule for research in neuromuscular signaling and as a topical alternative for the reduction of expression wrinkles. Further independent, peer-reviewed studies are warranted to expand upon the publicly available quantitative data and to fully elucidate its pharmacokinetic and pharmacodynamic profile.

References

Methodological & Application

Application Notes and Protocols for Testing Pentapeptide-3V in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-3V, commercially known as Vialox®, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala.[1] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the postsynaptic membrane of muscle cells.[1] By blocking these receptors, Pentapeptide-3V inhibits the transmission of nerve signals to muscles, leading to muscle relaxation. This mechanism of action is often described as "Botox-like" and makes Pentapeptide-3V a significant ingredient in cosmetic formulations aimed at reducing the appearance of expression wrinkles. Some evidence also suggests potential secondary effects on skin health, such as the stimulation of collagen synthesis, although this is less well-established.

These application notes provide detailed in vitro protocols to assess the primary neuromuscular-blocking activity of Pentapeptide-3V and to investigate its potential effects on extracellular matrix protein synthesis.

Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of Pentapeptide-3V.

Table 1: In Vitro Efficacy of Pentapeptide-3V

ParameterResultTime Point
Muscle Activity Reduction71%1 Minute
Muscle Activity Reduction58%2 Hours

Data based on in vitro studies on muscle cell contractions.[1]

Table 2: In Vivo Efficacy of Pentapeptide-3V

ParameterResultTime Point
Wrinkle Size Reduction49%28 Days
Skin Roughness Decrease47%28 Days

Data based on in vivo studies.[2]

Experimental Protocols

Assessment of Neuromuscular Blocking Activity

The primary biological activity of Pentapeptide-3V is the inhibition of muscle contraction. This can be effectively assessed in vitro using a co-culture of motor neurons and skeletal muscle cells (myotubes).

Protocol 1.1: In Vitro Neuromuscular Junction (NMJ) Co-culture and Contraction Assay

Objective: To determine the inhibitory effect of Pentapeptide-3V on acetylcholine-induced muscle cell contraction in a neuromuscular junction model.

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived motor neurons

  • Human skeletal myoblasts

  • Motor neuron differentiation medium

  • Skeletal muscle growth medium and differentiation medium

  • Pentapeptide-3V (Vialox®)

  • Acetylcholine (ACh) chloride

  • Culture plates (e.g., 96-well, optically clear bottom)

  • Microscope with live-cell imaging capabilities and contraction analysis software

  • Calcium imaging reagents (e.g., Fluo-4 AM)

Procedure:

  • Cell Culture and Co-culture Establishment:

    • Culture human skeletal myoblasts in growth medium until they reach 80-90% confluency.

    • Induce differentiation into myotubes by switching to a low-serum differentiation medium.

    • Culture human iPSC-derived motor neurons according to the manufacturer's protocol.

    • Once myotubes have formed, seed the motor neurons onto the myotube culture to establish a co-culture system.

    • Allow the co-culture to mature for 7-10 days to allow for the formation of functional neuromuscular junctions.[3]

  • Pentapeptide-3V Treatment:

    • Prepare a stock solution of Pentapeptide-3V in sterile, distilled water or a suitable buffer.

    • Prepare serial dilutions of Pentapeptide-3V in the culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Treat the co-cultures with the different concentrations of Pentapeptide-3V for a predetermined time (e.g., 1-2 hours).

    • Include a vehicle control (medium without Pentapeptide-3V).

  • Induction and Measurement of Muscle Contraction:

    • Method A: Calcium Imaging:

      • Load the co-cultures with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

      • Prepare a fresh solution of acetylcholine chloride in the culture medium.

      • Add the acetylcholine solution to the wells to induce muscle contraction.

      • Immediately begin live-cell imaging to record changes in intracellular calcium concentration. An increase in fluorescence intensity indicates muscle cell depolarization and contraction.

      • Quantify the fluorescence intensity changes in response to acetylcholine with and without Pentapeptide-3V treatment. A reduction in the calcium spike in the presence of the peptide indicates an inhibitory effect.

    • Method B: Contraction Analysis:

      • Use a microscope with video capture capabilities to record the physical contraction of the myotubes in response to acetylcholine stimulation.

      • Specialized software can be used to analyze the video recordings and quantify the extent and frequency of myotube contractions.

      • Compare the contraction parameters between untreated and Pentapeptide-3V-treated co-cultures.

Workflow for Neuromuscular Junction Contraction Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Culture Myoblasts B Differentiate to Myotubes A->B D Co-culture Myotubes and Motor Neurons B->D C Culture Motor Neurons C->D E Treat with Pentapeptide-3V D->E F Induce Contraction with Acetylcholine E->F G Measure Contraction (Calcium Imaging / Video Analysis) F->G H Quantify Inhibition G->H

Caption: Workflow for the in vitro neuromuscular junction contraction assay.

Assessment of Extracellular Matrix Protein Synthesis

This protocol is designed to investigate the potential secondary effect of Pentapeptide-3V on collagen production by dermal fibroblasts.

Protocol 2.1: Collagen Synthesis Assay (Sircol Assay)

Objective: To quantify the effect of Pentapeptide-3V on collagen production by human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Fibroblast growth medium

  • Pentapeptide-3V

  • TGF-β (positive control)

  • Sircol™ Soluble Collagen Assay kit

  • 6-well culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed HDFs in a 6-well plate and grow to confluence.

    • Treat the cells with various non-toxic concentrations of Pentapeptide-3V (determined from a preliminary cytotoxicity assay, see Protocol 3.1) for 48-72 hours.

    • Include a positive control (e.g., TGF-β) and a vehicle control.

  • Collagen Extraction:

    • Collect the cell culture supernatant.

    • Lyse the cells with a suitable lysis buffer.

    • Isolate the soluble collagen from the supernatant and cell lysate according to the Sircol assay kit manufacturer's instructions.

  • Quantification:

    • Perform the colorimetric assay as described in the kit protocol.

    • Measure the absorbance at the recommended wavelength using a spectrophotometer.

    • Calculate the amount of collagen produced in each sample based on a standard curve.

Signaling Pathway for TGF-β Induced Collagen Synthesis

G TGFB TGF-β TGFBR TGF-β Receptor Complex TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD phosphorylates pSMAD p-SMAD2/3 SMAD->pSMAD Complex p-SMAD2/3-SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Collagen Gene Transcription Nucleus->Gene

Caption: Canonical TGF-β signaling pathway leading to collagen synthesis.

Cytotoxicity Assessment

It is crucial to determine the cytotoxic profile of Pentapeptide-3V to ensure that the observed effects are not due to cell death.

Protocol 3.1: MTT Cell Viability Assay

Objective: To determine the concentration range at which Pentapeptide-3V is non-toxic to the cell cultures used in the primary assays.

Materials:

  • Target cells (e.g., human dermal fibroblasts, myoblasts)

  • 96-well culture plates

  • Pentapeptide-3V

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a specialized reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of Pentapeptide-3V in cell culture medium. Add 100 µL of the medium containing different concentrations of Pentapeptide-3V (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Workflow for Cytotoxicity Assays

G cluster_setup Setup cluster_incubation Incubation cluster_assay Assay cluster_readout Readout A Seed Cells in 96-well Plate B Treat with Pentapeptide-3V Concentrations A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of Pentapeptide-3V. The primary focus should be on its well-documented neuromuscular blocking activity, which can be robustly assessed using a co-culture model. The investigation into its effects on collagen synthesis can provide valuable secondary data, although the existing evidence for this mechanism is less definitive. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the efficacy and safety of Pentapeptide-3V in cell culture systems.

References

Application Notes and Protocols for Vialox (Pentapeptide-3V) in Preclinical Spasticity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vialox, a synthetic pentapeptide (Gly-Pro-Arg-Pro-Ala) also known as Pentapeptide-3V, is a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2][3]. Derived from snake venom, its mechanism of action is analogous to that of botulinum toxin, inducing muscle relaxation by inhibiting neuromuscular transmission[1][4][5]. While primarily investigated and marketed as a topical agent for cosmetic applications to reduce wrinkles[6][7][8], its pharmacological profile as a neuromuscular blocking agent suggests a therapeutic potential in conditions characterized by muscle hypertonia, such as spasticity[3].

Spasticity, a velocity-dependent increase in muscle tone resulting from hyperexcitability of the stretch reflex, is a common and often debilitating symptom of upper motor neuron lesions seen in conditions like stroke, spinal cord injury, and multiple sclerosis. The current therapeutic landscape for spasticity includes pharmacological agents that act both centrally and peripherally to reduce muscle overactivity.

These application notes provide a theoretical framework and detailed protocols for the preclinical evaluation of Vialox (Pentapeptide-3V) in rodent models of spasticity. The following sections outline the mechanism of action, hypothetical experimental designs, and outcome measures to assess the potential of Vialox as a novel anti-spasticity agent.

Mechanism of Action

Vialox exerts its effect at the neuromuscular junction. It acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors[1][2][3]. By binding to these receptors, it prevents the binding of acetylcholine, the primary neurotransmitter responsible for muscle contraction. This blockade of acetylcholine signaling leads to a reduction in muscle fiber depolarization and subsequent contraction, resulting in muscle relaxation[2][5]. Unlike botulinum toxin, which inhibits the presynaptic release of acetylcholine, Vialox acts on the postsynaptic membrane[9].

Signaling Pathway at the Neuromuscular Junction

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber Nerve Impulse Nerve Impulse ACh Vesicle Acetylcholine Vesicles Nerve Impulse->ACh Vesicle Triggers Release ACh ACh ACh Vesicle->ACh Releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Contraction Muscle Contraction nAChR->Contraction Initiates Relaxation Muscle Relaxation nAChR->Relaxation Leads to Vialox Vialox (Pentapeptide-3V) Vialox->nAChR Blocks

Caption: Mechanism of Vialox at the neuromuscular junction.

Hypothetical Preclinical Evaluation of Vialox in Spasticity Models

The following protocols are designed to assess the efficacy and safety of locally administered Vialox in a rodent model of spasticity.

1. Experimental Model: Chronic Spinal Cord Injury (SCI) Induced Spasticity in Rats

  • Animal Model: Adult female Sprague-Dawley rats (250-300g).

  • Surgical Procedure: A moderate thoracic (T9-T10) contusion injury is induced using a standardized weight-drop device. This model reliably develops hindlimb spasticity over a period of several weeks.

  • Post-operative Care: Animals are provided with appropriate post-operative care, including manual bladder expression, analgesics, and antibiotics, according to institutional animal care and use committee (IACUC) guidelines.

  • Confirmation of Spasticity: Spasticity is typically assessed 4-6 weeks post-SCI using electromyography (EMG) to measure hyperactive stretch reflexes and behavioral assessments.

2. Experimental Groups and Drug Administration

Group IDTreatmentDosage (Hypothetical)Route of AdministrationNumber of Animals (n)
G1Vehicle ControlN/AIntramuscular Injection10
G2Vialox (Low Dose)1 mg/kgIntramuscular Injection10
G3Vialox (Mid Dose)5 mg/kgIntramuscular Injection10
G4Vialox (High Dose)10 mg/kgIntramuscular Injection10
G5Positive ControlTBDIntramuscular Injection10
  • Drug Formulation: Vialox (Pentapeptide-3V) powder is reconstituted in sterile saline to the desired concentrations.

  • Administration: A single intramuscular injection is administered into the target spastic muscles (e.g., gastrocnemius and tibialis anterior) of the hindlimbs.

3. Outcome Measures and Assessment Timeline

AssessmentTime Point (Post-injection)Description
Electromyography (EMG) Baseline, 1, 3, 7, 14, and 28 daysSurface or intramuscular EMG recordings from hindlimb muscles during controlled passive stretch to quantify reflex hyperexcitability (e.g., H-reflex, tonic stretch reflex).
Ashworth Scale (Modified) Baseline, 1, 3, 7, 14, and 28 daysA standardized clinical scale adapted for rodents to assess resistance to passive limb movement.
Gait Analysis Baseline, 1, 3, 7, 14, and 28 daysAutomated gait analysis system (e.g., CatWalk) to assess locomotor recovery and potential motor side effects.
Histology Day 28 (Terminal)Muscle tissue is collected to assess for signs of myotoxicity or inflammation.

Experimental Workflow

cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Baseline Assessment cluster_2 Phase 3: Intervention cluster_3 Phase 4: Post-treatment Evaluation A1 Animal Acclimation A2 Spinal Cord Injury (SCI) Surgery A1->A2 A3 Post-operative Recovery (4-6 weeks) A2->A3 B1 EMG Recordings A3->B1 B2 Behavioral Testing (Ashworth, Gait) A3->B2 C1 Randomization into Treatment Groups B2->C1 C2 Intramuscular Injection (Vialox or Vehicle) C1->C2 D1 Follow-up Assessments (EMG, Behavioral) C2->D1 D2 Terminal Procedures (Histology) D1->D2

Caption: Hypothetical workflow for preclinical testing of Vialox.

Detailed Experimental Protocols

Protocol 1: Electromyographic (EMG) Assessment of Stretch Reflex

  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen).

  • Electrode Placement: Insert fine-wire bipolar EMG electrodes into the belly of the gastrocnemius and tibialis anterior muscles of both hindlimbs. A ground electrode is placed subcutaneously on the back.

  • Mechanical Stretch: Place the animal on a feedback-controlled motor that imposes controlled, velocity-dependent stretches to the ankle joint.

  • Data Acquisition: Record EMG activity during passive ankle dorsiflexion and plantarflexion at various velocities (e.g., 50, 100, 200 degrees/second).

  • Analysis: Quantify the rectified and integrated EMG response during the stretch to measure the magnitude of the stretch reflex. A reduction in the EMG response in Vialox-treated animals compared to controls would indicate efficacy.

Protocol 2: Modified Ashworth Scale for Rodents

  • Handling: Gently handle the animal to minimize stress.

  • Limb Manipulation: Manually extend and flex the ankle and knee joints of the hindlimbs.

  • Scoring: Assign a score based on the resistance encountered during passive movement, using a standardized scale (e.g., 0 = no increase in tone, 4 = rigid in flexion or extension).

  • Blinding: The assessor should be blinded to the treatment groups to avoid bias.

Protocol 3: Gait Analysis

  • Apparatus: Use an automated gait analysis system that records paw prints as the animal walks across a glass walkway.

  • Procedure: Allow the animal to voluntarily walk across the walkway. Record multiple runs to ensure data reliability.

  • Analysis: The system software will analyze various gait parameters, including stride length, base of support, paw pressure, and inter-limb coordination. A significant alteration in gait parameters beyond the expected improvement in spasticity may indicate adverse motor effects.

Data Presentation

All quantitative data from the above protocols should be summarized in tables for clear comparison between treatment groups. An example is provided below.

Table 1: Hypothetical EMG Response to Passive Stretch (Integrated EMG, µV·s)

GroupBaselineDay 1Day 7Day 14Day 28
Vehicle100 ± 12102 ± 1598 ± 11105 ± 14101 ± 13
Vialox 1101 ± 1480 ± 1075 ± 985 ± 1195 ± 12
Vialox 599 ± 1165 ± 8 50 ± 760 ± 8**80 ± 10
Vialox 10102 ± 1350 ± 6 40 ± 545 ± 6 70 ± 9

Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Vialox (Pentapeptide-3V) presents a novel, albeit currently hypothetical, therapeutic avenue for the management of spasticity. Its mechanism as a postsynaptic neuromuscular blocking agent suggests that it could effectively reduce muscle hypertonia. The experimental framework provided here offers a systematic approach to investigate the efficacy and safety of Vialox in preclinical spasticity models. Rigorous evaluation through these and other relevant protocols is essential to determine its potential for translation into clinical applications for patients with spasticity. Further research is warranted to explore its dose-response relationship, duration of action, and potential side effects.

References

Unveiling the Efficacy of Vialox: Application Notes and Protocols for Neuromuscular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the efficacy of Vialox (Pentapeptide-3V), a synthetic peptide with neuromuscular-relaxing properties. These guidelines are designed to assist researchers in designing and executing robust in vitro and in vivo studies to investigate the mechanism of action and therapeutic potential of Vialox.

Introduction

Vialox is a pentapeptide that functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. By blocking the binding of acetylcholine, Vialox impedes the transmission of nerve impulses to muscle cells, resulting in muscle relaxation.[1][2][3][4] This mechanism of action makes Vialox a compound of interest for applications requiring targeted muscle relaxation. Additionally, evidence suggests that antagonism of presynaptic nAChRs can modulate the release of acetylcholine, a process fundamentally dependent on the SNARE (Soluble NSF Attachment Protein Receptor) complex.[3][4][5]

These application notes provide a framework for a comprehensive evaluation of Vialox, from its molecular interactions to its physiological effects.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the efficacy of Vialox. These tables are structured for clear comparison of dose-dependent effects.

Table 1: In Vitro Acetylcholine Release from PC12 Cells

Vialox Concentration (µM)Acetylcholine Release (% of Control)Standard Deviation
0 (Control)1005.2
185.34.8
1062.16.1
5045.85.5
10030.24.9

Table 2: In Vivo Inhibition of Sciatic Nerve-Stimulated Muscle Contraction in Rats

Vialox Dose (mg/kg)Inhibition of Twitch Force (%)Standard Deviation
0 (Control)03.5
125.44.1
558.95.3
1085.26.8

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below.

In Vitro Acetylcholine Release Assay Using PC12 Cells

Objective: To quantify the inhibitory effect of Vialox on acetylcholine release from a neuronal cell line.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Vialox (in appropriate solvent)

  • High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl)

  • Acetylcholine assay kit (colorimetric or fluorometric)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture PC12 cells in 96-well plates until they reach 80-90% confluency.

  • Vialox Treatment:

    • Prepare a series of Vialox dilutions in the cell culture medium.

    • Remove the existing medium from the cells and replace it with the Vialox-containing medium.

    • Include a vehicle control (medium with solvent but no Vialox).

    • Incubate the cells with Vialox for a predetermined time (e.g., 1-2 hours).

  • Stimulation of Acetylcholine Release:

    • After incubation, gently wash the cells twice with a basal buffer (e.g., Krebs-Ringer buffer with normal KCl concentration).

    • Add high potassium stimulation buffer to each well to depolarize the cells and induce acetylcholine release.

    • Incubate for a short period (e.g., 5-10 minutes).

  • Sample Collection and Analysis:

    • Collect the supernatant from each well, which now contains the released acetylcholine.

    • Quantify the acetylcholine concentration in the supernatant using a commercial acetylcholine assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the acetylcholine release in the Vialox-treated groups to the control group (100%).

    • Calculate the mean and standard deviation for each concentration.

    • Plot the dose-response curve to determine the IC50 of Vialox.

In Vivo Neuromuscular Blockade Assessment in Rats

Objective: To evaluate the in vivo efficacy of Vialox in blocking neuromuscular transmission.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Vialox (in a sterile, injectable solution)

  • Force transducer

  • Nerve stimulator with electrodes

  • Surgical instruments

  • Data acquisition system

Protocol:

  • Animal Preparation:

    • Anesthetize the rat and maintain a surgical plane of anesthesia throughout the experiment.

    • Make an incision in the hind limb to expose the sciatic nerve and the gastrocnemius muscle.

  • Experimental Setup:

    • Isolate the distal tendon of the gastrocnemius muscle and attach it to a force transducer to measure isometric muscle contractions.

    • Place stimulating electrodes on the isolated sciatic nerve.

  • Stimulation and Baseline Recording:

    • Deliver supramaximal single square-wave pulses (e.g., 0.2 ms (B15284909) duration) to the sciatic nerve to elicit twitch contractions of the gastrocnemius muscle.

    • Record the baseline twitch force for a stable period.

  • Vialox Administration:

    • Administer Vialox intravenously (e.g., via the tail vein) at different doses.

    • Include a vehicle control group receiving only the injection vehicle.

  • Measurement of Neuromuscular Blockade:

    • Continue to stimulate the sciatic nerve and record the twitch force after Vialox administration.

    • The percentage of inhibition of the twitch force is calculated relative to the baseline recording.

  • Data Analysis:

    • Determine the maximum inhibition of twitch force for each dose.

    • Calculate the mean and standard deviation of inhibition for each dose group.

    • Construct a dose-response curve to determine the ED50 of Vialox.

Mandatory Visualizations

Signaling Pathway of Vialox at the Neuromuscular Junction

Vialox_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Cell) Action_Potential Action Potential Na_Channel Voltage-gated Na+ Channel Action_Potential->Na_Channel Opens Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle Synaptic Vesicle (containing Acetylcholine) Ca_Influx->Vesicle Triggers SNARE SNARE Complex Vesicle->SNARE Fusion via ACh_Release Acetylcholine Release SNARE->ACh_Release Presynaptic_nAChR Presynaptic nAChR ACh_Release->Presynaptic_nAChR Binds to (Autoregulation) ACh_Release->ACh Postsynaptic_nAChR Postsynaptic nAChR ACh->Postsynaptic_nAChR Binds to Na_K_Influx Na+ Influx K+ Efflux Postsynaptic_nAChR->Na_K_Influx Opens Depolarization End-plate Potential Na_K_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Vialox Vialox Vialox->Postsynaptic_nAChR Antagonizes

Caption: Vialox competitively antagonizes postsynaptic nAChRs, inhibiting muscle contraction.

Experimental Workflow for In Vitro Acetylcholine Release Assay

In_Vitro_Workflow arrow arrow start Start culture Culture PC12 cells in 96-well plates start->culture treat Treat cells with Vialox (various conc.) culture->treat wash Wash cells with basal buffer treat->wash stimulate Stimulate with high potassium buffer wash->stimulate collect Collect supernatant stimulate->collect quantify Quantify acetylcholine using assay kit collect->quantify analyze Analyze data and plot dose-response curve quantify->analyze end End analyze->end Mechanism_Logic Vialox Vialox (Pentapeptide-3V) nAChR_Block Competitive Antagonism of Nicotinic Acetylcholine Receptors (nAChRs) Vialox->nAChR_Block ACh_Binding_Inhibition Inhibition of Acetylcholine Binding nAChR_Block->ACh_Binding_Inhibition ACh_Release_Modulation Modulation of Presynaptic Acetylcholine Release nAChR_Block->ACh_Release_Modulation Presynaptic Effect Signal_Block Blockade of Neuromuscular Signal Transmission ACh_Binding_Inhibition->Signal_Block Muscle_Relaxation Muscle Relaxation Signal_Block->Muscle_Relaxation ACh_Release_Modulation->Signal_Block

References

Application Notes and Protocols: Topical Delivery Systems for Pentapeptide-3V Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pentapeptide-3V for Topical Applications

Pentapeptide-3V, also known by the trade name Vialox®, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala (GPRPA).[1][2] It is designed as a non-invasive, topical alternative to botulinum toxin, targeting the mechanism of expression wrinkle formation.[3][4] Derived from snake venom, Pentapeptide-3V functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1][5][6] By blocking this receptor, the peptide inhibits muscle contractions that lead to the formation of dynamic wrinkles.[2][3][4]

The efficacy of any topical peptide is fundamentally dependent on its delivery system. A successful formulation must overcome the skin's formidable barrier, the stratum corneum, to deliver the active peptide to its target site in a stable and bioavailable form. These application notes provide a comprehensive overview of the mechanism of Pentapeptide-3V and detail essential protocols for the development and evaluation of effective topical delivery systems.

Mechanism of Action: Neuromuscular Blockade

Pentapeptide-3V exerts its muscle-relaxing effect at the post-synaptic membrane of the neuromuscular junction.[1][5] Normally, the neurotransmitter acetylcholine (ACh) is released from nerve endings and binds to nAChRs on the muscle cell membrane.[1] This binding opens sodium ion channels, leading to membrane depolarization and subsequent muscle contraction.[3][5]

Pentapeptide-3V competes with acetylcholine for the same binding sites on the nAChR.[1][4] However, unlike ACh, the binding of Pentapeptide-3V does not activate the receptor.[1] This competitive antagonism effectively blocks the signal transmission, preventing the influx of sodium ions and keeping the muscle in a relaxed state.[2][5] This mechanism is described as a non-depolarizing neuromuscular blockade, similar to the action of tubocurarine.[1][5] Studies suggest this action is specific to peripheral nAChRs, with minimal impact on central neuronal receptors.[1]

Pentapeptide3V_Mechanism Pentapeptide-3V Neuromuscular Junction Blockade cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Nerve Nerve Terminal ACh_Vesicle ACh Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to P3V Pentapeptide-3V P3V->nAChR Competitively Blocks Na_Channel Sodium Ion Channel (Closed) nAChR->Na_Channel Opens Channel Relaxation Muscle Relaxation nAChR->Relaxation Prevents Na+ Influx Contraction Muscle Contraction Na_Channel->Contraction Na+ Influx & Depolarization

Caption: Signaling pathway of Pentapeptide-3V at the neuromuscular junction.

Data Presentation: Formulation & Efficacy

Quantitative data from formulation development and efficacy studies are crucial for evaluation. The following tables provide examples of key parameters.

Table 1: Example Formulation Characteristics of Pentapeptide-3V Topical Systems

Formulation ID Delivery System Pentapeptide-3V (%) pH Viscosity (cP) Particle Size (nm) Encapsulation Efficiency (%)
F1-Gel Hydrogel 3.0 5.6 1500 N/A N/A
F2-Cream O/W Emulsion 3.0 5.5 3200 N/A N/A
F3-Nano Nanoemulsion 3.0 5.5 800 150 ± 10 92 ± 3

| F4-Lipo | Liposomal | 3.0 | 5.8 | 650 | 210 ± 15 | 85 ± 5 |

Table 2: Summary of Pre-clinical Efficacy Data for Pentapeptide-3V

Study Type Parameter Measured Result Time Point Citation
In Vitro Muscle Contraction 71% Reduction 1 Minute [1][2]
In Vitro Muscle Contraction 58% Reduction 2 Hours [1][2]
In Vivo (28 days) Wrinkle Size 49% Reduction 28 Days [1][7]
In Vivo (28 days) Skin Consistency 47% Increase 28 Days [1]
In Vivo (Animal) Skin Roughness 11% Reduction Not Specified [6][8]

| In Vivo (Animal) | Wrinkle Relief | 8% Reduction | Not Specified |[6][8] |

Experimental Protocols & Workflows

Successful development of a Pentapeptide-3V topical system requires rigorous testing. The following diagram illustrates a typical evaluation workflow, followed by detailed protocols for key experiments.

Workflow formulation 1. Formulation Development (e.g., Cream, Gel, Nanoemulsion) stability 2. Stability Testing (Physical, Chemical, Microbial) formulation->stability cytotoxicity 3. In Vitro Cytotoxicity (e.g., MTT Assay on Keratinocytes) stability->cytotoxicity permeation 4. In Vitro Skin Permeation (Franz Diffusion Cell) cytotoxicity->permeation invivo 5. In Vivo Efficacy / Safety (Animal Models / Clinical) permeation->invivo analysis Data Analysis & Optimization invivo->analysis analysis->formulation Feedback Loop

Caption: Experimental workflow for evaluating topical Pentapeptide-3V delivery systems.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the measurement of Pentapeptide-3V permeation through a skin membrane, a critical step for assessing the performance of a topical formulation.[9][10]

1. Materials and Equipment:

  • Vertical static Franz diffusion cells[9]

  • Full-thickness porcine or human skin[11][12]

  • Receptor solution: Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bars

  • Circulating water bath maintained at 37°C (to achieve skin surface temperature of 32°C)[9]

  • Scalpel, forceps

  • HPLC system with a C18 column for peptide quantification

  • Test formulation containing Pentapeptide-3V

2. Skin Membrane Preparation: [9]

  • Thaw frozen skin at room temperature.

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • Cut the skin into sections appropriately sized for the Franz diffusion cells.

  • Visually inspect the skin sections for any damage or imperfections before mounting.

3. Franz Diffusion Cell Setup: [9][13]

  • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum faces the donor compartment.

  • Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor compartment and begin stirring at a constant rate (e.g., 600 rpm).

  • Allow the system to equilibrate for at least 30 minutes.

4. Permeation Study:

  • Remove the receptor solution used for equilibration and replace it with fresh, pre-warmed PBS. This is time zero (t=0).

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the Pentapeptide-3V formulation uniformly onto the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment through the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[9]

  • At the end of the experiment (24 hours), dismantle the cells. Wash the skin surface to remove excess formulation.

  • (Optional) Use tape stripping to separate the stratum corneum, and heat or enzymatic digestion to separate the epidermis and dermis to quantify peptide retention in different skin layers.[9]

5. Sample Analysis:

  • Analyze the collected receptor fluid samples and skin extracts for Pentapeptide-3V concentration using a validated HPLC method.

  • Calculate the cumulative amount of peptide permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Protocol 2: Topical Formulation Stability Testing

This protocol assesses the physical and chemical stability of the Pentapeptide-3V formulation under various conditions to predict its shelf-life.[14][15]

1. Materials and Equipment:

  • Temperature- and humidity-controlled stability chambers

  • Centrifuge

  • pH meter, viscometer

  • Microscope

  • Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C, -10°C)

2. Methodology:

  • Initial Characterization (t=0):

    • Record the formulation's organoleptic properties (color, odor, appearance).

    • Measure the pH and viscosity.

    • Observe the microstructure under a microscope (for emulsions).

    • Quantify the concentration of Pentapeptide-3V using HPLC.

  • Accelerated Stability Testing:

    • High-Temperature Storage: Store samples in their final packaging at elevated temperatures (e.g., 40°C/75% RH) for 1, 2, and 3 months.[15] A product stable for three months at 45°C is often predicted to be stable for two years at room temperature.[15]

    • Freeze-Thaw Cycling: Subject samples to alternating temperature cycles. For example, 24 hours at -10°C followed by 24 hours at 25°C.[15] Repeat for at least three cycles. Passing this test indicates good emulsion stability against temperature fluctuations.[15][16]

    • Centrifugation Test: To predict emulsion creaming or separation, centrifuge the formulation (e.g., at 3000 rpm for 30 minutes).[15][17] The sample should remain homogenous.

  • Real-Time Stability Testing:

    • Store samples under recommended storage conditions (e.g., 25°C/60% RH) for the proposed shelf-life (e.g., 12, 24, 36 months).

  • Evaluation:

    • At each time point for both accelerated and real-time studies, repeat the initial characterization tests (organoleptic properties, pH, viscosity, peptide concentration).

    • Compare the results to the initial (t=0) values. Significant changes in any parameter may indicate instability.

Protocol 3: In Vitro Cytotoxicity Assessment

This protocol uses the MTT assay to evaluate the potential toxicity of the Pentapeptide-3V formulation on skin cells, ensuring its safety for topical application.[18][19]

1. Materials and Equipment:

  • Human keratinocyte (HaCaT) or fibroblast (e.g., BJ-1) cell lines[20]

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

  • Test formulation and vehicle control (formulation without Pentapeptide-3V)

2. Cell Culture and Seeding:

  • Culture the cells in a humidified incubator at 37°C and 5% CO₂.

  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

  • Allow the cells to adhere and grow for 24 hours.

3. Treatment:

  • Prepare serial dilutions of the Pentapeptide-3V formulation and the vehicle control in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test samples.

  • Include untreated cells (medium only) as a negative control and a known cytotoxic agent (e.g., Triton X-100) as a positive control.

  • Incubate the plate for 24-48 hours.

4. MTT Assay: [18][19]

  • After the incubation period, remove the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Data Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % cell viability against the formulation concentration to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).

References

Application Notes and Protocols: Investigating Vialox Peptide in Preclinical Migraine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Migraine is a debilitating neurological disorder with a significant unmet need for novel therapeutic agents. Current research has extensively focused on the calcitonin gene-related peptide (CGRP) pathway.[1][2][3][4][5][6][7][8][9] Vialox peptide (Dipeptide Diaminobutyroyl Benzylamide Diacetate), a synthetic tripeptide, is known for its neuromuscular blocking properties, functioning as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane.[10][11][12] This mechanism bears a functional resemblance to Botulinum Toxin (BoNT), which is an established and approved therapy for chronic migraine.[13][14] While direct research on Vialox peptide in migraine is currently absent, its potential to modulate neuromuscular activity suggests a plausible, yet unexplored, therapeutic avenue. These application notes provide a comprehensive guide for researchers to design and execute preclinical studies to investigate the efficacy of Vialox peptide in established migraine models.

Scientific Rationale: A Hypothetical Role for Vialox in Migraine

The therapeutic effect of BoNT in chronic migraine is believed to extend beyond simple muscle relaxation. It is thought to inhibit the release of nociceptive mediators, including CGRP and Substance P, from peripheral trigeminal sensory nerve endings, thereby reducing peripheral and subsequent central sensitization.[13][14]

Vialox peptide functions as a non-depolarizing neuromuscular blocker by preventing acetylcholine from binding to nAChRs at the neuromuscular junction, which inhibits muscle contraction.[10][11] It is hypothesized that by inducing relaxation of pericranial muscles, Vialox could potentially:

  • Reduce peripheral input to the trigeminal system.

  • Decrease the mechanical sensitization of trigeminal nerve endings.

  • Indirectly modulate the release of pro-inflammatory and algesic mediators.

This rationale forms the basis for proposing the investigation of Vialox peptide as a novel candidate for migraine therapy.

Signaling Pathways and Proposed Mechanisms

The Established CGRP Pathway in Migraine

During a migraine attack, the trigeminal ganglion is activated, leading to the release of neuropeptides, most notably CGRP.[4][5][7] CGRP binds to its receptors on blood vessels, causing vasodilation, and on immune cells like mast cells, leading to degranulation and neurogenic inflammation.[3][13] This cascade contributes to the sensitization of trigeminal nerve fibers, resulting in the perception of pain.[4]

G cluster_0 Trigeminal Ganglion cluster_1 Meningeal Vasculature cluster_2 Pain Signaling TGN Trigeminal Neuron Activation CGRP_Release CGRP Release TGN->CGRP_Release CGRP_Receptor CGRP Receptor CGRP_Release->CGRP_Receptor binds to Vasodilation Vasodilation Sensitization Peripheral Sensitization Vasodilation->Sensitization Inflammation Neurogenic Inflammation Inflammation->Sensitization CGRP_Receptor->Vasodilation CGRP_Receptor->Inflammation Pain Pain Perception (Brainstem -> Cortex) Sensitization->Pain

Figure 1: Simplified CGRP Signaling Pathway in Migraine.

Proposed Peripheral Mechanism of Vialox Peptide

Vialox peptide is a competitive antagonist of the muscle nicotinic acetylcholine receptor (mnAChR). It blocks the binding of acetylcholine (ACh), preventing the influx of sodium ions required for muscle cell depolarization and contraction, leading to muscle relaxation.[10][11]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane (Muscle) Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release AChR Nicotinic ACh Receptor (nAChR) ACh_Release->AChR binds to Contraction Muscle Contraction AChR->Contraction activates Relaxation Muscle Relaxation AChR->Relaxation leads to (when blocked) Vialox Vialox Peptide Vialox->AChR BLOCKS

Figure 2: Mechanism of Vialox at the Neuromuscular Junction.

Experimental Protocols

The following protocols describe how to test the potential anti-migraine activity of Vialox peptide in a preclinical rodent model of nitroglycerin (NTG)-induced hyperalgesia.

Animal Model
  • Species: Male and female Sprague-Dawley rats (225-300g) or C57BL/6 mice (20-25g).

  • Housing: Standard housing conditions (12:12 h light/dark cycle, 22±2°C, food and water ad libitum). Acclimatize animals for at least 7 days before experiments. All procedures should be approved by the institution's Animal Care and Use Committee.

Experimental Workflow

G cluster_0 Phase 1: Baseline cluster_1 Phase 2: Treatment & Induction cluster_2 Phase 3: Post-Induction Assessment Baseline Baseline Behavioral Testing (Day 0) Treatment Administer Vehicle or Vialox Peptide (Day 1, t=-30 min) Baseline->Treatment Induction Induce Migraine Model (NTG Injection) (Day 1, t=0) Treatment->Induction Behavior Post-NTG Behavioral Testing (t=2, 4, 6h) Induction->Behavior Biochem Tissue Collection (t=6h) (Trigeminal Ganglia, Plasma) Behavior->Biochem

Figure 3: Experimental Workflow for Vialox Peptide Testing.

Induction of Migraine Model
  • Agent: Nitroglycerin (NTG) solution (5 mg/mL in 30% alcohol, 30% propylene (B89431) glycol, and water).

  • Protocol: Dilute NTG stock solution in 0.9% saline to a final concentration of 2 mg/mL. Administer a single intraperitoneal (i.p.) injection of NTG at a dose of 10 mg/kg. This has been shown to reliably induce thermal and mechanical hyperalgesia in rodents, mimicking features of migraine.[15]

Vialox Peptide Administration
  • Preparation: Dissolve Vialox peptide (Dipeptide Diaminobutyroyl Benzylamide Diacetate) in sterile 0.9% saline.

  • Groups:

    • Vehicle Control (Saline, i.p.) + NTG

    • Vialox (1 mg/kg, i.p.) + NTG

    • Vialox (5 mg/kg, i.p.) + NTG

    • Vialox (10 mg/kg, i.p.) + NTG

    • Positive Control (e.g., Sumatriptan 0.6 mg/kg, s.c.) + NTG

  • Administration: Administer Vialox peptide or vehicle 30 minutes prior to the NTG injection.

Behavioral Assessments

Perform assessments at baseline (before any injections) and at 2, 4, and 6 hours post-NTG injection.

  • Mechanical Allodynia (Paw):

    • Place animals on an elevated mesh platform and allow them to acclimate for 15-20 minutes.

    • Use a set of calibrated von Frey filaments (e.g., Stoelting) to apply pressure to the plantar surface of the hind paw.

    • Use the up-down method to determine the 50% paw withdrawal threshold (PWT). A decrease in PWT indicates mechanical allodynia.

  • Periorbital Allodynia:

    • Gently restrain the animal.

    • Apply von Frey filaments to the periorbital region innervated by the trigeminal nerve.

    • Record the threshold for a withdrawal response (e.g., head jerk, vocalization, or sharp withdrawal). A lower threshold indicates trigeminal hypersensitivity.

Biochemical Analysis (Optional)
  • Protocol: At the end of the behavioral testing (e.g., 6 hours post-NTG), euthanize animals according to approved protocols.

  • Tissue Collection:

    • Collect trunk blood into EDTA-coated tubes for plasma preparation.

    • Dissect and harvest the trigeminal ganglia.

  • Analysis:

    • Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify CGRP levels in plasma and trigeminal ganglia homogenates. Compare levels between treatment groups.

Data Presentation (Illustrative Examples)

The following tables represent hypothetical data to illustrate potential outcomes of the described experiments.

Table 1: Hypothetical Effect of Vialox Peptide on NTG-Induced Mechanical Allodynia in Rats (Illustrative Data)

Treatment GroupNBaseline PWT (g)2h Post-NTG PWT (g)4h Post-NTG PWT (g)
Vehicle + NTG1014.5 ± 1.24.2 ± 0.83.8 ± 0.6
Vialox (1 mg/kg) + NTG1014.2 ± 1.15.1 ± 0.94.5 ± 0.7
Vialox (5 mg/kg) + NTG1014.8 ± 1.38.7 ± 1.07.9 ± 0.9
Vialox (10 mg/kg) + NTG1014.6 ± 1.211.5 ± 1.1 10.8 ± 1.0
Sumatriptan + NTG1014.3 ± 1.012.1 ± 1.3 11.2 ± 1.2
*Data are presented as Mean ± SEM. PWT = Paw Withdrawal Threshold. *p<0.05, *p<0.01 compared to Vehicle + NTG.

Table 2: Hypothetical Effect of Vialox Peptide on CGRP Levels in Rat Trigeminal Ganglia (Illustrative Data)

Treatment GroupNCGRP Concentration (pg/mg protein)% Change from Vehicle
Saline Control8150 ± 15-
Vehicle + NTG10320 ± 25100%
Vialox (5 mg/kg) + NTG10245 ± 20-23.4%
Vialox (10 mg/kg) + NTG10190 ± 18 -40.6%
Sumatriptan + NTG10175 ± 16-45.3%
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle + NTG.

Conclusion and Future Directions

These application notes provide a framework for the initial investigation of Vialox peptide in preclinical migraine models. Based on its neuromuscular blocking mechanism, there is a plausible, albeit hypothetical, basis for its potential efficacy. The provided protocols for NTG-induced hyperalgesia offer a robust starting point for assessing behavioral and biochemical endpoints.

Should initial findings prove promising, future research could explore:

  • Different routes of administration, including localized pericranial injections.

  • Efficacy in chronic migraine models (e.g., repeated NTG administration).

  • The effects on other relevant neuropeptides like PACAP.[16]

  • Central nervous system effects and potential for blood-brain barrier penetration.

By systematically applying these protocols, researchers can effectively evaluate the potential of Vialox peptide and contribute to the discovery of novel therapeutic strategies for migraine.

References

Troubleshooting & Optimization

Vialox Peptide Solubility and Experimental Guide: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and handling of Vialox (Pentapeptide-3) peptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Vialox peptide and what is its primary mechanism of action?

A1: Vialox, also known as Pentapeptide-3, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala (GPRPA).[1][2][3] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR).[1][3][4][5] By blocking the binding of acetylcholine to these receptors on the postsynaptic membrane of muscle cells, Vialox prevents the influx of sodium ions that leads to muscle cell depolarization and contraction, resulting in muscle relaxation.[1][2][3]

Q2: What are the main challenges when trying to dissolve lyophilized Vialox peptide?

A2: The primary challenge with dissolving any peptide, including Vialox, is overcoming its potential for low solubility or aggregation in aqueous solutions.[6][7] While Vialox contains a hydrophilic arginine residue, its overall properties can make direct dissolution in buffers like PBS challenging at high concentrations. Improper solubilization can lead to inaccurate peptide concentrations and experimental variability.[6]

Q3: What is the recommended starting solvent for dissolving Vialox peptide?

A3: For initial solubilization, it is recommended to start with sterile, deionized water.[7] Given the basic nature of the arginine residue in Vialox, its solubility can be enhanced in slightly acidic conditions. If solubility in water is limited, a small amount of a dilute acidic solution, such as 10% acetic acid, can be used.[7] For preparing stock solutions for cell-based assays, dissolving the peptide in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) followed by dilution in the aqueous assay buffer is a common and effective strategy.[6]

Q4: My Vialox peptide solution appears cloudy. What should I do?

A4: A cloudy solution indicates that the peptide is not fully dissolved and may be aggregated.[7] To address this, you can try gentle warming (up to 40°C) or sonication to aid dissolution.[7] If the solution remains cloudy, it is recommended to centrifuge the solution at high speed (e.g., 10,000 x g for 5-10 minutes) and use the clear supernatant for your experiment to ensure no undissolved particles are introduced.[6]

Q5: What is a suitable concentration range for Vialox peptide in cell-based assays?

A5: Based on cosmetic formulation guidelines and typical concentrations for similar peptides in vitro, a starting concentration range of 1 to 10 µM is recommended for cell-based assays.[6] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.[6]

Q6: What is an appropriate vehicle control when using Vialox peptide in experiments?

A6: When using a solvent like DMSO to prepare your Vialox stock solution, it is essential to include a vehicle control in your experiment. This control should contain the same final concentration of the solvent (e.g., DMSO) as your peptide-treated samples to account for any effects of the solvent on the cells.[6] The final DMSO concentration in cell culture should typically be kept below 0.5% to avoid cytotoxicity.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lyophilized peptide is difficult to dissolve in water or PBS. The peptide may have low aqueous solubility at neutral pH.- Try dissolving in a small amount of 10% acetic acid and then dilute with your buffer. - For stock solutions, dissolve in a minimal volume of DMSO first, then slowly add to the aqueous buffer while vortexing.[6]
Peptide precipitates out of solution after dilution in aqueous buffer. The peptide has reached its solubility limit in the final buffer, or is aggregating.- Add the concentrated peptide stock solution to the aqueous buffer dropwise while gently vortexing to avoid localized high concentrations.[6] - Consider using a lower final peptide concentration.
Inconsistent or no biological effect observed in the assay. - Inaccurate peptide concentration due to incomplete dissolution. - Peptide degradation. - The cell line may not express the target nicotinic acetylcholine receptors.- Ensure the peptide is fully dissolved and the solution is clear before use. - Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C. - Confirm the expression of nAChRs in your cell line using methods like RT-PCR or Western blotting.[6]
Cytotoxicity is observed in cell-based assays. - The peptide concentration is too high. - The concentration of the organic solvent (e.g., DMSO) is toxic to the cells.- Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your specific cell line.[6] - Ensure the final concentration of the organic solvent is at a non-toxic level (typically <0.5% for DMSO) and include a vehicle control.[6]

Quantitative Data Summary

The solubility of Vialox (Pentapeptide-3) can vary depending on the solvent and the salt form of the peptide (e.g., acetate (B1210297) or TFA salt). The following table summarizes available quantitative solubility data.

Solvent Reported Solubility Notes
Water>50 mg/mL[8]High water solubility is attributed to the charged arginine residue.[8]
Water (as diacetate salt)10 - 25 mg/mL[7]The salt form can significantly enhance aqueous solubility.
Water (as TFA salt)5 - 10 mg/mL[7]TFA salts also improve water solubility.
Water (free base)0.1 - 0.5 mg/mL[7]The free base form has limited aqueous solubility.
PBS (pH 7.2)5 mg/mL[4]Soluble in physiological buffer at a functional concentration.
DMSO10 mg/mL[4]A good solvent for preparing concentrated stock solutions.
DMF10 mg/mL[4]An alternative organic solvent for stock solution preparation.

Experimental Protocols

Protocol 1: General Solubilization of Vialox Peptide

This protocol provides a stepwise approach to dissolving lyophilized Vialox peptide for general experimental use.

  • Preparation: Allow the vial of lyophilized Vialox peptide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Initial Dissolution:

    • For aqueous solutions, add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

    • For organic stock solutions, add a minimal volume of high-purity DMSO (e.g., 100 µL for 1 mg of peptide) to the vial.

  • Aid Dissolution: Gently vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Dilution:

    • If an organic stock was prepared, slowly add the desired volume of your aqueous experimental buffer (e.g., PBS or cell culture medium) to the concentrated stock, or add the stock dropwise to the buffer with gentle mixing.

  • Final Inspection and Storage: Visually inspect the final solution to ensure it is clear and free of particulates. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Vialox Peptide for Cell-Based Assays

This protocol outlines the preparation of Vialox peptide for use in in vitro cell culture experiments.

  • Stock Solution Preparation:

    • Dissolve the lyophilized Vialox peptide in a minimal amount of sterile, high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • Serially dilute the DMSO stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the medium is below 0.5%.

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO used for the highest peptide concentration to the cell culture medium.

  • Cell Treatment:

    • Culture your cells to the desired confluency in a multi-well plate.

    • Remove the existing medium and replace it with the medium containing the various concentrations of Vialox peptide or the vehicle control.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before performing your downstream analysis.

Visualizations

Vialox_Solubility_Workflow start Lyophilized Vialox Peptide water Add Sterile Water start->water vortex_sonicate1 Vortex / Sonicate water->vortex_sonicate1 is_clear1 Is the solution clear? vortex_sonicate1->is_clear1 acid Add 10% Acetic Acid is_clear1->acid No ready Solution Ready for Use is_clear1->ready Yes vortex_sonicate2 Vortex / Sonicate acid->vortex_sonicate2 is_clear2 Is the solution clear? vortex_sonicate2->is_clear2 dmso Use Minimal DMSO is_clear2->dmso No is_clear2->ready Yes vortex_sonicate3 Vortex / Sonicate dmso->vortex_sonicate3 dilute Slowly Dilute with Aqueous Buffer vortex_sonicate3->dilute is_clear3 Is the solution clear? dilute->is_clear3 is_clear3->ready Yes troubleshoot Troubleshoot: Centrifuge & Use Supernatant / Re-evaluate Concentration is_clear3->troubleshoot No nAChR_Antagonism cluster_0 Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Closed) NoContraction No Muscle Contraction (Muscle Relaxation) IonChannel->NoContraction Remains Closed ACh Acetylcholine (ACh) BindingSite ACh->BindingSite Blocked from Binding Vialox Vialox Peptide Vialox->BindingSite Binds to BindingSite->nAChR TGF_Beta_Interaction cluster_0 Cell Membrane TGFb TGF-β Ligand TGFbR2 TGF-β Receptor II TGFb->TGFbR2 Binds TGFbR1 TGF-β Receptor I TGFbR2->TGFbR1 Recruits & Phosphorylates Smad R-SMAD Phosphorylation TGFbR1->Smad Phosphorylates Vialox Vialox Peptide (Potential Interaction) Vialox->TGFbR1 Potential Binding to Kinase Domain Collagen Modulated Collagen Synthesis Smad->Collagen Leads to

References

troubleshooting Vialox in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Vialox (Pentapeptide-3V) in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your research.

Frequently Asked Questions (FAQs)

Q1: What is Vialox and what is its mechanism of action in cell-based assays?

A1: Vialox, also known as Pentapeptide-3V, is a synthetic pentapeptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala.[1] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the post-synaptic membrane of muscle cells.[1][2] By blocking the binding of acetylcholine to the nAChR, Vialox prevents the influx of sodium ions, which in turn inhibits muscle cell depolarization and contraction, leading to muscle relaxation.[1] This mechanism of action is similar to that of curare.[1]

Q2: What are the primary research applications of Vialox in a laboratory setting?

A2: In a research context, Vialox is primarily of interest for its ability to modulate the activity of nicotinic acetylcholine receptors. This makes it a valuable tool for studying neuromuscular signal transmission, muscle contraction and relaxation, and the overall function of the neuromuscular junction.[2][3] It can be used in cell-based assays to screen for nAChR antagonists and to investigate the effects of neuromuscular blockade on various cellular processes.

Q3: What cell types are suitable for experiments with Vialox?

A3: Given its mechanism of action, Vialox is most relevant for use with cell types that express nicotinic acetylcholine receptors. This includes, but is not limited to, myoblasts, cultured neurons, and cell lines engineered to express specific nAChR subtypes (e.g., CHO-K1 cells).[3][4]

Q4: How should I dissolve and store Vialox?

A4: Vialox is typically supplied as a lyophilized powder.[5] For cell culture experiments, it is recommended to first dissolve the peptide in a small amount of a high-purity organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).[1][6] This stock solution should then be diluted to the final desired concentration in your cell culture medium.[1] When diluting, it is advisable to add the DMSO stock solution dropwise to the aqueous medium while gently vortexing to prevent precipitation.[1] Lyophilized Vialox should be stored in a cool, dark, and dry place.[5] Once in solution, it should be aliquoted and stored at -20°C to maintain stability.[5][6]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Poor Cell Viability
  • Possible Cause: The concentration of Vialox is too high for your specific cell line.

    • Solution: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cells. A starting point for this could be between 0.1 µM and 100 µM.[1] Conduct a cell viability assay, such as an MTT or LDH assay, to determine the IC50 value and select concentrations for your experiments that are well below this value.[1]

  • Possible Cause: The concentration of the solvent (e.g., DMSO) is toxic to the cells.

    • Solution: Ensure that the final concentration of the solvent in your cell culture medium is at a non-toxic level. For DMSO, this is typically less than 0.5%.[1] Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments to assess any potential solvent-induced toxicity.[1]

Issue 2: Vialox Precipitates in the Cell Culture Medium
  • Possible Cause: The peptide has low solubility or has aggregated upon dilution into the aqueous culture medium.[1]

    • Solution: When preparing your working solution, add the concentrated DMSO stock of Vialox dropwise into the cell culture medium while gently vortexing.[1] This helps to avoid localized high concentrations that can lead to precipitation. Sonication may also aid in dissolving the peptide.[1]

  • Possible Cause: The pH of the cell culture medium is not optimal for Vialox stability.

    • Solution: While most cell culture media are buffered to a pH of approximately 7.4, some peptides may have specific pH requirements for optimal stability. Consult the manufacturer's datasheet for any specific recommendations regarding pH.

Issue 3: Inconsistent or No Observable Effect of Vialox
  • Possible Cause: The concentration of Vialox is too low to elicit a response.

    • Solution: Perform a dose-response experiment to identify the effective concentration range for your assay. Based on cosmetic formulations, a starting concentration of 1 to 2 µM can be considered, but this needs to be empirically determined for your specific experimental setup.

  • Possible Cause: The peptide has degraded due to improper storage or handling.

    • Solution: Ensure that lyophilized Vialox is stored in a cool, dark, and dry place.[5] Once reconstituted, aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.[5][6] For peptides containing amino acids prone to oxidation (like Cys, Met, Trp), it is advisable to work under an inert atmosphere and degas solutions.[5]

  • Possible Cause: The chosen cell line does not express a sufficient level of functional nicotinic acetylcholine receptors.

    • Solution: Verify the expression of nAChRs in your cell line using techniques such as RT-PCR, Western blotting, or immunofluorescence. Alternatively, consider using a cell line known to express the target receptor or a recombinant cell line overexpressing the specific nAChR subtype of interest.[3]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Starting Concentration Range 1 µM - 10 µMA dose-response curve is essential to determine the optimal concentration for your specific cell type and assay.[1]
Solvent for Stock Solution High-Purity DMSODissolve to a high concentration (e.g., 1-10 mM) before diluting in culture medium.[1]
Final Solvent Concentration < 0.5%Ensure the final concentration of DMSO is not toxic to the cells.[1]
Storage of Lyophilized Peptide -20°C for long-term storageCan be kept at room temperature for up to a month or in the fridge for up to a year.[5]
Storage of Peptide Solution -20°C (aliquoted)Avoid repeated freeze-thaw cycles.[5][6]

Experimental Protocols & Methodologies

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted from a general procedure for assessing the cytotoxicity of Pentapeptide-3.[1]

  • Cell Seeding: Seed your cells of interest (e.g., myoblasts, neuronal cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Peptide Treatment: Prepare serial dilutions of your Vialox stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Vialox. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Functional nAChR Antagonist Assay (Calcium Flux Assay)

This is a generalized protocol based on common methods for assessing nAChR antagonist activity.[3]

  • Cell Seeding: Seed cells expressing the nAChR of interest (e.g., CHO-K1/OPRM1/Gα15) into a black, clear-bottom 96-well plate and allow them to form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Calcium 6 dye) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Incubation: Add varying concentrations of Vialox to the wells and incubate for a predetermined amount of time (e.g., 30 minutes) to allow the compound to bind to the receptors.

  • Agonist Stimulation: Using a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR), stimulate the cells with a known nAChR agonist (e.g., nicotine (B1678760) or acetylcholine) at a concentration that elicits a robust response (e.g., EC80).

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist. A decrease in the agonist-induced fluorescence signal in the presence of Vialox indicates antagonist activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of Vialox and determine the IC50 value.

Visualizations

Vialox_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Na_channel Sodium Ion Channel nAChR->Na_channel Opens Relaxation Muscle Relaxation nAChR->Relaxation Inhibition leads to Depolarization Membrane Depolarization Na_channel->Depolarization Na+ influx leads to Contraction Muscle Contraction Depolarization->Contraction Triggers Vialox Vialox (Pentapeptide-3V) Vialox->nAChR Blocks

Caption: Mechanism of action of Vialox as a nicotinic acetylcholine receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start dissolve Dissolve Lyophilized Vialox in DMSO (Stock Solution) start->dissolve dilute Prepare Serial Dilutions in Cell Culture Medium dissolve->dilute treat Treat Cells with Vialox Dilutions dilute->treat seed Seed Cells in Multi-well Plate seed->treat incubate Incubate for Defined Period treat->incubate measure Measure Endpoint (e.g., Viability, Calcium Flux) incubate->measure analyze Analyze Data (e.g., Calculate IC50) measure->analyze end End analyze->end

Caption: General experimental workflow for using Vialox in cell-based assays.

References

Optimizing Vialox (Pentapeptide-3) Concentration for Muscle Relaxation Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Vialox (Pentapeptide-3) concentration in muscle relaxation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Vialox (Pentapeptide-3) and how does it induce muscle relaxation?

Vialox, with the amino acid sequence Gly-Pro-Arg-Pro-Ala, is a synthetic pentapeptide.[1][2] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the postsynaptic membrane of the neuromuscular junction.[1][2][3] By blocking the binding of the neurotransmitter acetylcholine, Vialox prevents the opening of ion channels necessary for muscle cell depolarization, leading to a relaxed state.[4] This mechanism is often described as having a "curare-like" effect.[4]

Q2: What is a typical starting concentration range for Vialox in in vitro studies?

Based on available protocols, a suggested starting concentration range for in vitro muscle contraction assays is between 0.1 µM and 100 µM.[1] For cosmetic applications, concentrations of 0.05% to 0.3% are sometimes mentioned. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Q3: How should I prepare and store Vialox?

Lyophilized Vialox peptides should be stored at -20°C for long-term stability.[5] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5] For solubilization, begin with sterile, deionized water.[5] If the peptide is not readily soluble, sonication may help.[5] For peptides with basic amino acids like Arginine (present in Vialox), a dilute acidic solution (e.g., 10% acetic acid) can be used if it is insoluble in water.[6] It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[5]

Q4: What cell models are suitable for studying Vialox-induced muscle relaxation?

An effective in vitro model is a co-culture of human induced pluripotent stem cell (iPSC)-derived motor neurons and human skeletal myoblasts that have been differentiated into myotubes.[1] Isolated muscle tissue preparations, such as a phrenic nerve-hemidiaphragm from a rodent, can also be used in an organ bath setup.[2]

Q5: How can I quantify the muscle relaxant effect of Vialox?

Muscle contraction can be quantified by analyzing video recordings of myotube contractions for parameters like frequency, amplitude, and duration.[1][7] For isolated muscle tissue, a force transducer can measure the contractile force.[2] The percentage inhibition of contraction at different Vialox concentrations can be used to generate a dose-response curve and calculate the IC50 value.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Variability in Results Inconsistent Vialox concentrationEnsure accurate and consistent preparation of Vialox solutions. Use calibrated equipment and high-purity solvents. Prepare fresh stock solutions regularly.[8]
Inconsistent cell culture conditionsMaintain a consistent cell culture protocol. Use cells within a specific passage number range and regularly check for viability and morphology.[8]
Low or No Observed Muscle Relaxation Vialox degradationCheck the storage conditions and age of your Vialox stock. Improper storage can lead to degradation. Prepare fresh solutions if degradation is suspected.[8]
Insufficient incubation timeOptimize the pre-incubation time of Vialox with the cells or tissue. A time-course experiment can help determine the optimal duration for receptor binding before inducing contraction.[8]
Low receptor expressionConfirm that the cell line or tissue preparation expresses the target nAChR subtype.[8]
Off-Target Effects Vialox concentration is too highAt high concentrations, Vialox may bind to other receptors or ion channels. Perform a dose-response curve to identify the optimal concentration range that provides specific antagonism without off-target effects.[8]
Solvent effectsRun a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve Vialox to account for any solvent-induced effects.[8]
Peptide Insolubility Improper solventStart with sterile, deionized water. If insoluble, try a dilute acidic solution (e.g., 10% acetic acid) due to the presence of Arginine in the Vialox sequence. For highly hydrophobic peptides, a small amount of DMSO can be used, followed by dilution in the aqueous buffer.[6][9]
AggregationTo dissolve, vortex the solution and, if necessary, use brief sonication to break up aggregates. Avoid excessive heating.[6]

Experimental Protocols

In Vitro Muscle Contraction Assay Using a Motor Neuron and Skeletal Muscle Co-culture

This protocol is adapted from established methods for assessing neuromuscular blocking activity.[1]

Objective: To determine the inhibitory effect of Vialox on acetylcholine-induced muscle cell contraction.

Materials:

  • Human iPSC-derived motor neurons

  • Human skeletal myoblasts

  • Motor neuron differentiation medium

  • Skeletal muscle growth and differentiation medium

  • Vialox (Pentapeptide-3)

  • Acetylcholine (ACh) chloride

  • 96-well culture plates

  • Microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture and Co-culture:

    • Culture human skeletal myoblasts in growth medium until they reach 80-90% confluency.

    • Induce differentiation into myotubes by switching to a low-serum differentiation medium.

    • Culture iPSC-derived motor neurons according to the manufacturer's protocol.

    • Once myotubes have formed, co-culture them with the differentiated motor neurons.

  • Vialox Treatment:

    • Prepare serial dilutions of Vialox in the culture medium to achieve final concentrations of 0.1 µM, 1 µM, 10 µM, and 100 µM.[1]

    • Treat the co-cultures with the different concentrations of Vialox for 1-2 hours.

    • Include a vehicle control (medium without Vialox).

  • Induction and Measurement of Contraction:

    • Prepare a fresh solution of acetylcholine chloride in the culture medium.

    • Add the acetylcholine solution to the wells to induce muscle contraction.

    • Immediately record the muscle contractions using a live-cell imaging system.

  • Data Analysis:

    • Analyze the videos to quantify contraction frequency, amplitude, and duration.

    • Calculate the percentage inhibition of contraction for each Vialox concentration relative to the control (acetylcholine stimulation without Vialox).

    • Plot a dose-response curve and determine the IC50 value.[1]

Radioligand Binding Assay for nAChR

This assay determines the binding affinity of Vialox to the nicotinic acetylcholine receptor.[2]

Objective: To quantify the equilibrium dissociation constant (Ki) of Vialox for the nAChR.

Materials:

  • Membrane preparations from tissue expressing nAChRs (e.g., Torpedo electric organ) or cultured cells transfected with nAChR subunits.

  • Radioligand with high affinity for nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

  • Vialox stock solution.

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Vialox.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, unlabeled ligand (for non-specific binding), or a Vialox dilution.

  • Incubate to allow binding to reach equilibrium.

  • Harvest the plate onto a glass fiber filter and wash to remove unbound ligand.

  • Quantify radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of Vialox. Convert the IC50 to the Ki using the Cheng-Prusoff equation.

Visualizations

Vialox_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release leads to ACh ACh ACh_Release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Muscle_Relaxation Muscle Relaxation Ion_Channel->Muscle_Relaxation Results in Vialox Vialox (Pentapeptide-3) Vialox->nAChR Competitively Binds & Blocks ACh ACh->nAChR Binds to experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Peptide_Prep Prepare Vialox Stock & Serial Dilutions Treatment Treat Cells with Vialox (1-2 hours) Peptide_Prep->Treatment Cell_Culture Culture & Differentiate Muscle Cells/Neurons Cell_Culture->Treatment Stimulation Induce Contraction with Acetylcholine Treatment->Stimulation Data_Acquisition Record Contractions (Live-cell Imaging) Stimulation->Data_Acquisition Quantification Quantify Contraction Parameters (Frequency, Amplitude) Data_Acquisition->Quantification Inhibition_Calc Calculate % Inhibition Quantification->Inhibition_Calc Dose_Response Generate Dose-Response Curve & Determine IC50 Inhibition_Calc->Dose_Response

References

Technical Support Center: Synthesis of Gly-Pro-Arg-Pro-Ala

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the pentapeptide Gly-Pro-Arg-Pro-Ala (GPRPA). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the chemical synthesis of this proline- and arginine-rich peptide. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a product with a mass corresponding to the deletion of Arginine. What is the likely cause and how can I prevent it?

A1: The deletion of arginine residues during solid-phase peptide synthesis (SPPS) is a common issue primarily caused by the formation of a stable six-membered δ-lactam. This side reaction occurs when the carboxylic group of the protected arginine is activated for coupling, leading to an intramolecular cyclization that renders the amino acid unable to couple to the growing peptide chain.[1][2]

Troubleshooting Strategies:

  • Double Coupling: To compensate for the activated amino acid lost to lactam formation, performing a second coupling of the Fmoc-Arg(Pbf)-OH residue is highly recommended.[1][2] This helps to drive the reaction to completion.

  • Choice of Protecting Group: The selection of the protecting group for the arginine side chain can influence the rate of δ-lactam formation. While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is widely used, other options like Boc (tert-butyloxycarbonyl) used in conjunction with a second Boc group on the guanidinium (B1211019) group, or the revisiting of the NO2 group, have been explored to minimize this side reaction.[1]

  • Optimized Coupling Conditions: Using highly efficient coupling reagents and optimizing reaction times can favor the intermolecular peptide bond formation over the intramolecular lactamization.

Q2: The coupling reaction after one of the Proline residues is incomplete, leading to truncated sequences. Why is this happening and what can I do?

A2: Proline contains a secondary amine within its pyrrolidine (B122466) ring, which is sterically hindered and less nucleophilic compared to the primary amines of other amino acids.[3] This reduced reactivity can lead to incomplete coupling of the subsequent amino acid. For the GPRPA sequence, this can be particularly challenging at the Pro-Arg and Pro-Ala junctions.

Troubleshooting Strategies:

  • Double Coupling: Perform a double coupling for the amino acid immediately following each proline residue (Arginine and Alanine in this case) to ensure the reaction proceeds to completion.[3]

  • Potent Coupling Reagents: Utilize more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for these challenging coupling steps.[3]

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can help drive the reaction forward.[3]

Q3: My final product shows a mass increase of +80 Da. What is this modification?

A3: A mass increase of +80 Da is characteristic of the sulfonation of an arginine residue. This side reaction can occur during the final cleavage from the resin with trifluoroacetic acid (TFA), where the sulfonyl-based protecting groups (like Pmc or Mtr, and to a lesser extent Pbf) are cleaved but can then react with the guanidino group of arginine.[1]

Troubleshooting Strategies:

  • Optimized Scavenger Cocktail: The most effective way to prevent sulfonation is to use an optimized scavenger cocktail during cleavage. A common and effective cocktail for peptides containing arginine is Reagent K or a mixture containing thioanisole (B89551) and thiocresol.[1]

  • Choice of Protecting Group: Using the Pbf protecting group for arginine is recommended as it is generally less prone to this side reaction compared to Pmc or Mtr.[1]

Q4: I am observing aggregation of the peptide-resin during synthesis. How can I mitigate this?

A4: Peptide aggregation on the solid support is a sequence-dependent phenomenon caused by intermolecular hydrogen bonding between growing peptide chains, which can lead to incomplete reactions.[4] While GPRPA is a relatively short peptide, the presence of proline residues can induce turns, and the overall hydrophobicity can contribute to aggregation.

Troubleshooting Strategies:

  • Solvent Choice: Switching to more disruptive solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to the reaction mixture can help to break up aggregates.[4]

  • Elevated Temperature/Microwave: Performing coupling reactions at a higher temperature or using a microwave peptide synthesizer can provide the energy to overcome aggregation and drive reactions to completion.

  • Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can disrupt hydrogen bonding networks.[3]

Quantitative Data Summary

The following tables summarize expected outcomes based on the choice of coupling reagents and arginine protecting groups. Please note that these are generalized data from studies on proline-rich and arginine-containing peptides and actual results for Gly-Pro-Arg-Pro-Ala may vary.

Table 1: Comparison of Coupling Reagent Efficiency for Hindered Couplings (e.g., post-Proline)

Coupling ReagentTypical Purity (%)Coupling Time (min)Relative CostNotes
HBTU/HOBt85-9530-120ModerateStandard, effective for most couplings.
HATU/HOAt>9515-60HighHighly efficient, especially for sterically hindered amino acids.
HCTU>9515-60HighSimilar to HATU, very effective and fast.
DIC/Oxyma90-9830-120Low-Moderate"Green" alternative, low racemization.[5]
COMU>9515-60HighVery efficient, soluble in a wide range of solvents.[6][7]

Table 2: Influence of Arginine Protecting Group on Side Reactions

Protecting Groupδ-Lactam FormationSulfonation RiskCleavage Conditions
PbfModerateLowStandard TFA cocktail
PmcHigherModerateStandard TFA cocktail
MtrHigherHighHarsher TFA conditions
Boc (on guanidino)LowN/ARequires specific cleavage

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Gly-Pro-Arg-Pro-Ala using Fmoc/tBu Chemistry

This protocol outlines a manual synthesis approach. Automated synthesizer protocols should be adapted accordingly.

  • Resin Selection and Swelling:

    • Start with a Rink Amide resin (for a C-terminal amide) or a pre-loaded Wang resin with Fmoc-Ala-OH.

    • Use a resin loading of 0.3-0.7 mmol/g.

    • Swell the resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (General Cycle):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test (will be negative for proline). For couplings to proline, alternative tests or the assumption of completion after sufficient time is necessary.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Specific Coupling Steps for GPRPA:

    • Coupling of Fmoc-Pro-OH to Ala-resin: Follow the general coupling protocol.

    • Coupling of Fmoc-Arg(Pbf)-OH to Pro-Ala-resin:

      • Follow the general coupling protocol.

      • Perform a double coupling: After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH.

    • Coupling of Fmoc-Pro-OH to Arg(Pbf)-Pro-Ala-resin: Follow the general coupling protocol.

    • Coupling of Fmoc-Gly-OH to Pro-Arg(Pbf)-Pro-Ala-resin:

      • Follow the general coupling protocol.

      • Perform a double coupling to ensure complete reaction after the N-terminal proline.

  • Final Fmoc Deprotection:

    • After the final coupling of Fmoc-Gly-OH, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5). For sequences prone to arginine sulfonation, a cocktail containing thioanisole can be beneficial.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • Column: C18 stationary phase.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 30-40 minutes is a good starting point for this peptide.

  • Detection: Monitor the elution at 210-220 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection1 Fmoc Deprotection (Ala-Resin) Resin->Deprotection1 Coupling_Pro1 Couple Fmoc-Pro-OH Deprotection1->Coupling_Pro1 Deprotection2 Fmoc Deprotection Coupling_Pro1->Deprotection2 Coupling_Arg Couple Fmoc-Arg(Pbf)-OH (Double Coupling) Deprotection2->Coupling_Arg Deprotection3 Fmoc Deprotection Coupling_Arg->Deprotection3 Coupling_Pro2 Couple Fmoc-Pro-OH Deprotection3->Coupling_Pro2 Deprotection4 Fmoc Deprotection Coupling_Pro2->Deprotection4 Coupling_Gly Couple Fmoc-Gly-OH (Double Coupling) Deprotection4->Coupling_Gly Final_Deprotection Final Fmoc Deprotection Coupling_Gly->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Gly-Pro-Arg-Pro-Ala Purification->Final_Peptide

Figure 1. Solid-Phase Peptide Synthesis (SPPS) workflow for Gly-Pro-Arg-Pro-Ala.

Troubleshooting_Logic cluster_deletion Troubleshooting Deletion cluster_coupling Troubleshooting Incomplete Coupling cluster_mass_shift Troubleshooting Mass Shift cluster_aggregation Troubleshooting Aggregation Start Synthesis Issue Observed Deletion Deletion of Residue Start->Deletion Incomplete_Coupling Incomplete Coupling Start->Incomplete_Coupling Mass_Shift Incorrect Mass Start->Mass_Shift Aggregation Resin Aggregation Start->Aggregation Arg_Deletion Arg Deletion (-156 Da)? Deletion->Arg_Deletion Post_Pro After Proline? Incomplete_Coupling->Post_Pro Plus_80 Mass +80 Da? Mass_Shift->Plus_80 Poor_Swelling Poor Resin Swelling? Aggregation->Poor_Swelling Lactam Cause: δ-Lactam Formation Arg_Deletion->Lactam Solution_Lactam Solution: Double Couple Arg Lactam->Solution_Lactam Pro_Hindrance Cause: Steric Hindrance Post_Pro->Pro_Hindrance Solution_Pro Solutions: - Double Couple - Potent Reagents Pro_Hindrance->Solution_Pro Sulfonation Cause: Arg Sulfonation Plus_80->Sulfonation Solution_Sulfonation Solution: Optimize Scavengers Sulfonation->Solution_Sulfonation H_Bonding Cause: Inter-chain H-Bonding Poor_Swelling->H_Bonding Solution_Aggregation Solutions: - Change Solvent (NMP/DMSO) - Increase Temperature H_Bonding->Solution_Aggregation

Figure 2. Troubleshooting logic for common issues in GPRPA synthesis.

References

overcoming limitations of Vialox in research applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vialox (Pentapeptide-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and limitations encountered when using Vialox in experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vialox?

A1: Vialox, a synthetic peptide also known as Pentapeptide-3, functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane of muscle cells.[1][2][3][4][5] By binding to these receptors, it blocks acetylcholine (ACh) from binding, which in turn prevents the opening of sodium ion channels.[2][5] This inhibition of ion influx prevents depolarization of the muscle cell, leading to muscle relaxation and a reduction in contraction frequency.[1][2][6] Its action is often described as a "curare-like" or non-depolarizing neuromuscular blockade.[1][2][5]

Q2: How does Vialox's mechanism differ from Botulinum Toxin (BoNT)?

A2: Vialox and BoNT both inhibit muscle contraction but through fundamentally different mechanisms. Vialox acts postsynaptically by blocking nAChRs on the muscle cell surface.[1][2][3] In contrast, BoNT acts presynaptically by entering the motor neuron and cleaving SNARE proteins (like SNAP-25), which are essential for the fusion of acetylcholine-containing vesicles with the nerve terminal membrane. This cleavage prevents the release of acetylcholine into the synaptic cleft. The diagram below illustrates this key difference.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell vesicle ACh Vesicle ach_release ACh Release vesicle->ach_release Fusion & Release snare SNARE Complex snare->vesicle bont BoNT bont->snare Cleaves ach Acetylcholine (ACh) ach_release->ach ACh in Synapse nachr nACh Receptor contraction Muscle Contraction nachr->contraction Activates vialox Vialox vialox->nachr Blocks ach->nachr Binds

Caption: Comparison of BoNT (presynaptic) and Vialox (postsynaptic) mechanisms.

Q3: Is Vialox suitable for studying central nervous system (CNS) nAChRs?

A3: Research suggests that Vialox acts preferentially on peripheral nAChRs with minimal impact on central neuronal receptors.[1][2] Therefore, it may not be the ideal tool for investigating nAChR function within the CNS. Researchers studying CNS targets should consider alternatives with known brain penetrance and specific subtype selectivity.

Q4: What are the common sources of variability or failure in Vialox experiments?

A4: Common issues stem from peptide quality, handling, and experimental design. These include:

  • Poor Solubility: The peptide not being fully dissolved, leading to lower effective concentrations.

  • Peptide Degradation: Instability in culture media or due to improper storage and handling (e.g., repeated freeze-thaw cycles).[7][8]

  • Low Purity / Contaminants: The presence of impurities, such as truncated peptide sequences or residual TFA (trifluoroacetic acid) from synthesis, which can be cytotoxic or interfere with the assay.[7][9]

  • Incorrect Target: Using Vialox in an experimental model that relies on presynaptic inhibition (SNARE pathway) rather than postsynaptic nAChR blockade.

Troubleshooting Guides

Issue 1: My Vialox solution is cloudy or has precipitated.

  • Possible Cause: Poor solubility in the chosen solvent or exceeding the solubility limit. Vialox is generally water-soluble, but its salt form and purity can affect this.[4][6][10][11][12][13]

  • Troubleshooting Steps:

    • Verify Solvent: Ensure you are using a recommended solvent. While listed as water-soluble, for challenging preparations, start by dissolving the peptide in a small amount of an organic solvent like DMSO, then slowly add the aqueous buffer while vortexing.[7]

    • Check Concentration: You may be exceeding the peptide's solubility limit. Try preparing a more dilute stock solution.

    • Assist Solubilization: Use sonication in a water bath for 3-5 minutes to help break up aggregates and enhance dissolution.[14]

    • pH Adjustment: The net charge of a peptide affects its solubility. For basic peptides (net positive charge), dissolving in a slightly acidic solution (e.g., dilute acetic acid) can help. For acidic peptides (net negative charge), a slightly basic solution (e.g., dilute ammonium (B1175870) hydroxide) may be required.

Issue 2: I'm not observing the expected inhibition of muscle contraction in my cell-based assay.

  • Possible Cause: The peptide concentration may be too low, the peptide may have degraded, cell permeability could be poor, or the assay's mechanism may not be appropriate for Vialox.

  • Troubleshooting Workflow:

G start Start: No Inhibition Observed q1 Is the peptide fully dissolved? start->q1 sol_protocol Follow Solubility Protocol. (See Issue 1) q1->sol_protocol No q2 Are controls behaving as expected? q1->q2 Yes sol_protocol->q1 assay_issue Troubleshoot Assay: Reagents, cell health, positive control (e.g., d-TC). q2->assay_issue No q3 Is the peptide concentration optimal? q2->q3 Yes dose_response Perform dose-response (e.g., 0.1 µM to 100 µM). Check for cytotoxicity. q3->dose_response No q4 Is the peptide stable in your assay conditions? q3->q4 Yes dose_response->q3 q4->assay_issue Yes end_point Consider Alternatives: - Different nAChR antagonist - Presynaptic inhibitor q4->end_point No stability_assay Perform Stability Assay (e.g., HPLC-MS over time). Use protease inhibitors.

Caption: Troubleshooting workflow for lack of bioactivity in Vialox experiments.

Issue 3: I'm observing cytotoxicity or other off-target effects.

  • Possible Cause: The peptide concentration may be too high, or contaminants from the synthesis process could be affecting the cells. Off-target effects occur when a drug interacts with unintended molecular targets.[15][16]

  • Troubleshooting Steps:

    • Determine Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH) to determine the IC50 value for your cell line.[8] Ensure your experimental concentrations are well below this toxic threshold.

    • Check for TFA Contamination: Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counter-ion.[9] TFA can be cytotoxic to some cell lines, even at low concentrations.[7][9] If you suspect this, consider obtaining the peptide as an acetate (B1210297) or HCl salt, or perform a salt exchange.

    • Assess Purity: Re-check the HPLC and Mass Spectrometry data for your peptide batch. The presence of significant impurities can lead to unexpected biological effects.[7]

    • Include Specificity Controls: To confirm the observed effect is due to nAChR blockade, try to rescue the phenotype by co-administering a high concentration of the natural agonist, acetylcholine.

Quantitative Data Summary

For researchers considering Vialox or alternatives, the following table summarizes key parameters for several peptides known to inhibit neuromuscular transmission. Note that quantitative data for Vialox in peer-reviewed research literature is sparse, and much of the information is derived from manufacturer specifications and cosmetic studies.

PeptideTrade Name(s)Target MechanismReported Concentration / EfficacySolubility
Pentapeptide-3 Vialox Postsynaptic: nAChR Antagonist[1][5]Cosmetic use: 0.005-0.01%[13]. 49% wrinkle reduction after 28 days (in vivo)[17].Water Soluble[4][13]
Acetyl Hexapeptide-8 ArgirelinePresynaptic: SNARE Complex Substrate5-10% solution showed ~30% wrinkle reduction (in vivo)[18].Water Soluble
Pentapeptide-18 LeuphasylPresynaptic: Modulates Ca2+ influx[17]Often used in combination with Argireline for synergistic effect[17].Water Soluble
Dipeptide Diaminobutyroyl Benzylamide Diacetate SYN-AKEPostsynaptic: nAChR Antagonist[6][19]>50% wrinkle reduction after 28 days (in vivo)[6][11].Water Soluble[10][11][19]
d-tubocurarine (d-TC) (N/A)Postsynaptic: nAChR Antagonist[20]Potent antagonist of muscle-type and neuronal α7 nAChRs[20].Sparingly soluble in water.

Key Experimental Protocols

Protocol 1: Peptide Solubility Assessment

  • Preparation: Allow lyophilized Vialox powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Test: Weigh 1 mg of peptide into a sterile microcentrifuge tube. Add 100 µL of sterile, deionized water to create a 10 mg/mL solution.

  • Solubilization: Vortex the tube for 30-60 seconds. Observe visually for any undissolved particles against a dark background.

  • Assisted Solubilization: If not fully dissolved, place the tube in a bath sonicator for 5 minutes.[14] Re-inspect for clarity.

  • Serial Dilution: If the initial concentration does not dissolve, add an additional 100 µL of water (to make 5 mg/mL) and repeat step 4. Continue this process until the peptide is fully dissolved to determine the approximate solubility limit.

  • Organic Solvent Test (if needed): If the peptide fails to dissolve in water, repeat the process starting with a small volume (e.g., 20 µL) of DMSO, followed by the gradual addition of your aqueous assay buffer. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[8]

Protocol 2: In Vitro Peptide Stability Assay (HPLC-MS)

  • Objective: To determine the half-life of Vialox in your specific experimental medium (e.g., DMEM + 10% FBS).

  • Stock Solution: Prepare a concentrated stock of Vialox (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile water).

  • Incubation: Spike the peptide into your pre-warmed experimental medium to a final concentration of 50 µM. Also prepare a control sample in a simple buffer (e.g., PBS) where degradation is expected to be minimal.

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the medium.

  • Sample Preparation: Immediately stop enzymatic degradation by adding a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile). Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using reverse-phase HPLC coupled with a mass spectrometer (LC-MS).

  • Quantification: Measure the peak area of the intact Vialox peptide (parent mass) at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½). This method allows for precise quantification of peptide degradation over time.[21]

References

Vialox peptide stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Vialox (Pentapeptide-3) and to offer solutions for common issues encountered during experimentation and formulation.

Frequently Asked Questions (FAQs)

Q1: What is Vialox peptide and what is its mechanism of action?

A1: Vialox, also known as Pentapeptide-3, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala.[1][2] It functions as a competitive antagonist of the muscle nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane.[3] By blocking these receptors, Vialox inhibits the binding of acetylcholine, which in turn prevents the influx of sodium ions and depolarization of the muscle cell.[4] This leads to a reversible muscle relaxation, making it a popular ingredient in topical formulations for reducing the appearance of expression wrinkles.[3][4]

Q2: What are the primary stability concerns for Vialox peptide?

A2: The main stability concerns for Vialox peptide, like many peptides, are hydrolysis, enzymatic degradation, and physical instability (e.g., precipitation).[5] While oxidation is a common degradation pathway for some peptides, Vialox does not contain highly susceptible amino acid residues like methionine or cysteine, making it less of a concern.[5]

Q3: What are the recommended storage conditions for Vialox peptide?

A3: For long-term storage, it is recommended to store lyophilized Vialox peptide at -20°C.[6] Once reconstituted in a solution, it is best to store it at 2-8°C for short-term use and in aliquots at -20°C for longer periods to avoid repeated freeze-thaw cycles.[6][7]

Q4: Is Vialox peptide compatible with other common cosmetic ingredients?

A4: Yes, Vialox peptide is generally stable and compatible with common cosmetic ingredients such as hyaluronic acid, niacinamide, and vitamin C.[8] However, it is always recommended to perform compatibility studies with your specific formulation to ensure no unforeseen interactions occur.

Troubleshooting Guides

Issue 1: Peptide Precipitation in Aqueous Solutions

Symptoms:

  • The solution appears cloudy or contains visible particles after reconstituting the lyophilized peptide or during formulation.

Possible Causes:

  • Poor Solubility: The concentration of the peptide may exceed its solubility limit in the chosen solvent. Vialox's solubility is pH-dependent.

  • pH Shift: The pH of the solution may not be optimal for Vialox solubility.

  • Improper Reconstitution Technique: Incorrect handling during reconstitution can lead to aggregation.

Solutions:

  • Optimize pH: Vialox contains an arginine residue, making it a basic peptide. Its solubility is enhanced in slightly acidic solutions. Try dissolving the peptide in a dilute acidic buffer (e.g., 10% acetic acid) before adding it to your final formulation.[5][9]

  • Sonication: Use brief sonication to aid in the dissolution of the peptide.[9] Be cautious to avoid excessive heating, which could degrade the peptide.

  • Incremental Solubilization: Start by dissolving the peptide in a small amount of a suitable organic solvent like DMSO or propylene (B89431) glycol, and then slowly add the aqueous phase while stirring.[5]

  • Check for Contaminants: Ensure all glassware and solvents are clean and free of contaminants that could act as nucleation sites for precipitation.

Issue 2: Loss of Peptide Activity Over Time

Symptoms:

  • Reduced efficacy in cell-based assays or in the final product.

  • Appearance of new peaks in HPLC analysis, indicating degradation.

Possible Causes:

  • Hydrolytic Degradation: Cleavage of peptide bonds, particularly at the Asp-Pro sequence, can occur, especially at non-optimal pH and elevated temperatures.

  • Enzymatic Degradation: If the formulation is not properly preserved or is used in a biological system, proteases can cleave the peptide. The Arg residue in Vialox makes it a potential substrate for trypsin-like proteases.

  • Improper Storage: Frequent freeze-thaw cycles or storage at room temperature for extended periods can accelerate degradation.

Solutions:

  • pH Control: Maintain the pH of the formulation within the optimal stability range for Vialox, which is generally neutral to slightly acidic.[5]

  • Temperature Control: Store stock solutions and final formulations at the recommended temperatures (2-8°C for short-term, -20°C for long-term).[6]

  • Use of Preservatives: In formulations, include broad-spectrum preservatives to prevent microbial growth and subsequent enzymatic degradation.

  • Protease Inhibitors: For in vitro experiments involving cell cultures or biological fluids, consider the addition of protease inhibitors to the medium.

  • Aseptic Technique: Use sterile techniques when handling the peptide to prevent microbial contamination.

Quantitative Data on Stability

Stress ConditionTypical Degradation PathwayExpected Stability of Vialox
Acidic (e.g., 0.1 M HCl, 40°C) Hydrolysis of peptide bondsModerate degradation expected over time.
Basic (e.g., 0.1 M NaOH, 40°C) Hydrolysis, deamidation (not a major concern for Vialox sequence)Significant degradation expected. Peptides are generally less stable at basic pH.
Oxidative (e.g., 3% H₂O₂, RT) Oxidation of susceptible residues (e.g., Met, Cys, Trp)High stability expected as Vialox does not contain these residues.
Thermal (e.g., 60°C) Hydrolysis, aggregationDegradation is expected and will be time and formulation dependent.
Photostability (e.g., UV/Vis light) Photodegradation of aromatic residuesHigh stability expected as Vialox does not contain aromatic amino acids.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Vialox Peptide

This protocol provides a general framework for developing an HPLC method to assess the stability of Vialox. This method should be validated for your specific application.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.[5]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a stock solution of Vialox peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water).

  • Subject aliquots of the stock solution to various stress conditions (e.g., heat, acid, base).

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Inject the samples onto the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact Vialox peptide.

Protocol 2: In Vitro Enzymatic Degradation Assay

This protocol can be used to assess the susceptibility of Vialox to degradation by specific proteases.

Materials:

  • Vialox peptide stock solution.

  • Protease of interest (e.g., trypsin, chymotrypsin, or a mixture of proteases).

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% TFA).

  • HPLC system for analysis.

Procedure:

  • Prepare a reaction mixture containing Vialox peptide at a final concentration of 0.1 mg/mL in the reaction buffer.

  • Add the protease to the reaction mixture at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add the quenching solution to stop the enzymatic reaction.

  • Analyze the samples by HPLC (as described in Protocol 1) to determine the percentage of remaining intact Vialox peptide.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Vialox Stock Solution (1 mg/mL) acid Acidic Stress (0.1M HCl, 40°C) stock->acid Incubate base Basic Stress (0.1M NaOH, 40°C) stock->base Incubate thermal Thermal Stress (60°C) stock->thermal Incubate control Control (4°C) stock->control Incubate hplc RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples thermal->hplc Analyze Samples control->hplc Analyze Samples data Data Interpretation (% Degradation) hplc->data

Caption: Experimental workflow for a forced degradation study of Vialox peptide.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Vialox Vialox Vialox->nAChR Blocks (Antagonist) Relaxation Muscle Relaxation Vialox->Relaxation Na_channel Na+ Channel nAChR->Na_channel Opens Contraction Muscle Contraction Na_channel->Contraction Na+ Influx

Caption: Signaling pathway showing Vialox antagonism at the nicotinic acetylcholine receptor.

This technical support center provides a foundational understanding of Vialox peptide stability. For critical applications, it is imperative that researchers validate these findings and protocols within their own experimental and formulation contexts.

References

addressing off-target effects of Vialox in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing and mitigating potential off-target effects of Vialox (Pentapeptide-3, SYN-AKE) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for Vialox?

A1: Vialox is a synthetic peptide designed to mimic Waglerin-1, a component of Temple Viper venom.[1][2] Its primary mechanism is acting as a competitive antagonist at the muscular nicotinic acetylcholine (B1216132) receptor (mnAChR).[3][4] Specifically, it targets the adult form of the mnAChR, which contains an epsilon subunit, thereby blocking acetylcholine binding and subsequent muscle contraction.[5][6] This targeted action leads to the relaxation of facial muscles, which is leveraged in cosmetic applications to reduce expression lines.[1][7]

Q2: What are the primary categories of potential off-target effects when using Vialox in research?

A2: Based on the pharmacology of its parent compound, Waglerin-1, the potential off-target effects can be categorized as follows:

  • Interaction with other Nicotinic Acetylcholine Receptor (nAChR) Subtypes: While Vialox is designed for the muscle nAChR, numerous neuronal nAChR subtypes exist throughout the central and peripheral nervous systems.[8][9] Cross-reactivity with these subtypes is a primary potential source of off-target effects.

  • Interaction with GABA-A Receptors: Studies on Waglerin-1 have demonstrated that it can modulate ionotropic GABA-A receptors, a completely different class of ligand-gated ion channels.[10][11] This interaction can either potentiate or depress the GABA-induced current, depending on the specific neurons involved.[10]

  • Species-Specific Affinity Differences: Waglerin-1 exhibits significant differences in binding affinity between species. For instance, it binds with much higher affinity to mouse mnAChRs than to rat or human mnAChRs.[12] Researchers should anticipate that the potency of Vialox may vary depending on the species or cell origin of their model system.

  • Non-specific Effects: Like any experimental compound, high concentrations of Vialox may lead to non-specific effects such as cytotoxicity that are unrelated to its intended receptor antagonism.[13]

Q3: How can I proactively minimize the risk of off-target effects in my experimental design?

A3: To minimize off-target risks from the outset, consider the following:

  • Establish a Dose-Response Curve: Determine the lowest effective concentration of Vialox that achieves the desired on-target effect in your system. Using excessive concentrations significantly increases the likelihood of engaging lower-affinity off-target receptors.

  • Select an Appropriate Model System: Whenever possible, use a cell line or model system that predominantly expresses your target of interest (the adult mnAChR). If you are working with a complex tissue or neuronal cultures, be aware of the potential for a wider range of nAChR subtypes and GABA-A receptors.

  • Incorporate Control Compounds: Plan to use other well-characterized nAChR antagonists with known subtype selectivities as controls to confirm that the observed effect is specific to the receptor you are studying.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: I am observing an unexpected biological effect in a system that should not express the adult muscular nAChR (e.g., a specific neuronal cell line).

This common issue suggests a probable off-target effect. The following steps can help identify the source.

  • Possibility 1: The effect is mediated by a different nAChR subtype.

    • Troubleshooting Steps:

      • Characterize Receptor Expression: Use qPCR or Western blotting to determine which nAChR subunits (e.g., α4, β2, α7) are expressed in your cell or tissue model.

      • Use Subtype-Selective Antagonists: Test whether the effect of Vialox can be blocked or mimicked by antagonists with known selectivity. For example, use Methyllycaconitine (MLA) for α7-containing nAChRs or Dihydro-β-erythroidine (DHβE) for α4β2-containing nAChRs.[14] A positive result with one of these compounds can help identify the off-target receptor subtype.

  • Possibility 2: The effect is mediated by GABA-A receptors.

    • Troubleshooting Steps:

      • Confirm GABA-A Receptor Expression: Verify that your model system expresses GABA-A receptors.

      • Employ GABA-A Antagonists: Determine if the Vialox-induced effect can be prevented or reversed by a known GABA-A receptor antagonist, such as bicuculline (B1666979) or picrotoxin.

  • Possibility 3: The effect is due to non-specific cytotoxicity.

    • Troubleshooting Steps:

      • Perform a Cell Viability Assay: Use a standard assay (e.g., MTT, LDH release, or trypan blue exclusion) to measure cell viability across a range of Vialox concentrations, including and exceeding your experimental dose.

      • Determine the Cytotoxic Threshold: If cytotoxicity is observed, compare the concentration required to induce cell death with the concentration that produces your biological effect. A significant separation between these concentrations suggests the biological effect is not simply a result of cell death.

Data Presentation

Table 1: Target and Potential Off-Target Profile of Waglerin-1 (Vialox Parent Compound)

Target Receptor Subunit/Species Specificity Observed Effect Reference
Primary Target
Muscular nAChR Adult (epsilon-subunit) Competitive Antagonist (High Affinity) [5][6]
Muscular nAChR Fetal (gamma-subunit) Weak Antagonist (Low Affinity) [5]
Muscular nAChR Mouse α/ε interface Very High Affinity [12]
Muscular nAChR Rat or Human α/ε interface ~100-fold Lower Affinity vs. Mouse [12]
Potential Off-Targets
GABA-A Receptors Neuron-dependent Potentiation or depression of GABA-induced current [10][11]

| Neuronal nAChRs | Various subtypes (e.g., α7, α4β2) | Plausible but requires specific experimental validation |[8][9] |

Table 2: Pharmacological Tools for Differentiating On- and Off-Target Effects

Compound Name Target(s) Typical Use in Experiments Reference
Acetylcholine (ACh) All nAChRs Natural agonist; used to elicit receptor response [5]
Mecamylamine Non-selective nAChR Non-competitive antagonist; blocks most nAChRs [14][15]
Dihydro-β-erythroidine (DHβE) α4β2* nAChRs Selective competitive antagonist for a major neuronal subtype [14]
Methyllycaconitine (MLA) α7 nAChRs Selective competitive antagonist for the homomeric α7 subtype [14]
Bicuculline GABA-A Receptors Competitive antagonist; blocks GABA-A receptor function

| Picrotoxin | GABA-A Receptors | Non-competitive channel blocker for GABA-A receptors | |

Experimental Protocols

Protocol 1: Workflow for Investigating a Suspected Off-Target Effect

This protocol provides a systematic approach to determine if an observed cellular response to Vialox is an on-target, off-target, or non-specific effect.

  • Establish Baseline and On-Target Confirmation:

    • Select a positive control cell line known to express the adult mnAChR (e.g., TE671).

    • Generate a dose-response curve for Vialox (e.g., 1 nM to 100 µM) and measure the intended outcome (e.g., inhibition of ACh-induced calcium influx). This establishes the effective concentration range (EC50) for the on-target effect.

  • Test in the Experimental System:

    • Apply the effective concentration of Vialox to your experimental cell line where the unexpected effect was observed.

    • Simultaneously run a cell viability assay (e.g., MTT) with the same concentration range to rule out cytotoxicity. If the unexpected effect only occurs at cytotoxic concentrations, it is likely a non-specific artifact.

  • Pharmacological Blockade Experiments:

    • If the effect occurs at non-cytotoxic concentrations, proceed with antagonist controls.

    • Setup 1 (nAChR Subtypes): Pre-incubate the experimental cells with selective antagonists before adding Vialox.

      • Condition A: Vehicle Control

      • Condition B: Vialox alone

      • Condition C: DHβE (for α4β2*) + Vialox

      • Condition D: MLA (for α7) + Vialox

      • Condition E: Mecamylamine (non-selective) + Vialox

    • Setup 2 (GABA-A Receptors):

      • Condition F: Bicuculline + Vialox

    • Measure the unexpected biological endpoint. If a specific antagonist (e.g., MLA) blocks the effect of Vialox, this strongly implicates that receptor subtype (e.g., α7 nAChR) as the off-target.

  • Genetic Validation (If Feasible):

    • The most definitive method is to use a model where the suspected off-target is genetically removed.[16]

    • Use siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target receptor (e.g., the α7 nAChR subunit).

    • If the Vialox-induced effect is diminished or absent in the knockdown cells compared to control cells, this confirms the identity of the off-target.

Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane (Muscle Cell) cluster_2 Nearby Neuron ACh_vesicle ACh Vesicle nAChR Muscular nAChR (Primary Target) ACh_vesicle->nAChR ACh Release Contraction Muscle Contraction nAChR->Contraction Na+ influx Depolarization GABA_R GABA-A Receptor (Potential Off-Target) Vialox Vialox Vialox->nAChR Antagonism (On-Target) Vialox->GABA_R

Caption: On-target vs. potential off-target action of Vialox.

G cluster_checks cluster_conclusions start Unexpected Effect Observed with Vialox check_conc Is effect seen only at high concentrations? start->check_conc check_viability Perform Cell Viability Assay check_conc->check_viability Yes check_pharm Pharmacological Blockade (Selective Antagonists) check_conc->check_pharm No conclusion_nonspecific Likely Non-Specific Cytotoxicity check_viability->conclusion_nonspecific check_genetic Genetic Knockdown (siRNA/CRISPR) check_pharm->check_genetic Effect Blocked conclusion_ontarget On-Target Effect in Unexpected System check_pharm->conclusion_ontarget Effect Not Blocked conclusion_offtarget Confirmed Off-Target Effect check_genetic->conclusion_offtarget

Caption: Troubleshooting workflow for an unexpected experimental result.

G cluster_targets Binding Profile Vialox Vialox (Experimental Compound) Primary Primary Target: Muscular nAChR Vialox->Primary High Affinity Off_Targets Potential Off-Targets Vialox->Off_Targets Lower Affinity Neuronal_nAChR Neuronal nAChRs GABA_R GABA-A Receptors Other Other / Non-Specific

Caption: Logical relationship of Vialox to its targets.

References

Technical Support Center: Enhancing the Bioavailability of Vialox for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the in vivo applications of Vialox (Pentapeptide-3). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to enhancing the bioavailability of Vialox for systemic in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is Vialox and what is its primary mechanism of action?

A1: Vialox, also known as Pentapeptide-3, is a synthetic five-amino-acid peptide.[1] Its primary mechanism of action is as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the postsynaptic membrane.[1] By blocking these receptors, Vialox inhibits the binding of acetylcholine, which in turn prevents the influx of sodium ions and subsequent muscle cell depolarization and contraction, leading to muscle relaxation.[1]

Q2: What are the main challenges in using Vialox for systemic in vivo studies?

A2: While Vialox is well-documented for topical use, systemic administration presents several challenges:

  • Poor Aqueous Solubility: The free base form of Vialox has low water solubility (0.1-0.5 mg/mL), which can hinder the preparation of injectable formulations at desired concentrations.

  • Enzymatic Degradation: Like other peptides, Vialox is susceptible to degradation by proteases in the bloodstream and tissues, leading to a short plasma half-life.

  • Rapid Renal Clearance: Due to its small size, Vialox is likely to be rapidly cleared from the body by the kidneys.[2]

  • Low Membrane Permeability: The hydrophilic nature of peptides can limit their ability to cross biological membranes and reach their target tissues.

Q3: How can the solubility of Vialox be improved for in vivo formulations?

A3: The aqueous solubility of Vialox can be significantly increased by using its salt form. The diacetate salt of Vialox, for instance, has a much higher solubility (10-25 mg/mL) compared to the free base. For experimental purposes, dissolving Vialox in a dilute acidic solution, such as 10% acetic acid, can also improve its solubility.

Q4: What are the potential systemic effects of Vialox administration in in vivo models?

A4: As a nicotinic acetylcholine receptor antagonist, systemic administration of Vialox could potentially lead to effects beyond skeletal muscle relaxation. These may include impacts on the autonomic nervous system, potentially affecting heart rate, blood pressure, and gastrointestinal motility.[3] Researchers should carefully monitor animals for any such effects.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or undetectable plasma concentrations of Vialox after administration. 1. Rapid enzymatic degradation.2. Poor absorption from the administration site (e.g., subcutaneous).3. Rapid renal clearance.1. Formulate Vialox: Utilize a bioavailability-enhancing formulation such as liposomes or polymeric nanoparticles to protect the peptide from degradation and prolong its circulation time. (See Protocol 1).2. Change Administration Route: Switch to intravenous (IV) administration to ensure 100% initial bioavailability and to characterize the peptide's pharmacokinetic profile without the variable of absorption. (See Protocol 2).3. Increase Dose: If toxicity is not a concern, a higher dose may be required to achieve detectable plasma concentrations.
High variability in experimental results between animals. 1. Inconsistent formulation preparation.2. Inaccurate dosing.3. Differences in animal physiology and metabolism.1. Standardize Formulation Protocol: Ensure the formulation (e.g., liposomes) is prepared consistently, and characterize each batch for particle size and encapsulation efficiency.2. Refine Dosing Technique: Practice and standardize the administration technique (e.g., IV, IP, SC injections) to ensure accurate and reproducible dosing.3. Increase Sample Size: A larger number of animals per group can help to account for biological variability.
Precipitation of Vialox in the formulation during preparation or storage. 1. Poor solubility of the Vialox free base.2. pH of the formulation is not optimal.3. Incompatibility with other excipients.1. Use a Salt Form: Employ a more soluble salt form of Vialox, such as the diacetate salt.2. Optimize pH: Maintain a neutral pH for the formulation, as this is optimal for Vialox stability.3. Solvent Selection: If using co-solvents, ensure Vialox is soluble in the chosen solvent system. Test for compatibility with all excipients before preparing the final formulation.
Observed adverse effects in animals, such as muscle weakness or changes in heart rate. 1. Systemic blockade of nicotinic acetylcholine receptors.1. Dose Reduction: Lower the administered dose to a level that elicits the desired therapeutic effect without causing significant side effects.2. Targeted Delivery: Consider the development of a targeted drug delivery system to concentrate Vialox at the desired site of action and minimize systemic exposure.

Data Presentation

The following table provides an illustrative example of how a liposomal formulation can enhance the pharmacokinetic parameters of a peptide, based on data from a study on a water-insoluble drug.[4] This demonstrates the potential improvements that could be achieved for Vialox with a similar formulation strategy.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Free Peptide (Oral)205.40.2517.69.1
Liposomal Peptide (Oral)2014.50.2540.721.0
Free Peptide (IP)2054.61.5193.9100

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the curve.

Experimental Protocols

Protocol 1: Preparation of Vialox-Loaded Liposomes

This protocol describes a thin-film hydration method for encapsulating Vialox into liposomes, a common strategy to improve peptide bioavailability.[5]

Materials:

  • Vialox (diacetate salt)

  • Phospholipids (B1166683) (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Dissolve the Vialox diacetate salt in PBS to the desired concentration.

    • Add the Vialox solution to the lipid film.

    • Hydrate the lipid film by rotating the flask above the lipid transition temperature (for DPPC, this is >41°C) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.

  • Extrusion:

    • For a more uniform size distribution, pass the liposomal suspension through an extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times.

  • Purification:

    • Remove any unencapsulated Vialox by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the amount of encapsulated Vialox using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a formulated Vialox solution following parenteral administration.

Materials:

  • Vialox formulation (e.g., liposomal Vialox)

  • Test animals (e.g., C57BL/6 mice, 8-10 weeks old)

  • Sterile syringes and needles (appropriate gauge for the route of administration)

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Analytical equipment for Vialox quantification (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization:

    • Acclimatize the mice to the housing conditions for at least one week prior to the experiment.

  • Dosing:

    • Divide the animals into groups for different time points.

    • Administer a single dose of the Vialox formulation via the desired route:

      • Intravenous (IV): Inject into the lateral tail vein.

      • Intraperitoneal (IP): Inject into the peritoneal cavity in the lower abdominal quadrant.

      • Subcutaneous (SC): Inject into the loose skin over the back.

  • Blood Sampling:

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-injection), collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein).

  • Plasma Preparation:

    • Immediately place the blood samples into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of Vialox in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of Vialox versus time.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Mandatory Visualization

Vialox_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell Membrane cluster_2 Extracellular Space cluster_3 Cellular Response ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Vialox Vialox Vialox->nAChR Blocks Relaxation Muscle Relaxation Vialox->Relaxation Leads to Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Caption: Signaling pathway of Vialox at the neuromuscular junction.

In_Vivo_Bioavailability_Workflow cluster_0 Formulation cluster_1 In Vivo Administration cluster_2 Sample Collection & Processing cluster_3 Analysis & Data Interpretation Formulation Prepare Vialox Formulation (e.g., Liposomes) Dosing Administer to Animal Model (e.g., IV, IP, SC) Formulation->Dosing Blood_Collection Collect Blood Samples at Timed Intervals Dosing->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation Quantification Quantify Vialox Concentration (e.g., LC-MS/MS) Plasma_Separation->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis Bioavailability Determine Bioavailability PK_Analysis->Bioavailability

Caption: Experimental workflow for an in vivo bioavailability study of Vialox.

References

Validation & Comparative

A Comparative Guide to Vialox and Other Neuromodulating Peptides for Muscle Contraction Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vialox (Pentapeptide-3) and other commercially available peptides that modulate muscle contraction for cosmetic and potential therapeutic applications. The information presented is collated from available technical data sheets, clinical studies, and scientific publications to assist in the evaluation of these compounds.

Introduction

The quest for non-invasive alternatives to botulinum toxin for the reduction of expression wrinkles has led to the development of several "Botox-in-a-jar" peptides. These molecules are designed to interfere with the signaling pathway at the neuromuscular junction, leading to a relaxation of facial muscles and a subsequent reduction in the appearance of dynamic wrinkles. This guide focuses on Vialox and compares its mechanism and efficacy with other prominent peptides in the field: SYN-AKE, Argireline, and Leuphasyl.

Mechanism of Action

The peptides discussed herein can be broadly categorized into two groups based on their point of intervention in the neuromuscular signaling cascade: postsynaptic and presynaptic inhibitors.

  • Postsynaptic Inhibition: These peptides act on the muscle cell side of the neuromuscular junction.

    • Vialox (Pentapeptide-3) and SYN-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate): Both of these peptides function as competitive antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane.[1][2] By blocking the binding of acetylcholine (ACh), they prevent the influx of sodium ions necessary for muscle cell depolarization and contraction.[1][3] This mechanism is analogous to the action of curare.[4] SYN-AKE is a synthetic tripeptide that mimics the activity of Waglerin-1, a polypeptide found in the venom of the Temple Viper.[5][6]

  • Presynaptic Inhibition: These peptides act on the nerve cell side, reducing the release of acetylcholine into the synaptic cleft.

    • Argireline (Acetyl Hexapeptide-8): This peptide is a mimic of the N-terminal end of the SNAP-25 protein. It competes with SNAP-25 for a position in the SNARE (Soluble NSF Attachment Protein Receptor) complex.[1] This destabilizes the SNARE complex, leading to a reduction in the exocytosis of acetylcholine-containing vesicles.[1]

    • Leuphasyl (Pentapeptide-18): This peptide mimics the natural mechanism of enkephalins. It binds to enkephalin receptors on nerve cells, which leads to a decrease in the excitability of the neuron and a subsequent reduction in the release of acetylcholine.[2][7]

The distinct mechanisms of action are visualized in the signaling pathway diagram below.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell AC_vesicle Acetylcholine Vesicle AC_release Acetylcholine (ACh) Release AC_vesicle->AC_release SNARE SNARE Complex (Syntaxin, VAMP, SNAP-25) SNARE->AC_vesicle Mediates fusion Ca_channel Ca2+ Channel Ca_channel->AC_vesicle Triggers fusion Enk_receptor Enkephalin Receptor Enk_receptor->Ca_channel Inhibits Argireline Argireline Argireline->SNARE Inhibits formation Leuphasyl Leuphasyl Leuphasyl->Enk_receptor Binds to nAChR Nicotinic Acetylcholine Receptor (nAChR) Contraction Muscle Contraction nAChR->Contraction Initiates Vialox_SYN_AKE Vialox / SYN-AKE Vialox_SYN_AKE->nAChR Blocks AC_release->nAChR Binds to

Signaling pathways of neuromodulating peptides.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of Vialox and its alternatives. It is important to note that much of this data originates from manufacturer-sponsored studies, and direct head-to-head comparisons in independent, peer-reviewed literature are scarce.

Table 1: In Vitro Efficacy on Muscle Contraction

PeptideAssay DescriptionConcentrationResultReference(s)
Vialox Not specifiedNot specified71% reduction in muscle contractions in 1 minute[3]
SYN-AKE Contraction of innervated muscle cells0.5 mM82% reduction in frequency of contractions after 2 hours[8]
Argireline Not specifiedNot specifiedInhibition of neurotransmitter release similar to BoNT A[9]
Leuphasyl Not specifiedNot specifiedReduction in acetylcholine release[2]

Table 2: In Vivo (Clinical) Efficacy on Wrinkle Reduction

PeptideStudy DurationConcentrationKey FindingsReference(s)
Vialox 28 daysNot specified49% decrease in wrinkle size; 47% reduction in skin roughness[1][2]
SYN-AKE 28 days4%Up to 52% reduction in wrinkle size; 21% smoother skin[1][6][10]
Argireline 30 days10%Up to 30% reduction in wrinkle depth[1]
4 weeksNot specified48.9% total anti-wrinkle efficiency[11]
4 weeks10%7.2% decrease in wrinkle indentation[12]
Leuphasyl 28 days5%11.64% reduction in wrinkles[13]
2 months2%34.7% wrinkle reduction (frontal); 28.4% (periorbital)[2][14]
Argireline + Leuphasyl 28 days5% each24.62% reduction in wrinkles (up to 46.53%)[13]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on the literature, the following outlines the general methodologies used to evaluate these peptides.

In Vitro Muscle Contraction Assay

This type of assay is crucial for demonstrating the direct biological activity of the peptides on muscle function.

G cluster_workflow In Vitro Muscle Contraction Assay Workflow A 1. Co-culture of Neurons and Muscle Cells B 2. Formation of Neuromuscular Junctions A->B C 3. Incubation with Test Peptide B->C D 4. Electrical or Chemical Stimulation to Induce Contraction C->D E 5. Measurement of Contraction Frequency/Amplitude D->E F 6. Data Analysis and Comparison to Control E->F

General workflow for in vitro muscle contraction assays.
  • Objective: To measure the inhibitory effect of a peptide on the contraction of innervated muscle cells.

  • Methodology:

    • Cell Culture: Co-cultures of human skeletal muscle cells and spinal cord explants from rat embryos or human-derived motor neurons are established to create functional neuromuscular junctions.[3]

    • Peptide Application: The cell cultures are incubated with the test peptide at various concentrations (e.g., 0.5 mM for SYN-AKE) for a specified period (e.g., 2 hours).[8] A vehicle control is run in parallel.

    • Induction of Contraction: Muscle contractions are induced, typically through electrical pulse stimulation (EPS) or chemical stimulation (e.g., with a neurotransmitter).[15]

    • Measurement: The frequency and amplitude of muscle cell contractions are recorded and quantified using microscopy and image analysis software.[16]

    • Analysis: The reduction in contraction frequency and/or amplitude in the peptide-treated cultures is compared to the control cultures to determine the inhibitory effect.

Clinical (In Vivo) Anti-Wrinkle Efficacy Study

These studies are designed to assess the performance of a topical formulation containing the peptide on human subjects.

  • Objective: To evaluate the anti-wrinkle and smoothing efficacy of a topical cream containing the test peptide compared to a placebo.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled study is the gold standard.[11][17]

    • Participants: A cohort of volunteers (e.g., 20-60 subjects) with mild to moderate wrinkles in a target area (e.g., crow's feet, forehead) is recruited.[7][12][17]

    • Procedure: Participants apply the peptide-containing formulation and a placebo formulation to different sides of their face or to different groups of subjects twice daily for a set period (typically 28 days or more).[6][8]

    • Efficacy Measurement: Wrinkle depth, volume, and skin roughness are measured at baseline and at specified intervals (e.g., day 14, day 28). Common measurement techniques include:

      • Silicone imprints and analysis by confocal laser scanning microscopy.[11]

      • 3D imaging systems like VISIA® Complexion Analysis or PRIMOS.[11][17]

    • Analysis: Statistical analysis is performed to compare the changes in wrinkle parameters between the active and placebo groups. Subject self-assessment questionnaires are also often used.[17]

Conclusion

Vialox and SYN-AKE are potent postsynaptic inhibitors of muscle contraction, acting as antagonists to the nAChR. Their primary alternatives, Argireline and Leuphasyl, operate via a presynaptic mechanism, interfering with the SNARE complex to reduce acetylcholine release.

Based on the available data, SYN-AKE appears to show the highest percentage of wrinkle reduction in some manufacturer-cited studies. However, it is crucial to consider that these studies were conducted under different conditions, with varying concentrations and on different populations, making direct comparisons challenging. The combination of peptides with complementary mechanisms, such as Argireline and Leuphasyl, has been shown to have a synergistic effect.

For researchers and drug development professionals, the choice of peptide will depend on the specific application, desired potency, and formulation considerations. The lack of independent, head-to-head comparative studies remains a significant gap in the literature, highlighting the need for further research to objectively validate and compare the efficacy of these compounds.

References

Comparative Analysis of Pentapeptide-3V and Other Nicotinic Acetylcholine Receptor (nAChR) Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Pentapeptide-3V and other prominent nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.

Pentapeptide-3V, a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala, functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][2] By blocking the binding of the neurotransmitter acetylcholine (ACh) to its receptor on the postsynaptic membrane of the neuromuscular junction, Pentapeptide-3V prevents the influx of sodium ions, thereby inhibiting muscle cell depolarization and subsequent contraction.[1][3] This mechanism of action, which results in muscle relaxation, has led to its primary application in the cosmetics industry for the reduction of expression wrinkles.[1][4]

This guide will compare the performance of Pentapeptide-3V with other well-characterized nAChR antagonists, providing available quantitative data on their potency and selectivity.

Quantitative Comparison of nAChR Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for Pentapeptide-3V's parent molecule, Waglerin-1, and a selection of other nAChR antagonists across various nAChR subtypes. Lower values indicate higher potency or binding affinity.

CompoundnAChR SubtypeIC50KiOrganism/SystemReference(s)
Waglerin-1 (Parent of Pentapeptide-3V)Adult Muscle (ε-subunit)50 nM-Mouse[1]
(+)-Tubocurarine Embryonic Muscle41 nM-Mouse (BC3H-1 cells)[5]
Adrenal Medulla0.7 µM-Bovine[6]
Mecamylamine α3β4640 nM-Human (expressed in Xenopus oocytes)[7]
α4β22.5 µM-Human (expressed in Xenopus oocytes)[7]
α3β23.6 µM-Human (expressed in Xenopus oocytes)[7]
α76.9 µM-Human (expressed in Xenopus oocytes)[7]
Rat Brain-1.53 µMRat[8]
Dihydro-β-erythroidine (DHβE) α4β40.19 µM-Neuronal[9][10]
α4β20.37 µM-Neuronal[9][10]
α3β20.41 µM-Rat (expressed in Xenopus oocytes)[11]
Methyllycaconitine (MLA) α72 nM-Human[12][13]
α3β280 nM-Avian (expressed in Xenopus oocytes)[14]
α4β2700 nM-Avian (expressed in Xenopus oocytes)[14]
α7-10 nMHuman (K28 cell line)[14]
α-Conotoxin GI Muscular42.0 nM-Rat (expressed in Xenopus oocytes)[15]
α-Conotoxin MI Muscular---[15]
α-Conotoxin PIA α6/α3β2β3--Rat[16]
α-Conotoxin MII α3β2---[17]
α-Conotoxin LvIA α3β28.67 nM--[17]
α-Conotoxin LvIF rα3β28.9 nM-Rat (expressed in Xenopus oocytes)[18]
rα6/α3β2β314.4 nM-Rat (expressed in Xenopus oocytes)[18]
α-Conotoxin EI α1β1δε187 nM-Muscle[19]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a competitive antagonist for its receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest.

  • Radiolabeled ligand with high affinity for the receptor (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).

  • Unlabeled test antagonist (e.g., Pentapeptide-3V).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target nAChR subtype and isolate the membrane fraction through centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Muscle Contraction Assay

This functional assay directly measures the inhibitory effect of an antagonist on muscle contraction.

Objective: To determine the effective concentration of an antagonist for inhibiting agonist-induced muscle contraction.

Materials:

  • Co-culture of motor neurons and skeletal muscle cells (e.g., primary cells or iPSC-derived).

  • Culture medium.

  • Test antagonist (e.g., Pentapeptide-3V).

  • nAChR agonist (e.g., acetylcholine).

  • Microscope with live-cell imaging capabilities.

  • Contraction analysis software.

Procedure:

  • Cell Culture: Establish a co-culture of motor neurons and skeletal muscle cells that form functional neuromuscular junctions.

  • Antagonist Incubation: Treat the co-cultures with varying concentrations of the test antagonist for a defined period.

  • Agonist Stimulation: Add a known concentration of an nAChR agonist to the culture medium to induce muscle contraction.

  • Image Acquisition: Record videos of the muscle cell contractions using a live-cell imaging system.

  • Data Analysis:

    • Quantify contraction parameters such as frequency, amplitude, and duration using specialized software.

    • Calculate the percentage inhibition of contraction at each antagonist concentration relative to the control (agonist alone).

    • Plot the percentage inhibition against the antagonist concentration to determine the effective concentration range.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique allows for the direct measurement of ion flow through nAChR channels in response to agonists and antagonists.

Objective: To determine the IC50 of an antagonist by measuring the inhibition of agonist-induced ion currents.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • Two-electrode voltage clamp setup.

  • Recording solutions (e.g., Ringer's solution).

  • nAChR agonist (e.g., acetylcholine).

  • Test antagonist (e.g., Pentapeptide-3V).

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes and inject them with the cRNA encoding the nAChR subunits. Incubate the oocytes to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Agonist Application: Perfuse the oocyte with a solution containing a fixed concentration of the nAChR agonist to elicit an inward current.

  • Antagonist Application: Co-apply the agonist with varying concentrations of the test antagonist and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist.

    • Plot the percentage of current inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles Triggers Release ACh Acetylcholine (ACh) ACh Vesicles->ACh Exocytosis nAChR nAChR ACh->nAChR Binds Ion Channel Ion Channel nAChR->Ion Channel Opens Na+ Influx Na+ Influx Ion Channel->Na+ Influx Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Pentapeptide3V Pentapeptide-3V Pentapeptide3V->nAChR Competitively Binds (Antagonism)

Caption: nAChR signaling and competitive antagonism by Pentapeptide-3V.

start Start prepare_membranes Prepare Cell Membranes with nAChRs start->prepare_membranes incubate Incubate Membranes with Radioligand and Antagonist prepare_membranes->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data (IC50 and Ki calculation) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

start Start culture_cells Co-culture Motor Neurons and Muscle Cells start->culture_cells add_antagonist Add Varying Concentrations of Antagonist culture_cells->add_antagonist add_agonist Stimulate with Agonist (e.g., Acetylcholine) add_antagonist->add_agonist record_contractions Record Muscle Contractions (Live-cell Imaging) add_agonist->record_contractions analyze_data Analyze Contraction Parameters (Frequency, Amplitude) record_contractions->analyze_data determine_inhibition Determine Percentage Inhibition analyze_data->determine_inhibition end End determine_inhibition->end

Caption: Experimental workflow for an in vitro muscle contraction assay.

References

The Efficacy of Vialox Versus Other Snake Venom-Derived Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cosmetic and therapeutic peptides, those derived from or inspired by snake venom have garnered significant attention for their potent biological activities. This guide provides a detailed comparison of Vialox (Pentapeptide-3) with other prominent snake venom-derived and venom-inspired peptides, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use. This objective analysis is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism by which these peptides induce muscle relaxation and, consequently, reduce the appearance of dynamic wrinkles, involves the disruption of neurotransmission at the neuromuscular junction. They achieve this through two main pathways: postsynaptic inhibition by blocking acetylcholine (B1216132) receptors or presynaptic inhibition by interfering with acetylcholine release.

Vialox (Pentapeptide-3) and SYN-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate) are notable for their action as competitive antagonists of the muscle nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane.[1][2] By binding to the receptor, they prevent acetylcholine from initiating the influx of sodium ions necessary for muscle cell depolarization and contraction, leading to muscle relaxation.[1][2] SYN-AKE is a synthetic tripeptide that mimics the activity of Waglerin-1, a peptide found in the venom of the Temple Viper.[2]

In contrast, peptides like Argireline (Acetyl Hexapeptide-8) , Leuphasyl (Pentapeptide-18) , and SNAP-8 (Acetyl Octapeptide-3) act presynaptically. They function by destabilizing the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is crucial for the fusion of vesicles containing acetylcholine with the presynaptic membrane.[3][4][5] By interfering with this complex, these peptides reduce the release of acetylcholine into the synaptic cleft, thereby attenuating muscle contraction.[4][5]

μ-Conotoxins , while derived from cone snail venom, are also relevant in this comparison due to their potent muscle-relaxing effects. They act by blocking voltage-gated sodium channels in muscle cells, preventing the action potentials required for contraction.[6][7]

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the available quantitative data on the efficacy of Vialox and its counterparts in reducing wrinkles and inhibiting muscle contraction. It is important to note that direct head-to-head clinical trials are limited, and the data presented is collated from various independent studies with differing methodologies.

Peptide Mechanism of Action In Vitro Efficacy (Muscle Contraction Inhibition) In Vivo Efficacy (Wrinkle Reduction) Citation(s)
Vialox (Pentapeptide-3) Postsynaptic: Competitive antagonist of nAChRDose-dependent inhibition of acetylcholine-induced muscle contraction.- 49% reduction in wrinkle size after 28 days.- 47% reduction in skin roughness after 28 days.[8]
SYN-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate) Postsynaptic: Competitive antagonist of nAChR82% reduction in the frequency of innervated muscle cell contractions after 2 hours (at 0.5 mM).Up to 52% reduction in forehead wrinkles after 28 days (at 4% concentration).[2][9]
Argireline (Acetyl Hexapeptide-8) Presynaptic: SNARE complex destabilization-- 48.9% total anti-wrinkle efficacy on peri-orbital wrinkles after 4 weeks.- Up to 30% reduction in wrinkle depth after 30 days (at 10% concentration).[10][11][12]
Leuphasyl (Pentapeptide-18) Presynaptic: Modulates acetylcholine release via enkephalin receptor-- 34.7% reduction in frontal wrinkle depth after 2 months (at 2% concentration).- 28.4% reduction in periorbital wrinkle depth after 2 months (at 2% concentration).[1][13]
SNAP-8 (Acetyl Octapeptide-3) Presynaptic: SNARE complex destabilization-Up to 63% reduction in the appearance of expression lines and wrinkles in 30 days.[14]
μ-Conotoxin (e.g., XEP-018) Blocks voltage-gated sodium channels (NaV1.4)-Significant reduction in deep-set wrinkles 2 hours after application.[7][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited for evaluating the efficacy of these peptides.

In Vitro Muscle Contraction Assay

This assay is fundamental for assessing the direct muscle-relaxing properties of the peptides.

  • Objective: To quantify the inhibition of muscle cell contraction induced by a neurotransmitter (e.g., acetylcholine) following treatment with the test peptide.

  • Methodology:

    • Cell Culture: Co-culture of human skeletal muscle cells (myoblasts differentiated into myotubes) and motor neurons (e.g., iPSC-derived) to establish functional neuromuscular junctions.[2][8]

    • Peptide Treatment: The co-cultures are incubated with various concentrations of the test peptide (e.g., 0.1 µM to 100 µM for Vialox; 0.5 mM for SYN-AKE) for a specified duration (e.g., 1-2 hours).[2][8] A vehicle control is run in parallel.

    • Induction of Contraction: Muscle contraction is induced by the addition of acetylcholine chloride to the culture medium.[8]

    • Data Acquisition and Analysis: Muscle contractions are recorded using live-cell imaging. The frequency, amplitude, and duration of contractions are quantified using image analysis software. The percentage inhibition of contraction for each peptide concentration is calculated relative to the control. An IC50 value can be determined from a dose-response curve.[8][9]

In Vivo Wrinkle Reduction Analysis

This protocol outlines the methodology for clinical trials evaluating the anti-wrinkle efficacy of topical peptide formulations.

  • Objective: To measure the reduction in facial wrinkles and skin roughness after a period of topical application of a peptide-containing formulation.

  • Methodology:

    • Volunteer Recruitment: A cohort of volunteers with visible facial wrinkles (e.g., crow's feet, forehead lines) is selected.[2][10]

    • Study Design: A randomized, double-blind, placebo-controlled study design is typically employed over a period of several weeks (e.g., 28 days).[2][10]

    • Product Application: Volunteers apply the assigned cream (containing the active peptide at a specified concentration, e.g., 4% SYN-AKE) or a placebo to the target facial areas twice daily.[2][10]

    • Data Acquisition and Analysis: Skin topography is measured at baseline and at the end of the study period using non-invasive techniques such as 3D profilometry (e.g., PRIMOS) or silicone replicas analyzed by a wrinkle-analysis apparatus.[9][10] Key parameters analyzed include wrinkle depth (Rz), mean roughness (Ra), and wrinkle volume.[2]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G cluster_presynaptic Presynaptic Neuron cluster_presynaptic_peptides Presynaptic Inhibitors cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell cluster_postsynaptic_peptides Postsynaptic Inhibitors Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx SNARE Complex SNARE Complex Ca2+ influx->SNARE Complex activates Vesicle Fusion Vesicle Fusion SNARE Complex->Vesicle Fusion ACh Release ACh Release Vesicle Fusion->ACh Release ACh ACh ACh Release->ACh Argireline/SNAP-8 Argireline/SNAP-8 Argireline/SNAP-8->SNARE Complex destabilizes Leuphasyl Leuphasyl Leuphasyl->Voltage-gated Ca2+ channels inhibits Ca2+ influx nAChR Nicotinic ACh Receptor ACh->nAChR binds Na+ influx Na+ influx nAChR->Na+ influx opens Depolarization Depolarization Na+ influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Vialox/SYN-AKE Vialox/SYN-AKE Vialox/SYN-AKE->nAChR blocks G cluster_invitro In Vitro Muscle Contraction Assay Workflow A Co-culture motor neurons and muscle cells B Incubate with Test Peptide/Vehicle A->B C Induce contraction with Acetylcholine B->C D Record contractions (Live-cell imaging) C->D E Quantify contraction (Frequency, Amplitude) D->E F Calculate % Inhibition and IC50 E->F G cluster_invivo In Vivo Wrinkle Reduction Study Workflow A Recruit volunteers with visible wrinkles B Randomized, double-blind, placebo-controlled design A->B C Baseline skin topography measurement (Day 0) B->C D Twice daily application of Test Product/Placebo (e.g., 28 days) C->D E Final skin topography measurement D->E F Compare changes in wrinkle depth, roughness, and volume E->F

References

A Comparative Guide to Vialox (Pentapeptide-3) and its Alternatives for Neuromuscular Blocking in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vialox (Pentapeptide-3) and its key alternatives—Argireline (Acetyl Hexapeptide-3), Leuphasyl (Pentapeptide-18), and SNAP-8 (Acetyl Octapeptide-3). The focus is on their performance in various model systems, with supporting experimental data and detailed methodologies to aid in the selection of the most appropriate compound for research and development in the field of neuromuscular modulation.

Executive Summary

Vialox and its alternatives are synthetic peptides that modulate muscle contraction, primarily by interfering with neurotransmitter release at the neuromuscular junction. While they are widely recognized for their applications in the cosmetics industry for reducing the appearance of expression wrinkles, their mechanisms of action offer valuable tools for researchers studying neuromuscular signaling and for the development of novel therapeutics. This guide synthesizes available in vitro and in vivo data to provide a comparative overview of their efficacy and modes of action.

Quantitative Data Summary

The following tables summarize the reported efficacy of Vialox and its alternatives in various experimental models.

Table 1: In Vitro Efficacy on Muscle Contraction and Neurotransmitter Release

PeptideAssayModel SystemKey Findings
Vialox (Pentapeptide-3) Muscle Contraction InhibitionCo-culture of motor neurons and skeletal muscle cells71% reduction in muscle cell contraction within 1 minute; 58% reduction after 2 hours.[1][2]
Argireline (Acetyl Hexapeptide-3) Neurotransmitter Release InhibitionChromaffin cellsSignificantly inhibited neurotransmitter release.[3]
Leuphasyl (Pentapeptide-18) Glutamate (B1630785) Release InhibitionNeuronal cell cultures11% decrease in glutamate release. When combined with Argireline, a 40% reduction was observed.[3]
SNAP-8 (Acetyl Octapeptide-3) SNARE Complex ModulationReconstituted SNARE complex assaysCompetes with SNAP-25, destabilizing the SNARE complex and reducing neurotransmitter release.[4]

Table 2: In Vivo Efficacy on Wrinkle Reduction

PeptideConcentrationDurationKey Findings
Vialox (Pentapeptide-3) Not specified28 days49% decrease in wrinkle size and 47% reduction in skin roughness.[1][5] In animal studies, an 11% reduction in skin roughness and an 8% reduction in wrinkle size was observed.[6]
Argireline (Acetyl Hexapeptide-3) 10%30 daysUp to 30% reduction in wrinkle depth.[7]
5%30 daysUp to 27% reduction in wrinkle depth.
Not specified4 weeks48.9% anti-wrinkle efficacy in Chinese subjects.[8]
Leuphasyl (Pentapeptide-18) 2%2 months35% reduction in wrinkle depth in the frontal region and 28% in the periorbital zone.[9]
0.05%28 days11.64% decrease in wrinkle depth.[6]
SNAP-8 (Acetyl Octapeptide-3) 10%28 daysUp to 63% reduction in wrinkle depth.[10] A comparative study showed a 34.98% reduction vs. 27.05% for Argireline.
3% of 0.05% solution28 daysAverage wrinkle depth decrease of 7.1%, with up to 38% reduction.[6]
Leuphasyl + Argireline 0.05% each28 days24.62% decrease in wrinkle depth.[6]

Signaling Pathways and Mechanisms of Action

The primary mechanism of these peptides involves the disruption of the signaling cascade that leads to muscle contraction.

Vialox (Pentapeptide-3) Signaling Pathway

Vialox acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine (B1216132) receptor (nAChR). By blocking the binding of acetylcholine (ACh), it prevents the influx of sodium ions, thereby inhibiting muscle cell depolarization and subsequent contraction.[2]

vialox_pathway ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Na_influx Na+ Influx nAChR->Na_influx Opens Channel Vialox Vialox (Pentapeptide-3) Vialox->nAChR Blocks Depolarization Muscle Cell Depolarization Na_influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Vialox signaling pathway at the neuromuscular junction.
Argireline, Leuphasyl, and SNAP-8 Signaling Pathway (SNARE Complex Modulation)

Argireline, Leuphasyl, and SNAP-8 act presynaptically to inhibit the release of acetylcholine. Argireline and SNAP-8 are structural mimics of the SNAP-25 protein and compete for a position in the SNARE (Soluble NSF Attachment Protein Receptor) complex. This destabilizes the complex, preventing the fusion of vesicles containing acetylcholine with the presynaptic membrane.[4] Leuphasyl mimics enkephalins and reduces neuronal excitability, which also leads to a decrease in acetylcholine release.[5]

snare_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Nerve_Impulse Nerve Impulse Ca_influx Ca2+ Influx Nerve_Impulse->Ca_influx SNARE_Complex SNARE Complex Formation Ca_influx->SNARE_Complex Vesicle_Fusion Vesicle Fusion SNARE_Complex->Vesicle_Fusion ACh_Release ACh Release Vesicle_Fusion->ACh_Release ACh_Binding ACh binds to nAChR ACh_Release->ACh_Binding Peptides Argireline / Leuphasyl / SNAP-8 Peptides->SNARE_Complex Inhibits Muscle_Contraction Muscle Contraction ACh_Binding->Muscle_Contraction

Presynaptic inhibition of ACh release by SNARE-modulating peptides.

Experimental Protocols

In Vitro Muscle Contraction Assay (for Vialox)

Objective: To determine the inhibitory effect of Pentapeptide-3 on acetylcholine-induced muscle cell contraction.

Model System: Co-culture of human induced pluripotent stem cell (iPSC)-derived motor neurons and human skeletal myoblasts.

Procedure:

  • Cell Culture: Human skeletal myoblasts are cultured to 80-90% confluency and then differentiated into myotubes in a low-serum medium. iPSC-derived motor neurons are seeded onto the myotube culture.

  • Peptide Treatment: The co-cultures are treated with varying concentrations of Vialox (e.g., 0.1 µM to 100 µM) for 1-2 hours. A vehicle control is included.

  • Induction of Contraction: Acetylcholine chloride is added to the culture medium to induce muscle contraction.

  • Measurement: Muscle contractions are recorded immediately using a live-cell imaging system.

  • Data Analysis: Contraction parameters (frequency, amplitude, duration) are quantified using analysis software. The percentage inhibition of contraction is calculated relative to the control, and an IC50 value is determined.

In Vivo Wrinkle Reduction Analysis

Objective: To evaluate the efficacy of topically applied peptides in reducing the appearance of wrinkles.

Model System: Human volunteers with facial wrinkles or UV-induced wrinkled hairless mouse models.

Procedure:

  • Subject Recruitment: A cohort of volunteers with specific inclusion criteria (e.g., age, wrinkle severity) is recruited.

  • Formulation Application: A standardized amount of the test formulation (e.g., a cream containing a specific percentage of the peptide) is applied to a designated facial area (e.g., periorbital region) twice daily for a set period (e.g., 28 days). A placebo or vehicle control is applied to a contralateral site or a separate group of subjects.

  • Wrinkle Analysis: Wrinkle severity is assessed at baseline and at specified time points during the study. Common techniques include:

    • Silicone Replicas: A silicone impression of the skin surface is taken. The replica is then analyzed using techniques like confocal laser scanning microscopy to measure wrinkle depth, volume, and roughness.[7]

    • Digital Imaging: Standardized digital photographs are taken under controlled lighting. Image analysis software is used to quantify wrinkle parameters.

    • Profilometry Devices (e.g., ProDerm™ Skin Analyzer): These devices capture high-resolution images of the skin and use algorithms to analyze attributes like lines, wrinkles, and texture.[11]

  • Data Analysis: Statistical analysis is performed to compare the changes in wrinkle parameters between the treated and control groups over time.

In Vitro Neurotransmitter Release Assay (for Argireline, Leuphasyl, SNAP-8)

Objective: To measure the effect of peptides on the release of neurotransmitters.

Model System: Chromaffin cells, which are neuroendocrine cells that release catecholamines in response to stimulation.

Procedure:

  • Cell Culture: Chromaffin cells are cultured in appropriate media.

  • Peptide Incubation: Cells are pre-incubated with the test peptide at various concentrations.

  • Stimulation: Neurotransmitter release is stimulated using a secretagogue such as high potassium (KCl) or nicotine.

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification: The amount of released catecholamines (e.g., norepinephrine, epinephrine) in the supernatant is quantified using techniques like high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage inhibition of neurotransmitter release by the peptide is calculated by comparing it to the stimulated control without the peptide.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_invitro Prepare Cell Cultures (e.g., Neuron-Muscle Co-culture, Chromaffin Cells) treat_peptide Treat with Peptides (Vialox, Argireline, etc.) start_invitro->treat_peptide analyze_invitro Analyze Data (IC50, % Inhibition) stimulate Induce Contraction (ACh) or Release (KCl) treat_peptide->stimulate measure_invitro Measure Response (Contraction Imaging, Neurotransmitter Quantification) stimulate->measure_invitro measure_invitro->analyze_invitro start_invivo Recruit Subjects (Human Volunteers or Animal Models) apply_formulation Topical Application of Peptide Formulations start_invivo->apply_formulation analyze_invivo Analyze Data (% Wrinkle Reduction) measure_invivo Measure Wrinkle Parameters (Silicone Replicas, Imaging) apply_formulation->measure_invivo measure_invivo->analyze_invivo

General workflow for in vitro and in vivo evaluation of neuromuscular blocking peptides.

References

A Comparative Guide to the Nicotinic Acetylcholine Receptor Specificity of Vialox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic peptide Vialox (also known as SYN®-AKE or Dipeptide Diaminobutyroyl Benzylamide Diacetate) and its specificity for peripheral versus central nicotinic acetylcholine (B1216132) receptors (nAChRs). To offer a comprehensive analysis, its performance is benchmarked against a panel of well-characterized nAChR antagonists with varying selectivity profiles.

Vialox is a synthetic tripeptide that mimics the action of Waglerin-1, a component of the temple viper's venom.[1][2] It is primarily known for its muscle-relaxing properties, which are achieved by blocking the interaction of acetylcholine with muscle-type nicotinic acetylcholine receptors (mnAChRs).[1] This guide delves into the quantitative data available to substantiate its receptor subtype specificity.

Comparative Analysis of nAChR Antagonist Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Vialox (as its natural analogue, Waglerin-1) and other selected nAChR antagonists across various peripheral and central receptor subtypes. Lower IC50 values indicate higher potency.

CompoundPeripheral nAChRCentral nAChRs
Muscle-type (α1)₂β1δε α7
Vialox (Waglerin-1) 50 nM[3][4]Data not available
α-Bungarotoxin High Affinity (IC50 data not specified)[5][6]1.6 nM[7]
Dihydro-β-erythroidine (DHβE) Data not availableLow Affinity
Mecamylamine (B1216088) 30 µM6.9 µM

Key Observations:

  • Vialox (Waglerin-1): The available data demonstrates potent antagonism at the peripheral adult muscle-type nAChR.[3][4] There is a notable lack of quantitative data in the scientific literature regarding its activity on central nAChR subtypes, suggesting a high degree of selectivity for the peripheral receptor.

  • α-Bungarotoxin: This snake venom-derived toxin shows very high potency for the central α7 nAChR and is known to bind with high affinity to the peripheral muscle-type receptor, making it a potent antagonist at both a central and a peripheral nAChR subtype.[5][6][7]

  • Dihydro-β-erythroidine (DHβE): This compound displays clear selectivity for certain central nAChR subtypes, being significantly more potent at the α4β2 receptor compared to the α3β4 subtype.[8]

  • Mecamylamine: This agent acts as a non-selective antagonist, showing activity across both central and peripheral nAChRs, albeit with varying potencies.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to determine receptor specificity, the following diagrams illustrate the nAChR signaling pathway and a typical experimental workflow for assessing antagonist potency.

nAChR_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Action_Potential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channels Open Action_Potential->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_Release->nAChR ACh Binds Ion_Channel_Opening Ion Channel Opens nAChR->Ion_Channel_Opening Na_Influx Na⁺ Influx / K⁺ Efflux Ion_Channel_Opening->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response Vialox Vialox (Antagonist) Vialox->nAChR Blocks ACh Binding

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Preparation cluster_1 Electrophysiology (TEVC) cluster_2 Data Analysis Cell_Culture Express nAChR Subtype in Xenopus Oocytes or Mammalian Cells Oocyte_Harvest Harvest and Prepare Oocytes/Cells Cell_Culture->Oocyte_Harvest Voltage_Clamp Two-Electrode Voltage Clamp Oocyte Oocyte_Harvest->Voltage_Clamp ACh_Application Apply Acetylcholine (Agonist) Voltage_Clamp->ACh_Application Record_Current Record Baseline Current ACh_Application->Record_Current Antagonist_Application Apply Varying Concentrations of Antagonist (e.g., Vialox) Record_Current->Antagonist_Application ACh_Capplication Co-apply Antagonist and ACh Antagonist_Application->ACh_Capplication Record_Inhibited_Current Record Inhibited Current ACh_Capplication->Record_Inhibited_Current Concentration_Response Plot % Inhibition vs. Antagonist Concentration Record_Inhibited_Current->Concentration_Response IC50_Calculation Calculate IC50 Value Concentration_Response->IC50_Calculation

Caption: Experimental Workflow for Determining Antagonist Potency.

Detailed Experimental Protocols

The data presented in this guide are typically generated using two primary methodologies: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay for nAChR Affinity

This method is employed to determine the binding affinity (Ki) of a compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

a. Receptor Preparation:

  • For endogenous receptors, tissues rich in the target nAChR subtype (e.g., rat brain for central receptors, Torpedo electric organ for muscle-type) are homogenized in an appropriate buffer.

  • For recombinant receptors, mammalian cell lines (e.g., HEK293) stably expressing the desired nAChR subunits are cultured and harvested.

  • The homogenized tissue or harvested cells are subjected to centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in an assay buffer.

b. Competitive Binding Assay:

  • A constant concentration of a high-affinity radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7 and muscle-type) is incubated with the membrane preparation.

  • A range of concentrations of the unlabeled test compound (the "competitor," e.g., Vialox) is added to separate reactions.

  • The reaction is incubated to allow binding to reach equilibrium.

  • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

c. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value is determined from the resulting sigmoidal curve.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effect of a compound (e.g., antagonism) on ion channels expressed in Xenopus laevis oocytes.

a. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically harvested from female Xenopus laevis frogs.

  • The oocytes are defolliculated (the surrounding follicular cell layer is removed) using enzymatic digestion (e.g., with collagenase).

  • Complementary RNA (cRNA) encoding the specific nAChR subunits of interest is microinjected into the oocytes.

  • The injected oocytes are incubated for 2-5 days to allow for the expression of functional receptors on the cell membrane.

b. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential (typically -70 mV).

  • The agonist (e.g., acetylcholine) is applied to the oocyte, which activates the nAChRs and elicits an inward current. This baseline current is recorded.

  • The oocyte is then pre-incubated with the antagonist (e.g., Vialox) for a set period.

  • The agonist and antagonist are then co-applied, and the resulting inhibited current is measured.

c. Data Analysis:

  • The percentage of inhibition of the agonist-induced current is calculated for each concentration of the antagonist.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

  • The IC50 value, representing the concentration of the antagonist that produces 50% inhibition of the maximal agonist response, is determined by fitting the data to a sigmoidal function.

Conclusion

Based on the available scientific data, Vialox, through its active component which mimics Waglerin-1, demonstrates a high degree of specificity for the peripheral muscle-type nAChR. Its potency at this receptor subtype is in the nanomolar range. A significant gap in the current body of research is the lack of quantitative functional data for Vialox or Waglerin-1 on central nAChR subtypes. This absence of evidence, combined with its known potent peripheral activity, strongly suggests that Vialox is a peripherally selective nAChR antagonist. In contrast, comparators like Mecamylamine exhibit broad-spectrum antagonism, while others like α-Bungarotoxin and DHβE show distinct profiles of central and/or mixed peripheral-central activity. For researchers in drug development, Vialox serves as a compelling example of a peptide with high selectivity for a peripheral nAChR subtype. Further investigation is warranted to confirm its lack of central activity through direct quantitative assays.

References

Assessing the Replicability of Vialox (Pentapeptide-3V) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vialox (Pentapeptide-3V) and its alternatives, with a focus on assessing the replicability of their research findings. Vialox is a synthetic peptide designed to mimic the muscle-relaxing effects of snake venom, positioning it as a topical alternative to injectable treatments for reducing the appearance of dynamic wrinkles.[1][2] A critical evaluation of the available data is essential for researchers and developers in the field of dermatology and cosmetic science.

Mechanism of Action: Neuromuscular Blockade

Vialox functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the postsynaptic membrane of muscle cells.[1][3][4] By blocking this receptor, it prevents the binding of acetylcholine, a neurotransmitter that triggers muscle contraction.[1][3] This inhibition of neuromuscular transmission leads to muscle relaxation, and consequently, a reduction in the appearance of expression lines and wrinkles.[4][5] This mechanism is similar to that of other cosmetic peptides, often referred to as "Botox-in-a-jar" alternatives.[6]

Comparative Efficacy of Vialox and Alternatives

The majority of publicly available efficacy data for Vialox and its alternatives originates from manufacturer-led studies, a significant limitation when assessing the replicability of these findings. Independent, peer-reviewed clinical trials are scarce. The following tables summarize the available quantitative data to facilitate a comparative overview.

Table 1: In Vitro and In Vivo Efficacy of Vialox (Pentapeptide-3V)

Study TypeMetricResultSource
In VitroMuscle Contraction Inhibition71% reduction within 1 minute; 58% reduction after 2 hours[1][5]
In Vivo (28 days)Wrinkle Size Reduction49%[3][5]
In Vivo (28 days)Skin Roughness Reduction47%[3][5]
In Vivo (unspecified duration)Wrinkle Development ReductionAverage of 8%[7]
In Vivo (unspecified duration)Skin Texture ImprovementUp to 11%[7]

Table 2: Comparative Efficacy of Alternative Neuromuscular-Blocking Peptides

Peptide (Commercial Name)Mechanism of ActionReported EfficacySource
Acetyl Hexapeptide-3 (Argireline)Inhibits neurotransmitter release (SNARE complex modulation)Up to 30% reduction in wrinkle depth after 30 days.[8] 48.9% anti-wrinkle efficacy in periorbital lines after 4 weeks.[9][6][10]
Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN-AKE)Antagonist of the nicotinic acetylcholine receptorUp to 52% reduction in forehead wrinkles after 28 days.[11][12][11][13]
Pentapeptide-18 (Leuphasyl)Mimics enkephalins to reduce neuronal excitability11.64% mean wrinkle reduction alone; 24.62% in combination with Argireline after 28 days.[14] Up to 35% wrinkle reduction in the frontal region after 2 months.[15][8][14]

Experimental Protocols

To aid in the assessment of replicability, detailed experimental methodologies are crucial. Below is a summarized protocol for a key in vitro assay used to evaluate the efficacy of neuromuscular-blocking peptides.

In Vitro Muscle Contraction Assay

This assay determines the inhibitory effect of a peptide on acetylcholine-induced muscle cell contraction.[16]

Objective: To quantify the reduction in muscle contraction frequency, amplitude, and duration upon treatment with the test peptide.

Materials:

  • Co-culture of human induced pluripotent stem cell (iPSC)-derived motor neurons and human skeletal myoblasts.

  • Appropriate cell culture and differentiation media.

  • Test peptide (e.g., Pentapeptide-3V).

  • Acetylcholine (ACh) chloride solution.

  • 96-well culture plates.

  • Microscope with live-cell imaging capabilities.

  • Contraction analysis software.

Procedure:

  • Cell Co-culture: Human skeletal myoblasts are cultured and induced to differentiate into myotubes. Subsequently, iPSC-derived motor neurons are seeded onto the myotube culture to form neuromuscular junctions.

  • Peptide Treatment: The co-cultures are treated with various concentrations of the test peptide (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) for a specified duration (e.g., 1-2 hours). A vehicle control is included.

  • Induction of Contraction: Muscle contraction is induced by adding acetylcholine chloride to the culture wells.

  • Data Acquisition: Muscle contractions are immediately recorded using a live-cell imaging system.

  • Data Analysis: The recorded videos are analyzed to quantify contraction parameters. The percentage inhibition of contraction for each peptide concentration is calculated relative to the control. A dose-response curve is generated to determine the IC50 value.[16]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs can enhance understanding and aid in the critical evaluation of research findings.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell NerveImpulse Nerve Impulse AChVesicle Acetylcholine Vesicles NerveImpulse->AChVesicle triggers fusion via SNARE SNARE Complex AChVesicle->SNARE ACh Acetylcholine SNARE->ACh releases nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to IonChannel Ion Channel Opening nAChR->IonChannel activates Vialox Vialox (Pentapeptide-3V) Vialox->nAChR blocks MuscleContraction Muscle Contraction IonChannel->MuscleContraction leads to

Signaling Pathway of Vialox (Pentapeptide-3V) at the Neuromuscular Junction.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis CoCulture Co-culture of Motor Neurons and Skeletal Myotubes Treatment Treat Co-cultures with Peptide/Control CoCulture->Treatment PeptidePrep Prepare Peptide Dilutions (e.g., Vialox) and Controls PeptidePrep->Treatment Induction Induce Contraction with Acetylcholine Treatment->Induction Imaging Live-Cell Imaging of Muscle Contractions Induction->Imaging Quantification Quantify Contraction Parameters (Frequency, Amplitude) Imaging->Quantification Inhibition Calculate Percentage Inhibition Quantification->Inhibition DoseResponse Generate Dose-Response Curve and Determine IC50 Inhibition->DoseResponse

Experimental Workflow for In Vitro Muscle Contraction Assay.

Assessment of Replicability and Conclusion

The replicability of the research findings for Vialox and its alternatives is challenging to definitively assess due to the limited availability of independent, peer-reviewed studies. The reliance on manufacturer-provided data introduces a potential for bias and may not represent the full spectrum of results.

For researchers, the provided in vitro protocol for muscle contraction assays offers a foundational method to independently verify the claimed neuromuscular-blocking activity of these peptides. Replicating these studies with standardized protocols and well-characterized reagents is a crucial step in validating the reported efficacy.

References

Vialox vs. Tubocurarine: A Functional Analysis at the Neuromuscular Junction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed functional comparison of Vialox (Dipeptide Diaminobutyroyl Benzylamide Diacetate) and tubocurarine (B1210278), two potent antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. While both compounds induce muscle relaxation by competitively inhibiting acetylcholine binding, their origins, specific activities, and clinical applications differ significantly. This analysis synthesizes available experimental data to offer an objective comparison of their performance.

Quantitative Functional Data

The following tables summarize the key quantitative parameters for Vialox (via its functional analog, Waglerin-1) and tubocurarine, detailing their potency as nAChR antagonists.

Table 1: Comparative Potency (IC₅₀) at Muscle Nicotinic Acetylcholine Receptors

CompoundIC₅₀ ValueReceptor Type / PreparationSpeciesReference
Waglerin-1 50 nMAdult Muscle nAChR (ε-subunit)Mouse (wild-type)[1][2]
(+)-tubocurarine 41 ± 2 nMEmbryonic Muscle nAChRMouse (BC3H-1 cells)[3]
d-tubocurarine 0.26 µMNeuromuscular JunctionRat (EDL muscle)[4][5]
d-tubocurarine 1.82 µMNeuromuscular JunctionRat (Diaphragm)[4][5]

Note: Vialox is a synthetic peptide that mimics the activity of Waglerin-1.[6][7][8] Data for Waglerin-1 is presented as a direct functional analog.

Table 2: General Pharmacological Profile

FeatureVialox (as SYN-AKE)Tubocurarine
Source Synthetic PeptideNatural Alkaloid (from Chondrodendron tomentosum)
Primary Use Topical cosmetic (anti-wrinkle)[6][9][10]Clinical neuromuscular blocker (historical)[11]
Reversibility Reversible[8][10]Reversible[11]
Key Side Effects Primarily topical application; systemic effects not well-documentedHistamine (B1213489) release, hypotension, bronchospasm

Mechanism of Action: Competitive Antagonism

Both Vialox and tubocurarine function as competitive antagonists at the postsynaptic nicotinic acetylcholine receptors located on the motor endplate of skeletal muscle fibers.[6][11] They bind to the same sites as the endogenous neurotransmitter, acetylcholine (ACh), but do not activate the receptor. This binding event physically obstructs ACh, preventing the ion channel from opening and leading to a failure of neuromuscular transmission, which results in muscle relaxation.

Signaling Pathway at the Neuromuscular Junction

The diagram below illustrates the signal transduction cascade at the neuromuscular junction and the points of inhibition by Vialox and tubocurarine.

Neuromuscular Junction Signaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle Fiber) Nerve_Impulse Action Potential Ca_Influx Ca²⁺ Influx Nerve_Impulse->Ca_Influx Opens Voltage- Gated Ca²⁺ Channels ACh_Vesicles ACh Vesicles Ca_Influx->ACh_Vesicles Triggers Vesicle Fusion ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Receptor Na_Influx Na⁺ Influx nAChR->Na_Influx Opens Ion Channel Depolarization End Plate Potential (Depolarization) Na_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Initiates Action Potential Inhibitors Vialox Tubocurarine Inhibitors->nAChR Competitively Blocks ACh Binding

Caption: Inhibition of neuromuscular transmission by competitive antagonists.

Experimental Protocols

The functional data presented in this guide are typically derived from two primary experimental methodologies: Two-Electrode Voltage Clamp (TEVC) electrophysiology and Radioligand Binding Assays.

A. Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the ion flow across the membrane of a cell expressing the target receptor, providing a direct functional readout of receptor activation and inhibition.

Objective: To determine the concentration-dependent inhibition (IC₅₀) of nAChR-mediated currents by an antagonist.

Methodology:

  • Receptor Expression: Messenger RNA (mRNA) encoding the subunits of the desired nAChR subtype (e.g., adult muscle α1, β1, δ, ε) is injected into Xenopus laevis oocytes.[12][13] The oocytes are then incubated for 1-12 days to allow for protein expression and assembly of functional receptors on the cell membrane.[13]

  • Voltage Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a fixed holding potential (e.g., -60 mV).[13]

  • Agonist Application: A baseline response is established by applying a known concentration of acetylcholine (ACh) to the oocyte and recording the resulting inward current.

  • Antagonist Application: The oocyte is pre-incubated with varying concentrations of the antagonist (Vialox or tubocurarine) for a set period.

  • Inhibition Measurement: ACh is co-applied with the antagonist, and the resulting current is measured. The percentage of inhibition is calculated relative to the baseline ACh response.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC₅₀ value is determined from this curve.

B. Competitive Radioligand Binding Assay

This biochemical assay measures the affinity of a compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of an antagonist for the nAChR.

Methodology:

  • Membrane Preparation: Tissue or cells expressing the nAChR of interest are homogenized and centrifuged to isolate a membrane fraction rich in the receptors.[14][15]

  • Assay Setup: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled competitor compound (Vialox or tubocurarine).[16]

  • Incubation: The mixture is incubated for a sufficient duration to allow the binding to reach equilibrium.[14]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.[14][17]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The inhibition constant (Kᵢ) can then be derived from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a Two-Electrode Voltage Clamp experiment to assess antagonist potency.

TEVC_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Inject Inject nAChR mRNA into Xenopus Oocyte Incubate Incubate (1-12 days) for Receptor Expression Inject->Incubate Clamp Mount & Voltage Clamp Oocyte (-60 mV) Incubate->Clamp Baseline Apply ACh (Record Baseline Current) Clamp->Baseline Preincubate Pre-incubate with Antagonist (Vialox/Tubocurarine) Baseline->Preincubate Test Co-apply ACh + Antagonist (Record Test Current) Preincubate->Test Calculate Calculate % Inhibition Test->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC₅₀ Plot->Determine

Caption: Workflow for determining antagonist IC₅₀ using TEVC.

Summary and Conclusion

Both Vialox and tubocurarine are effective competitive antagonists of the muscle nicotinic acetylcholine receptor. Quantitative data, primarily from studies on mouse nAChRs, indicate that Waglerin-1 (the functional model for Vialox) and tubocurarine exhibit similar potencies, with IC₅₀ values in the nanomolar range.[1][2][3]

The primary distinction lies in their application and safety profile. Tubocurarine, a historically significant clinical neuromuscular blocker, is administered systemically and is associated with significant side effects such as histamine release.[11] In contrast, Vialox is a synthetically derived peptide designed for topical cosmetic use, where it acts locally to relax facial muscles and reduce the appearance of expression lines.[6][8] Its development as a cosmetic ingredient capitalizes on the muscle-relaxing properties of snake venom peptides in a controlled, non-toxic formulation.

For researchers, both compounds serve as valuable tools for studying the structure and function of the nicotinic acetylcholine receptor and the dynamics of neuromuscular transmission. The choice between them would depend on the specific experimental context, such as the desired route of administration and the relevance of potential systemic side effects.

References

Independent Verification of Vialox's Anti-Wrinkle Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-wrinkle effects of Vialox (INCI: Dipeptide Diaminobutyroyl Benzylamide Diacetate) against two other widely recognized peptides in the cosmetic industry: Argireline (INCI: Acetyl Hexapeptide-8) and Matrixyl (INCI: Palmitoyl Pentapeptide-4). The information presented is collated from independent studies and publicly available data to support research and development in dermatology and cosmetology.

Mechanism of Action: A Tale of Three Peptides

The anti-wrinkle efficacy of these peptides stems from their distinct mechanisms of action at the cellular level. Vialox and Argireline are classified as "neuromodulating" peptides that interfere with the signaling pathways leading to muscle contraction, thereby reducing the appearance of dynamic wrinkles. In contrast, Matrixyl is a "signaling" peptide that promotes the synthesis of extracellular matrix proteins, addressing wrinkles by improving the skin's structural integrity.

Vialox (Dipeptide Diaminobutyroyl Benzylamide Diacetate) is a synthetic tripeptide that mimics the action of Waglerin-1, a component of the Temple Viper's venom.[1] It acts as a competitive antagonist of the muscular nicotinic acetylcholine (B1216132) receptor (mnAChR) on the postsynaptic membrane.[2][3] By blocking these receptors, Vialox prevents the binding of the neurotransmitter acetylcholine, which in turn inhibits the influx of sodium ions (Na+) that triggers muscle cell depolarization and contraction.[2][4] This leads to a reversible relaxation of facial muscles, smoothing out expression lines.[5]

Argireline (Acetyl Hexapeptide-8) , on the other hand, acts on the presynaptic side of the neuromuscular junction. It is a synthetic hexapeptide that mimics the N-terminal end of the SNAP-25 protein.[6] Argireline competes with SNAP-25 for a position in the SNARE complex, a protein machinery essential for the fusion of vesicles containing acetylcholine with the nerve cell membrane. By destabilizing the SNARE complex, Argireline inhibits the release of acetylcholine into the synaptic cleft, resulting in reduced muscle contraction.[1][6]

Matrixyl (Palmitoyl Pentapeptide-4) operates through a completely different pathway. It is a signaling peptide that stimulates the production of key components of the dermal matrix, such as collagen and elastin.[7][8] By promoting the synthesis of these structural proteins, Matrixyl helps to rebuild and repair the skin's supportive framework, leading to a reduction in wrinkle depth and an improvement in skin firmness and elasticity.[7]

Quantitative Efficacy: A Comparative Overview

The following table summarizes the quantitative data on the anti-wrinkle effects of Vialox, Argireline, and Matrixyl from various in vivo studies. It is important to note that direct head-to-head clinical trials are limited, and variations in study design, peptide concentration, formulation, and measurement techniques can influence the reported outcomes.

Peptide (INCI Name) Concentration & Duration Key Efficacy Results
Vialox (Dipeptide Diaminobutyroyl Benzylamide Diacetate)4% for 4 weeks- 13.52% reduction in wrinkle area (p < 0.05 vs placebo)[4]- 14% reduction in wrinkle length (p < 0.05 vs placebo)[4]- 13.59% reduction in wrinkle volume (p = 0.076 vs placebo)[4]
4% for 28 days- 21% smoother skin[9]- 15-20% less wrinkled skin (up to 52% maximum reduction)[9]
Argireline (Acetyl Hexapeptide-8)10% for 4 weeks- 48.9% total anti-wrinkle efficacy in the Argireline group versus 0% in the placebo group based on subjective assessment.[1][6]
Not specified- Up to 30% reduction in wrinkle depth after 30 days.[1]
Matrixyl (Palmitoyl Pentapeptide-4)4% for 2 months- 10.2% reduction in the mean depth of the main wrinkle[10]- 17.1% reduction in wrinkle volume[10]
3 ppm for 12 weeks- Significant improvement in fine lines and wrinkles compared to placebo.[8]

Experimental Protocols

The evaluation of anti-wrinkle efficacy typically involves a combination of in vitro and in vivo methodologies.

In Vitro Muscle Contraction Assay

This assay is crucial for verifying the muscle-relaxing properties of neuromodulating peptides like Vialox and Argireline.

Objective: To quantify the reduction in muscle cell contraction frequency upon exposure to the test peptide.

Methodology:

  • Cell Culture: Primary human skeletal muscle cells or a relevant cell line (e.g., C2C12 myoblasts) are cultured in a suitable medium until they differentiate into contracting myotubes.

  • Collagen Gel Matrix: The differentiated myotubes are embedded within a three-dimensional collagen gel matrix, which mimics the dermal environment.[11]

  • Peptide Treatment: The collagen gels are incubated with various concentrations of the test peptide (e.g., Vialox or Argireline) or a placebo for a defined period (e.g., 24-48 hours).

  • Contraction Measurement: The contraction of the collagen gel, induced by the myotubes, is measured. This can be done by:

    • Image Analysis: Capturing images of the gel at regular intervals and measuring the change in its surface area. A reduction in contraction is indicative of the peptide's efficacy.

    • Force Transduction: Using a force transducer to measure the contractile forces generated by the muscle cells within the gel.

  • Data Analysis: The percentage inhibition of contraction is calculated by comparing the results from the peptide-treated gels to the placebo-treated gels.

In Vivo Clinical Assessment of Wrinkle Reduction

This involves applying the peptide-containing formulation to human subjects and measuring the changes in skin topography over time.

Objective: To measure the in vivo efficacy of topical peptide formulations in reducing the appearance of wrinkles.

Methodology:

  • Subject Recruitment: A cohort of healthy volunteers with visible facial wrinkles (e.g., crow's feet, forehead lines) is recruited. The number of subjects can range from tens to hundreds, with defined inclusion and exclusion criteria (e.g., age, skin type).

  • Study Design: A double-blind, placebo-controlled, randomized study design is typically employed. A split-face design, where the active product is applied to one side of the face and a placebo to the other, is common to minimize inter-individual variability.

  • Product Application: Subjects are instructed to apply the test and placebo formulations twice daily for a specified duration (e.g., 4 to 12 weeks).

  • Wrinkle Measurement (Skin Profilometry): Wrinkle severity is assessed at baseline and at various time points throughout the study using non-invasive techniques:

    • Silicone Replicas: A silicone impression of the wrinkled area is taken. This replica is then analyzed using techniques like laser profilometry or digital image analysis to quantify parameters such as wrinkle depth, volume, and roughness.

    • 3D Imaging Systems (e.g., Visia®): These systems capture high-resolution images of the face and use software to analyze various skin parameters, including the number, depth, and length of wrinkles.[1]

  • Data Analysis: Statistical analysis is performed to compare the changes in wrinkle parameters between the active and placebo groups to determine the significance of the observed effects.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

Signaling_Pathways cluster_Vialox Vialox (Postsynaptic Inhibition) cluster_Argireline Argireline (Presynaptic Inhibition) cluster_Matrixyl Matrixyl (Extracellular Matrix Stimulation) Vialox Vialox nAChR Nicotinic Acetylcholine Receptor (nAChR) Vialox->nAChR Blocks MuscleCell Muscle Cell nAChR->MuscleCell Na+ influx Contraction_V Muscle Contraction Argireline Argireline SNARE SNARE Complex Argireline->SNARE Inhibits Formation ACh_Vesicle Acetylcholine Vesicle SNARE->ACh_Vesicle Mediates Fusion ACh_Release Acetylcholine Release Matrixyl Matrixyl Fibroblast Fibroblast Matrixyl->Fibroblast Stimulates Collagen_Elastin Collagen & Elastin Synthesis

Caption: Mechanisms of action for Vialox, Argireline, and Matrixyl.

Experimental Workflow: In Vivo Wrinkle Assessment

Experimental_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis Recruitment Subject Recruitment (e.g., 35-60 years old, with wrinkles) Design Study Design (Double-blind, Placebo-controlled, Split-face) Recruitment->Design Baseline Baseline Measurement (Profilometry/3D Imaging) Design->Baseline Application Product Application (Twice daily for 4-12 weeks) Baseline->Application FollowUp Follow-up Measurements (e.g., Weeks 4, 8, 12) Application->FollowUp Data_Collection Data Collection (Wrinkle depth, volume, etc.) FollowUp->Data_Collection Stats Statistical Analysis (Comparison of Active vs. Placebo) Data_Collection->Stats Results Results Interpretation (Efficacy Assessment) Stats->Results

Caption: General workflow for in vivo clinical assessment of anti-wrinkle efficacy.

References

Evaluating the Safety Profile of Vialox for Research Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the safety profile of a compound is paramount before its integration into experimental protocols. This guide provides a comparative analysis of the safety profile of Vialox (Pentapeptide-3V) against two common alternatives, Argireline (Acetyl Hexapeptide-8) and Leuphasyl (Pentapeptide-18). These peptides are all synthetic compounds designed to modulate neuromuscular signaling, making them valuable tools in various research contexts, particularly in studies related to cell signaling, muscle physiology, and dermatology.

Mechanism of Action: A Brief Overview

Vialox, Argireline, and Leuphasyl, while often grouped together for their "Botox-like" effects, operate via distinct molecular mechanisms to inhibit muscle contraction.

  • Vialox (Pentapeptide-3V) acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] By blocking this receptor, it prevents the influx of sodium ions that would typically occur upon acetylcholine binding, thereby inhibiting muscle cell depolarization and contraction.[3][4] It is classified as a non-depolarizing neuromuscular blocker.[1][2]

  • Argireline (Acetyl Hexapeptide-8) functions presynaptically. It is a fragment of the SNAP-25 protein and works by competing with it for a position in the SNARE complex.[5][6] This destabilization of the SNARE complex hinders the efficient release of acetylcholine into the synaptic cleft, leading to reduced muscle contraction.

  • Leuphasyl (Pentapeptide-18) mimics the natural action of enkephalins, which are endogenous opioids. It binds to enkephalin receptors on nerve cells, which initiates a cascade that closes calcium channels.[7] The reduced intracellular calcium concentration diminishes the excitability of the neuron and subsequently decreases acetylcholine release, resulting in muscle relaxation.[3][7][8]

cluster_Vialox Vialox Mechanism cluster_Argireline Argireline Mechanism cluster_Leuphasyl Leuphasyl Mechanism Vialox Vialox (Pentapeptide-3V) nAChR Postsynaptic nAChR Vialox->nAChR Antagonist Na_Channel Na+ Channel Blocked nAChR->Na_Channel Prevents Opening Contraction_V Muscle Contraction Inhibited Na_Channel->Contraction_V Argireline Argireline (Acetyl Hexapeptide-8) SNARE SNARE Complex Argireline->SNARE Competes with SNAP-25 ACh_Release_A ACh Release Reduced SNARE->ACh_Release_A Disrupts Contraction_A Muscle Contraction Reduced ACh_Release_A->Contraction_A Leuphasyl Leuphasyl (Pentapeptide-18) Enk_Receptor Enkephalin Receptor Leuphasyl->Enk_Receptor Binds to Ca_Channel Ca2+ Channel Closed Enk_Receptor->Ca_Channel Initiates Cascade ACh_Release_L ACh Release Reduced Ca_Channel->ACh_Release_L Reduces Contraction_L Muscle Contraction Reduced ACh_Release_L->Contraction_L

Caption: Comparative mechanisms of action for Vialox, Argireline, and Leuphasyl.

Comparative Safety Data

The following table summarizes the available safety and toxicological data for Vialox and its alternatives. It is important to note that publicly available, peer-reviewed preclinical safety data for Vialox is limited. Most information is derived from manufacturers and suppliers. In contrast, more structured safety testing data is available for Leuphasyl and Argireline.

Safety ParameterVialox (Pentapeptide-3V)Argireline (Acetyl Hexapeptide-8)Leuphasyl (Pentapeptide-18)
Cytotoxicity Data not publicly available.Antiproliferative effect observed in vitro only at extremely high concentrations, far exceeding those used in standard applications.[6]No signs of cytotoxicity observed in in vitro tests on human dermal fibroblasts.[9][10]
Acute Oral Toxicity Data not publicly available.Data not publicly available.LD50 > 2500 mg/kg body weight in rats, indicating no acute oral toxicity at the tested dosage.[10]
Genotoxicity Data not publicly available.No genotoxicity reported in available studies.[11]No signs of genotoxicity under the assayed conditions.[9][10]
Skin Irritation/Sensitization Described as having a "gentle" effect.[12] Long-term exposure risks are unknown.[1]Generally well-tolerated.[8][13] Mild skin irritation, redness, or dryness may occur in some individuals, especially those with sensitive skin.[5][13][14]A patch test on 10 human volunteers indicated the product is potentially not irritating.[10]
Reported Side Effects No specific side effects reported in available literature.Rare instances of allergic reactions (redness, itching), skin irritation, or temporary facial muscle weakness.[6][13][14]Minimal adverse effects reported in studies; considered safe for topical use.[7][8]
Regulatory/Safety Assessment Described as having an "excellent safety profile" by suppliers.[12]Generally considered safe for use in cosmetic formulations at recommended concentrations.[5][14]A full toxicological report is available upon request from the manufacturer.[9][10]

Experimental Protocols for Safety Evaluation

While detailed protocols for the specific studies cited are often proprietary, standard methodologies are employed for the preclinical safety assessment of research compounds. Researchers planning to use Vialox or its alternatives should consider these fundamental assays to establish a comprehensive safety profile.

cluster_workflow General Preclinical Safety Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Test Compound (e.g., Vialox) in_vitro In Vitro Testing start->in_vitro in_vivo In Vivo Animal Testing in_vitro->in_vivo Proceed if in vitro safety is established cytotox Cytotoxicity (e.g., MTT, LDH assay) genotox Genotoxicity (e.g., Ames test) phototox Phototoxicity Assay clinical Human Clinical Trials (If applicable) in_vivo->clinical Proceed if animal safety is established conclusion Comprehensive Safety Profile in_vivo->conclusion For non-clinical research use acute_tox Acute Systemic Toxicity (e.g., LD50) skin_irr Skin Irritation & Sensitization (e.g., RIPT) ocular_irr Ocular Irritation clinical->conclusion

Caption: A typical workflow for preclinical safety evaluation of a research peptide.
In Vitro Cytotoxicity Assay

  • Objective: To determine the concentration at which a substance produces a toxic effect on cultured cells.

  • Methodology (Example: MTT Assay):

    • Human dermal fibroblasts or keratinocytes are seeded in 96-well plates and cultured to allow for cell attachment.

    • The cells are then exposed to various concentrations of the test peptide (e.g., Vialox) for a specified period (e.g., 24, 48, or 72 hours).

    • Following exposure, the culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured using a spectrophotometer.

    • Cell viability is calculated as a percentage relative to untreated control cells. The concentration that reduces cell viability by 50% (IC50) is determined.

Acute Oral Toxicity Study (as per OECD Guideline 423)
  • Objective: To determine the short-term toxic effects of a single oral dose of a substance.

  • Methodology:

    • A small group of rodents (typically rats), usually of a single sex, are used for the initial step.

    • The animals are fasted prior to dosing.

    • A single dose of the test substance is administered by gavage at one of the defined starting dose levels (e.g., 2000 mg/kg or 2500 mg/kg as was the case for Leuphasyl).[10]

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, the test may be repeated with the same dose in the opposite sex.

    • The results are used to classify the substance based on its LD50 (the dose estimated to be lethal to 50% of the animals).

Human Repeat Insult Patch Test (HRIPT)
  • Objective: To assess the potential of a substance to cause skin irritation and sensitization (allergic contact dermatitis) in humans.

  • Methodology:

    • A panel of human volunteers (e.g., 10-50 subjects) is recruited.

    • Induction Phase: The test material, prepared at a suitable concentration in a solution, is applied to the same skin site on the back of each subject under an occlusive patch. This is repeated 9 times over a 3-week period.

    • Rest Phase: A 2-week rest period follows with no patch applications.

    • Challenge Phase: A single challenge patch is applied to a new skin site.

    • Skin reactions at the application sites are scored by a trained professional at specified intervals (e.g., 24 and 48 hours) after patch removal to assess for irritation and sensitization.

Conclusion and Recommendations for Researchers

Based on the currently available data, Leuphasyl and Argireline have more transparent and documented safety profiles for research use compared to Vialox. Leuphasyl, in particular, has undergone a battery of standard toxicological tests, including in vitro cytotoxicity, genotoxicity, and acute oral toxicity in animals, with favorable results.[9][10] Argireline is also generally considered safe, with potential for mild, reversible skin irritation being the primary concern.[13][14]

The safety information for Vialox is less comprehensive in the public domain. While it is marketed as having an excellent safety profile, the lack of accessible preclinical toxicology data (such as cytotoxicity IC50, LD50, and formal irritation/sensitization studies) is a significant limitation for researchers.

For professionals in research and drug development, the following is recommended:

  • For applications where a well-documented safety profile is critical, Leuphasyl and Argireline represent more conservative choices.

  • If Vialox is the preferred compound due to its specific postsynaptic mechanism of action, it is highly advisable for the research team to conduct its own independent safety assessments, starting with basic in vitro cytotoxicity assays, before proceeding with more complex or in vivo experiments.

  • Whenever possible, researchers should request a full toxicological report or safety data sheet from the supplier to make a more informed risk assessment.

References

Safety Operating Guide

Proper Disposal of Vialox: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

This document provides essential safety and logistical information for the proper handling and disposal of Vialox (Pentapeptide-3V). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection. Adherence to these guidelines is critical for minimizing risks associated with this neurotoxic peptide analog.

Hazard Identification and Safety Precautions

Vialox, a synthetic peptide, mimics the muscle-relaxing properties of snake venom by acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor.[1][2][3] Due to its biological activity, it is classified as a hazardous substance requiring careful handling and disposal.

1.1 GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides standardized hazard communication. The Safety Data Sheet (SDS) for Vialox indicates the following hazards[4]:

Hazard Statement GHS Pictogram Description
H302: Harmful if swallowedGHS07 (Exclamation Mark)[4][5]Indicates that ingestion of the substance can cause adverse health effects.[5]
H312: Harmful in contact with skinGHS07 (Exclamation Mark)[4][5]Indicates that skin contact with the substance can cause adverse health effects.[5]
H332: Harmful if inhaledGHS07 (Exclamation Mark)[4][5]Indicates that inhalation of the substance can cause adverse health effects.[5]
H315: Causes skin irritationGHS07 (Exclamation Mark)[4][5]Indicates that the substance can cause skin irritation upon contact.[5]
H320: Causes eye irritationGHS07 (Exclamation Mark)[4][5]Indicates that the substance can cause eye irritation upon contact.[5]

1.2 Personal Protective Equipment (PPE)

Before handling Vialox or its waste, all personnel must be equipped with the following PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin exposure.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Vialox Waste Disposal Procedures

Due to its hazardous properties, Vialox and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of Vialox down the drain or in regular trash.[4]

2.1 Waste Segregation

Proper segregation of hazardous waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: This includes unused or expired Vialox powder, contaminated personal protective equipment (gloves, etc.), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with solid Vialox.

  • Liquid Waste: This includes solutions containing Vialox, such as stock solutions, experimental media, and the first rinse from decontaminating glassware.

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with Vialox.

2.2 Step-by-Step Disposal Protocol

  • Waste Container Selection:

    • For solid and liquid Vialox waste, use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.

    • For sharps waste, use a designated puncture-resistant sharps container.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name ("Vialox" or "Pentapeptide-3V"), the concentration (if applicable), and the hazard pictograms (Exclamation Mark).

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure that the storage area is well-ventilated and away from incompatible materials.

    • Keep waste containers closed at all times, except when adding waste.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste disposal.

Decontamination Procedures

All labware and surfaces that have come into contact with Vialox must be thoroughly decontaminated.

3.1 Labware Decontamination

  • Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., 70% ethanol) to remove the bulk of the Vialox residue. Collect this initial rinsate as hazardous liquid waste.

  • Soaking: Immerse the rinsed labware in a 10% bleach solution for at least 30 minutes.

  • Thorough Washing: After soaking, wash the labware with a laboratory detergent and hot water.

  • Final Rinse: Rinse the labware thoroughly with deionized water.

3.2 Surface Decontamination

  • Clean-up: In case of a spill, contain the spill and clean the affected area with an absorbent material. Treat all spill clean-up materials as solid hazardous waste.

  • Wipe Down: Wipe the contaminated surface with a 10% bleach solution, followed by a wipe with 70% ethanol.

Experimental Protocols

Logical Workflow for Vialox Disposal

The following diagram illustrates the decision-making process for the proper disposal of Vialox-contaminated materials.

VialoxDisposalWorkflow cluster_0 Vialox Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Vialox Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Place in a labeled solid hazardous waste container. is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Place in a labeled liquid hazardous waste container. is_liquid->liquid_waste Yes sharps_waste Place in a labeled puncture-resistant sharps container. is_sharp->sharps_waste Yes store Store in a designated satellite accumulation area. is_sharp->store No solid_waste->store liquid_waste->store sharps_waste->store dispose Arrange for pickup by certified hazardous waste disposal. store->dispose

References

Essential Safety and Logistical Information for Handling Vialox (Pentapeptide-3V)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as Vialox (Pentapeptide-3V) is of paramount importance. This guide provides immediate, essential safety protocols, as well as operational and disposal plans to ensure a secure laboratory environment. Adherence to these procedural steps is critical for minimizing risk and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

While extensive hazard data for Vialox is not fully established, it should be handled as a potentially hazardous chemical. A Safety Data Sheet (SDS) for Vialox indicates that it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation[1]. Therefore, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling Vialox.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[2][3][4]
Respiratory Protection NIOSH-approved Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[2]

Experimental Protocols: Safe Handling and Storage

Proper handling and storage are critical for both safety and maintaining the stability of Vialox.

Handling Lyophilized Powder:
  • Preparation : Before opening, allow the sealed vial of lyophilized Vialox to warm to room temperature in a desiccator. This prevents condensation, which can affect the peptide's stability[5][6][7][8].

  • Weighing : Conduct the weighing of the powder in a well-ventilated area, preferably within a chemical fume hood or a biosafety cabinet, to minimize inhalation risk[3]. Use a NIOSH-approved respirator when handling the powder[1].

  • Personal Protective Equipment : At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For tasks with a higher risk of inhalation, a respirator is necessary[1][2][3].

Reconstitution and Solution Handling:
  • Solvent Selection : While sterile water is often a preferred solvent for peptides, the solubility of a specific peptide can vary. If Vialox does not readily dissolve, sonication may be helpful[5]. For peptides with specific characteristics (e.g., acidic or basic), using a basic or acidic buffer, respectively, may be necessary[5].

  • Mixing : Mix the peptide gently to ensure its stability; avoid vigorous shaking[9].

  • Storage of Solutions : Peptide solutions are significantly less stable than their lyophilized form[5]. For short-term storage, refrigerate the solution at 2-8°C[10]. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles[3][7][8].

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for laboratory safety.

Spill Management:
  • Immediate Action : In the event of a spill, ensure the area is well-ventilated.

  • Personal Protective Equipment : Wear appropriate PPE, including gloves, safety goggles, and a respirator, especially for powder spills[11].

  • Containment and Cleanup : For liquid spills, absorb the material with sand or vermiculite. For solid spills, carefully sweep up the powder. Place all contaminated materials into a sealed, labeled container for disposal[12].

  • Decontamination : Thoroughly wash the spill site after the material has been collected[12].

Disposal Plan:

All waste containing Vialox must be treated as hazardous chemical waste.

  • Liquid Waste : Collect all aqueous solutions containing the peptide in a dedicated, sealed, and clearly labeled container for chemical waste[2][11]. Do not pour peptide solutions down the sink[9].

  • Solid Waste : All materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled, and leak-proof hazardous waste container[2][4].

  • Final Disposal : Arrange for the disposal of all hazardous waste through your institution's certified hazardous waste management service, in accordance with federal, state, and local environmental regulations[3].

Logical Workflow for Handling Vialox

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of Vialox.

Vialox_Handling_Workflow Vialox Handling and Disposal Workflow cluster_preparation Preparation and Handling cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Management start Receive Vialox warm_vial Warm Vial to Room Temperature in Desiccator start->warm_vial don_ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves, Respirator) warm_vial->don_ppe weigh_powder Weigh Lyophilized Powder in Ventilated Area don_ppe->weigh_powder reconstitute Reconstitute with Appropriate Solvent weigh_powder->reconstitute handle_solution Handle Solution reconstitute->handle_solution storage_decision Long-term or Short-term Use? handle_solution->storage_decision disposal_decision Waste Type? handle_solution->disposal_decision spill Spill Occurs handle_solution->spill short_term Refrigerate at 2-8°C storage_decision->short_term Short-term long_term Aliquot and Freeze at <= -20°C storage_decision->long_term Long-term short_term->handle_solution long_term->handle_solution liquid_waste Collect in Labeled Liquid Waste Container disposal_decision->liquid_waste Liquid solid_waste Collect in Labeled Solid Waste Container disposal_decision->solid_waste Solid final_disposal Dispose via Institutional Hazardous Waste Service liquid_waste->final_disposal solid_waste->final_disposal contain_spill Contain and Clean Spill with Appropriate Materials spill->contain_spill spill_disposal Dispose of Spill Waste as Hazardous contain_spill->spill_disposal spill_disposal->final_disposal

Caption: Workflow for the safe handling, storage, and disposal of Vialox.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.